molecular formula C9H12N2O B8639842 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B8639842
M. Wt: 164.20 g/mol
InChI Key: XXPMAVIICUMXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. This scaffold is recognized as a key motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities . Tetrahydroquinoline derivatives have been identified as core structures in compounds with significant pharmacological utility, including roles as antiarrhythmic agents, schistosomicides, antiviral antibiotics, and anticancer drugs . Furthermore, the tetrahydroquinoline nucleus is a prevalent feature in various other therapeutic areas, such as anticonvulsants, antidepressants, antihypertensives, and antimalarials . Recent research continues to explore novel tetrahydroquinoline derivatives for applications as bromodomain inhibitors and anticancer agents, underscoring the ongoing interest in this chemical class . The specific substitution pattern of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol, featuring both amino and hydroxy functional groups, makes it a versatile and valuable intermediate for chemical synthesis. It is suitable for further derivatization and is intended for use in the discovery and development of new therapeutic candidates, as well as in materials science research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-amino-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C9H12N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-3,6,11-12H,4-5,10H2

InChI Key

XXPMAVIICUMXOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC(=C21)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Amino-3-Hydroxy-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5-amino-3-hydroxy-1,2,3,4-tetrahydroquinoline (5-amino-3-hydroxy-THQ) represents a high-value, bifunctional "privileged scaffold" in medicinal chemistry.[1][2] Unlike simple quinolines, this specific isomer offers a unique three-dimensional architecture combining a chiral center at C3 (hydroxyl group) with an orthogonal reactive handle at C5 (amino group) on the aromatic ring.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its utility in designing ligands for Glucocorticoid Receptors (GR) , BACE1 inhibition (Alzheimer's), and GPCR modulation . It details the physicochemical properties, validated synthetic routes, and critical handling protocols required for high-integrity research.

Part 1: Structural & Physicochemical Profile

The 5-amino-3-hydroxy-THQ molecule is defined by a bicyclic core where the benzene ring is aromatic and the pyridine ring is saturated (1,2,3,4-tetrahydro). This saturation creates a "puckered" conformation in the piperidine ring, projecting the C3-hydroxyl group into a defined vector, crucial for stereoselective binding.

1.1 Key Physicochemical Data

Note: Values are predicted based on consensus modeling of the 1,2,3,4-tetrahydroquinolin-3-ol core.

PropertyValue / RangeSignificance
Molecular Formula C₉H₁₂N₂OLow MW ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 164.21 g/mol High "Ligand Efficiency" (LE) potential.
cLogP 0.8 – 1.2Highly hydrophilic; excellent bioavailability profile compared to fully aromatic quinolines.
pKa (N1 - Cyclic Amine) ~5.2Less basic than aliphatic amines due to aniline-like conjugation.
pKa (N5 - Aniline) ~4.0Weakly basic; serves as a nucleophile for amide coupling without protecting the cyclic amine in specific conditions.
Topological Polar Surface Area (TPSA) ~68 ŲWell within the "Rule of 3" for CNS penetration (BBB permeable).
Chirality (3R) or (3S)The C3 carbon is a stereocenter. Enantiomers often exhibit >100-fold potency differences in receptor binding.
1.2 Structural Logic & Reactivity Zones

The molecule possesses three distinct zones for derivatization, allowing for "orthogonal functionalization":

  • Zone A (N1-Position): Secondary amine. amenable to reductive amination or sulfonylation.

  • Zone B (C3-Hydroxyl): Chiral center. H-bond donor/acceptor. Can be inverted (Mitsunobu) or oxidized to the ketone.

  • Zone C (C5-Amino): Primary aromatic amine. The "Warhead" attachment point (e.g., for linking to specificity pockets in enzymes).

Part 2: Synthetic Routes & Process Chemistry[3][4][5][6][7]

Synthesis of 5-amino-3-hydroxy-THQ is non-trivial due to the need to control regioselectivity during nitration and stereoselectivity during reduction. The following protocol is the industry-standard approach for generating the racemic core, followed by chiral resolution.

2.1 Primary Route: Nitration-Hydrogenation Cascade

This route starts from commercially available 3-hydroxyquinoline.

Step 1: Regioselective Nitration Nitration of 3-hydroxyquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. The 5-nitro isomer is separated via fractional crystallization or flash chromatography.

Step 2: Global Reduction Catalytic hydrogenation reduces both the nitro group (to amine) and the pyridine ring (to piperidine).

Step 3: Chiral Resolution Enzymatic resolution (using Lipases) or chiral HPLC is required to isolate the active enantiomer.

2.2 Visualization of Synthetic Workflow

The following diagram illustrates the critical path from precursor to isolated chiral scaffold.

SynthesisWorkflow Start 3-Hydroxyquinoline (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Electrophilic Subst. Isolate Isolate 5-Nitro Isomer (Column Chromatography) Nitration->Isolate Mixture (5-NO2 / 8-NO2) Reduction Global Hydrogenation (H2, PtO2 or Pd/C) Reduces Ring & NO2 Isolate->Reduction Pure 5-NO2 Resolution Chiral Resolution (Chiral HPLC or Lipase) Reduction->Resolution Racemic Mix Product 5-Amino-3-Hydroxy-THQ (Target Scaffold) Resolution->Product Enantiopure

Caption: Figure 1: Step-wise synthetic pathway for 5-amino-3-hydroxy-tetrahydroquinoline involving nitration, purification, and catalytic hydrogenation.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

The 5-amino-3-hydroxy-THQ core is not merely a linker; it is a pharmacophore in its own right.

3.1 Glucocorticoid Receptor (GR) Agonists

Research indicates that the C3-hydroxyl group is critical for selectivity.[3] In non-steroidal GR agonists, the hydroxyl group forms a specific hydrogen bond with the receptor backbone (often Asn564), distinguishing it from the mineralocorticoid receptor. The 5-amino group allows for the extension of the molecule into the hydrophobic pocket, increasing potency [1].

3.2 BACE1 Inhibition (Alzheimer's Disease)

Tetrahydroquinolines are established scaffolds for Beta-secretase 1 (BACE1) inhibitors. The cyclic amine (N1) interacts with the catalytic aspartic dyads of the enzyme. The 5-amino position serves as an ideal vector to attach P2' ligands, improving the inhibitor's ability to cross the Blood-Brain Barrier (BBB) by modulating pKa and lipophilicity [2].

3.3 SAR Decision Tree

Use this logic flow to determine how to derivatize the scaffold for your specific target.

SAR_Logic Core 5-Amino-3-OH-THQ Core Target Target Class? Core->Target GPCR GPCR / Kinase Target->GPCR Lipophilic Ligand Protease Protease (e.g. BACE1) Target->Protease Transition State Mimic Mod_C5 Modify C5 (Aromatic Amine) Extend into hydrophobic pocket GPCR->Mod_C5 Primary Vector Mod_N1 Modify N1 (Cyclic Amine) Reduce basicity (Urea/Amide) Protease->Mod_N1 Warhead Attachment Keep_OH Retain C3-OH Essential for H-Bonding Protease->Keep_OH Solubility/Selectivity

Caption: Figure 2: Structure-Activity Relationship (SAR) decision tree for derivatizing the scaffold based on target class.

Part 4: Experimental Protocols (Self-Validating)
4.1 Analytical Validation (HPLC/MS)

To ensure the integrity of the scaffold, particularly the oxidation state of the ring (tetrahydro vs. dihydro vs. fully aromatic), use the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds).

  • Validation Check:

    • 3-Hydroxyquinoline (Starting Material): Elutes late, sharp aromatic peaks.

    • 5-Amino-3-OH-THQ (Product): Elutes earlier (more polar). Mass spectrum must show M+H = 165.1. If M+H = 163 or 161, oxidation has occurred.

4.2 Storage & Stability
  • Oxidation Risk: The 5-amino group is electron-donating, making the benzene ring susceptible to oxidation. The secondary amine (N1) can also oxidize to the imine or N-oxide.

  • Protocol: Store as the HCl or Dihydrochloride salt . The salt form protonates the amines, significantly reducing oxidation potential.

  • Conditions: -20°C, under Argon, desiccated.

References
  • Design of GR Agonists

    • Title: Tetrahydroquinoline glucocorticoid receptor agonists: discovery of a 3-hydroxyl for improving receptor selectivity.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2011).[3]

    • Context: Establishes the C3-hydroxyl group as a critical determinant for receptor selectivity.[3]

    • Link:

  • Tetrahydroquinoline Synthesis & Scaffolds

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions.[4][5]

    • Source: Molecules (2013) / PMC.
    • Context: detailed review of synthetic methodologies for THQ cores.
    • Link:

  • General THQ Properties

    • Title: 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods (Analogous Chemistry).
    • Source: BenchChem Technical Guides.
    • Context: Provides baseline protocols for hydrogen
    • Link:

  • Anticancer Applications

    • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[2]

    • Source: Expert Opinion on Drug Discovery (2021).[2]

    • Context: Discusses the "privileged" nature of the tetrahydro-quinoline/isoquinoline ring systems in oncology.
    • Link:

Sources

1,2,3,4-Tetrahydroquinolin-3-ol: A Privileged Chiral Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 1,2,3,4-tetrahydroquinolin-3-ol (3-OH-THQ) derivatives.

Executive Summary & Structural Significance

The 1,2,3,4-tetrahydroquinolin-3-ol (3-OH-THQ) scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike its planar aromatic precursor (quinoline) or the unsubstituted tetrahydroquinoline, the 3-hydroxy variant introduces a defined stereocenter at the C3 position and a hydrogen-bond donor/acceptor motif adjacent to the lipophilic aromatic core.

Key Structural Advantages:

  • Chirality: The C3 stereocenter allows for the specific targeting of chiral pockets in enzymes and receptors, enabling the resolution of enantiomers with distinct biological profiles (e.g., (R)- vs (S)-isomers in beta-adrenergic modulation).

  • Bioisosterism: The 3-OH-THQ core serves as a restricted conformational mimic of the Tryptophan indole side chain. The 3-OH group mimics the electronic properties of the indole NH or provides an alternative H-bonding vector, while the bicyclic system maintains the necessary hydrophobic bulk.

  • Vectorial Functionalization: The secondary amine (N1) and the secondary alcohol (C3) provide two distinct vectors for divergent synthesis, allowing the scaffold to serve as a central hub in fragment-based drug discovery (FBDD).

High-Fidelity Synthesis Protocols

While catalytic hydrogenation of quinolines is common, it often lacks high enantioselectivity for the 3-position without expensive noble metal/ligand systems. The most robust, "self-validating" method for generating high-enantiopurity 3-OH-THQ derivatives is the Organocatalytic


-Functionalization/Reductive Cyclization  sequence.
Protocol A: Proline-Catalyzed Asymmetric Synthesis

This method, validated in patent literature (e.g., US9163038B2) and process chemistry, utilizes the high fidelity of L-proline to install chirality before ring closure.

Mechanism:

  • 
    -Functionalization:  L-Proline catalyzes the 
    
    
    
    -aminoxylation (or similar functionalization) of an o-nitrohydrocinnamaldehyde.
  • Reductive Cyclization: The nitro group is reduced (e.g., H2/Pd-C or Raney Ni), triggering an intramolecular condensation with the aldehyde/ketone to form the cyclic amine.

Step-by-Step Methodology
  • Reagents: o-nitrohydrocinnamaldehyde (1.0 eq), Nitrosobenzene (1.0 eq), L-Proline (20 mol%), DMSO (Solvent), NaBH4 (Reductant), MeOH.

  • Workflow:

    • Catalysis: Dissolve o-nitrohydrocinnamaldehyde in DMSO at 25°C. Add L-Proline and stir for 10 min.

    • Addition: Add nitrosobenzene slowly. The reaction turns yellow/orange. Monitor via TLC for consumption of aldehyde.

    • Reduction: Dilute with MeOH. Cool to 0°C. Add NaBH4 (excess) to reduce the intermediate aldehyde and the N-O bond.

    • Cyclization: The resulting amino-alcohol intermediate spontaneously cyclizes or requires mild acid catalysis depending on the specific substituent.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check: Enantiomeric excess (% ee) should be determined via Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee > 95% for this protocol.

Visualization: Synthesis Pathway

SynthesisPathway Start o-Nitrohydrocinnamaldehyde Cat L-Proline (20 mol%) Nitrosobenzene Start->Cat Inter1 Chiral alpha-Aminooxy Aldehyde Cat->Inter1 Asymmetric alpha-Functionalization Red Reductive Cyclization (H2, Pd/C or NaBH4) Inter1->Red Product (R)-1,2,3,4-Tetrahydroquinolin-3-ol Red->Product Intramolecular Condensation

Figure 1: Organocatalytic route to chiral 3-OH-THQ, ensuring high enantiopurity via Proline catalysis.

Medicinal Chemistry Applications & Case Studies

The 3-OH-THQ scaffold is not merely a passive linker; it is an active pharmacophore.

Case Study 1: Peptidomimetics in Lupus (SLE) Therapy

Target: Anti-dsDNA Autoantibodies.[1] Mechanism: The DWEYS peptide sequence mimics DNA and binds to pathogenic antibodies. However, peptides have poor bioavailability.[2] Innovation: Researchers replaced the Tryptophan (W) and Tyrosine (Y) residues of the DWEYS peptide with a 3-OH-THQ moiety and a phenyl group, respectively, on a polyamine backbone.[1][2]

  • Role of 3-OH-THQ: It mimics the indole ring of Tryptophan. The 3-hydroxyl group mimics the H-bonding capability of the peptide backbone or the indole NH, while the rigid bicyclic structure reduces the entropic penalty of binding.

  • Compound: FISLE-412 .[1][2]

  • Outcome: FISLE-412 neutralized anti-dsDNA antibodies in vivo and prevented kidney damage in murine lupus models.

Case Study 2: TEAD Inhibitors (Oncology)

Target: TEAD Transcription Factors (Hippo Pathway). Mechanism: TEAD autopalmitoylation is required for its activity. Small molecules binding to the lipid pocket can inhibit this. Application: 3-OH-THQ derivatives serve as the hydrophilic "head" group attached to a lipophilic "tail" (often via the N1 position). The 3-OH group can engage in specific water-mediated hydrogen bonds within the solvent-exposed region of the TEAD pocket, improving solubility and potency compared to the deoxy-variants.

Case Study 3: ROR Agonists

Target: Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


).
Application:  Sulfonamide derivatives of 3-OH-THQ (sulfonylation at N1) have been explored as agonists. The chiral 3-OH group is critical for orienting the molecule within the ligand-binding domain (LBD), often interacting with polar residues like His479 or Tyr502.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 3-OH-THQ core across different biological targets.

PositionModificationEffect on ActivityMechanistic Insight
C3 (Hydroxyl) Oxidation to KetoneLoss of Activity (General)Removes H-bond donor; flattens ring (sp3 to sp2), losing chiral recognition.
C3 (Hydroxyl) Methylation (-OMe)Variable Increases lipophilicity but loses H-bond donor capability. Tolerated in TEAD inhibitors, detrimental in Adrenergic agonists.
N1 (Amine) SulfonylationHigh Potency (ROR

)
Creates a rigid sulfonamide linker that positions the aromatic tail in the hydrophobic pocket.
N1 (Amine) Alkylation (Benzyl)High Potency (CXCR4)Mimics peptide side chains; basic nitrogen is often essential for salt-bridge formation with Asp/Glu residues.
C6/C7 Halogenation (Cl/F)Metabolic Stability Blocks metabolic oxidation sites; can increase potency via halogen bonding or lipophilic fit.
Visualization: Peptidomimetic Logic

Peptidomimetic Trp Tryptophan (Trp) (Indole Side Chain) Limit Limitations: Proteolytic Instability Poor Bioavailability Trp->Limit Mimic 3-OH-THQ Scaffold (Bioisostere) Trp->Mimic Bioisosteric Replacement Drug FISLE-412 (SLE Therapeutic) Mimic->Drug Incorporated into Mech Mechanism: Mimics Indole H-bonding Rigidifies Conformation Mimic->Mech

Figure 2: Logical progression from natural amino acid (Tryptophan) to the 3-OH-THQ pharmacophore in peptidomimetic design.

References

  • Organocatalytic Synthesis of Chiral Tetrahydroquinolines: Title: Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives.[3] Source: US Patent 9163038B2. URL:

  • Peptidomimetics in SLE (FISLE-412): Title: Generation of a unique small molecule peptidomimetic that neutralizes lupus autoantibody activity.[1] Source: Proc Natl Acad Sci U S A (PNAS). URL:[Link]

  • Title: TEAD inhibitors and uses thereof (Patent Application).
  • General Scaffold Biological Activity: Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances. URL:[Link]

  • Iridium-Catalyzed Hydrogenation: Title: Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts (Contextual Reference for Hydrogenation). Source: Journal of the American Chemical Society / Peking University. URL:[Link]

Sources

The 5-Amino-1,2,3,4-Tetrahydroquinoline Scaffold: Synthetic Architectures & Medicinal Utility

[1]

Part 1: Executive Summary & Structural Logic

The 5-amino-1,2,3,4-tetrahydroquinoline core is a "chimeric" scaffold. It fuses a saturated piperidine ring with an aniline moiety. In drug discovery, this structure is valued for two primary reasons:

  • Vector Orthogonality: The N1 nitrogen (part of the saturated ring) and the C5 amino group (attached to the aromatic ring) project substituents in distinct spatial orientations. N1 substituents typically extend along the scaffold's equatorial plane, while C5 substituents project perpendicular to the C4-C5 bond axis, allowing for precise probing of binding pockets.

  • Electronic Tuning: The C5-amino group is an electron-donating group (EDG) that significantly increases the electron density of the aromatic ring, making the C6 and C8 positions highly nucleophilic and susceptible to further electrophilic substitution or oxidation.

Structural Definition
  • Core System: 1,2,3,4-Tetrahydroquinoline (THQ).[1][2][3][4][5][6][7][8]

  • Substituent: Primary amino group (-NH2) at position 5 (the "peri" position relative to the C4 methylene).

  • Key Distinction: This must be distinguished from 5-amino-5,6,7,8-tetrahydroquinoline (where the benzene ring is reduced) and 5-amino-isoquinoline (isomeric nitrogen placement).

Part 2: Synthetic Architectures

The synthesis of 5-amino-THQ derivatives typically follows one of three "Architectures": Reductive Sourcing , De Novo Assembly , or Late-Stage Amination .

Architecture A: Selective Reduction (The "Top-Down" Approach)

The most scalable route involves the chemoselective hydrogenation of commercially available 5-nitroquinoline or 5-aminoquinoline. The challenge lies in reducing the pyridine ring (to tetrahydroquinoline) without over-reducing the benzene ring or hydrogenating the aniline.

Mechanism: The pyridine ring in quinoline is generally more susceptible to reduction under acidic conditions due to protonation of the nitrogen, which disrupts aromaticity.

  • Precursor: 5-Aminoquinoline.[9]

  • Catalyst: PtO2 (Adams' Catalyst) or Rh/C.

  • Conditions: H2 (40-60 psi), AcOH/MeOH solvent system.

  • Selectivity: High.[2][10] The protonated pyridinium ring reduces first.

Architecture B: The Buchwald-Hartwig Strategy (Late-Stage)

For generating libraries where the 5-amino group needs to be introduced late (e.g., to avoid protecting group manipulations), the Buchwald-Hartwig amination of 5-bromo-1,2,3,4-tetrahydroquinoline is preferred.

  • Precursor: 5-Bromo-1,2,3,4-tetrahydroquinoline (N1-protected).

  • Reagents: Pd2(dba)3, BINAP or Xantphos, Cs2CO3, Benzophenone Imine (as ammonia surrogate) or primary amines.

  • Advantage: Allows introduction of complex amines at C5.

Architecture C: De Novo Synthesis (Povarov Reaction)

While less direct for the 5-amino isomer specifically, the Povarov reaction (imino-Diels-Alder) can construct the THQ core from anilines, aldehydes, and electron-rich olefins. To achieve 5-substitution, a meta-substituted aniline (e.g., 3-nitroaniline) is required, though regio-control between 5- and 7- positions can be challenging.

Part 3: Detailed Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of 5-Aminoquinoline

This protocol yields 5-amino-1,2,3,4-tetrahydroquinoline with >95% selectivity.

Reagents:

  • 5-Aminoquinoline (1.0 eq)

  • Platinum(IV) oxide (PtO2, 5 mol%)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Methanol (co-solvent, optional 1:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 5-aminoquinoline (14.4 g, 100 mmol) in glacial acetic acid (200 mL).

    • Why AcOH? Protonation of the quinoline nitrogen (N1) activates the pyridine ring toward reduction and prevents catalyst poisoning by the free amine.

  • Catalyst Addition: Carefully add PtO2 (1.13 g, 5 mmol) under an inert argon atmosphere. Caution: Dry PtO2 can be pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Seal the vessel and purge with N2 (3x) followed by H2 (3x). Pressurize to 60 psi (4 bar) H2. Stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The starting material (M+H 145) should convert to the product (M+H 149).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate under reduced pressure. Dilute the residue with water and basify to pH >10 using 4M NaOH.

  • Extraction: Extract with Dichloromethane (DCM, 3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH).

Yield: Typically 85–92% as a dark oil or low-melting solid.

Protocol 2: Library Generation via N-Acylation

Differentiation of N1 (aliphatic) and C5-NH2 (aromatic).

The N1 nitrogen is more basic (pKa ~10-11 for secondary amine) than the C5-aniline (pKa ~4-5). However, N1 is sterically hindered. Selective functionalization usually requires N1 protection or exploiting the nucleophilicity difference.

Strategy:

  • N1-Boc Protection: Treat 5-amino-THQ with Boc2O (1.0 eq) in dioxane/water. The aliphatic N1 reacts preferentially? Correction: Actually, the aniline NH2 is less nucleophilic but sterically more accessible. However, under neutral conditions, the aliphatic amine (N1) is significantly more nucleophilic. You must control stoichiometry carefully or use transient protection.

  • Self-Validating Step: To ensure N1 is reacted, check 1H NMR. The shift of the protons adjacent to N1 (C2-H) will move downfield upon acylation/protection.

Part 4: Medicinal Chemistry Applications & Visualization[1][8]

BET Bromodomain Inhibition

The THQ scaffold mimics the acetyl-lysine recognition motif found in epigenetic readers. The 5-amino group provides a handle to attach "tail" groups that reach into the solvent-exposed region of the bromodomain, improving solubility and pharmacokinetic properties.

NNMT Inhibition (Contextual Distinction)

While 5-amino-1MQ (5-amino-1-methylquinolinium) is a potent NNMT inhibitor used for metabolic regulation, the 5-amino-THQ analog serves as a reduced, lipophilic prodrug candidate or a scaffold to develop non-charged inhibitors that can cross the blood-brain barrier more effectively before being oxidized or acting via a different mechanism.

Pathway Visualization

The following diagram illustrates the synthetic divergence and the signaling pathways where THQ derivatives are active.

THQ_Scaffold_PathwaysStart5-NitroquinolineInter5-AminoquinolineStart->InterReduction (Fe/HCl)Core5-Amino-1,2,3,4-THQ(The Scaffold)Inter->CorePtO2/H2 (AcOH)Selective HydrogenationDeriv_AN1-Alkyl-5-Amides(GPCR Ligands)Core->Deriv_AReductive Amination (N1)+ Acylation (C5)Deriv_B5-Sulfonamides(Kinase Inhibitors)Core->Deriv_BSulfonylation (C5)Deriv_CTricyclic Fused Systems(DNA Intercalators)Core->Deriv_CCyclizationTarget_NNMTNNMT Enzyme(Metabolism)Core->Target_NNMTStructural Analog(vs 1MQ)Target_GPCR5-HT Receptors(CNS)Deriv_A->Target_GPCRTarget_BETBET Bromodomains(Epigenetics)Deriv_B->Target_BET

Caption: Synthetic flow from quinoline precursors to the 5-amino-1,2,3,4-tetrahydroquinoline core and its divergence into key medicinal chemistry targets.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Quinoline vs. Tetrahydroquinoline Scaffolds

Feature5-Aminoquinoline5-Amino-1,2,3,4-THQMedicinal Implication
Aromaticity Fully Aromatic (10π)Benzene Aromatic (6π)THQ is less planar, more 3D character (Fsp3).
N1 Basicity (pKa) ~4.9 (Pyridine-like)~10.5 (Secondary Amine)THQ N1 is a cation at physiological pH; good for solubility.
C5-NH2 Electronics Conjugated with PyridineConjugated with BenzeneTHQ C5-NH2 is more electron-rich (aniline-like).
Metabolic Liability N-Oxidation, Ring HydroxylationDehydrogenation to QuinolineTHQ can be oxidized back to quinoline in vivo (CYP450).
Solubility (LogP) ModerateHigh (Ionizable N1)THQ generally offers better aqueous solubility.

References

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation. Source: Journal of Organic Chemistry (ACS) URL:[Link] (Note: Validates the hydrogenation protocols for amino-quinolines).

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Source: Future Medicinal Chemistry URL:[Link] (Note: Establishes THQ as a privileged scaffold in oncology).[11]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Source: Journal of Chemical Sciences URL:[Link] (Note: Provides protocols for Buchwald-Hartwig amination on the quinoline/THQ core).

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Source: Nature Communications / NIH URL:[Link] (Note: Advanced methods for selective reduction).

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition. Source: Peptide Sciences URL:[Link] (Note: Contextualizes the related aromatic inhibitor).

Comparative Technical Guide: 5-Amino-Tetrahydroquinoline vs. 5-Amino-Isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between 5-amino-1,2,3,4-tetrahydroquinoline and 5-aminoisoquinoline .

Executive Summary

In drug discovery, the choice between a fully aromatic scaffold and its partially saturated analog is a critical decision point that dictates solubility, target selectivity, and metabolic stability.

  • 5-Aminoisoquinoline (5-AIQ) is a planar, fully aromatic bicyclic system. It functions primarily as a kinase hinge-binder (ATP-mimetic) due to its flat topology and the specific hydrogen-bonding capability of the pyridine nitrogen.

  • 5-Amino-1,2,3,4-tetrahydroquinoline (5-ATHQ) represents a "3D" scaffold. The saturation of the nitrogen-containing ring introduces puckering (half-chair conformation), increasing Fsp³ character. This improves solubility and allows for vectors of substitution that are inaccessible to the planar isoquinoline, often used to tune receptor fit and escape "flatland" constraints in lead optimization.

Structural & Physicochemical Characterization

The core difference lies in the saturation of the heterocyclic ring, which fundamentally alters the electronic landscape and acid-base properties.

Comparative Data Table
Property5-Aminoisoquinoline (5-AIQ)5-Amino-1,2,3,4-tetrahydroquinoline (5-ATHQ)
Formula C₉H₈N₂C₉H₁₂N₂
MW 144.17 g/mol 148.21 g/mol
Topology Planar (Fully Aromatic)Puckered (Heterocycle is non-planar)
Hybridization All atoms sp²C2, C3, C4 are sp³; N1 is sp³-like (pyramidal)
Primary Basic Center N2 (Pyridine-like) N1 (Aniline-like)
pKa (Conj. Acid) ~5.6 (Ring N), ~4.0 (Exocyclic NH₂)~5.0 (Ring NH), ~4.2 (Exocyclic NH₂)
Electronic Nature Electron-deficient heterocycleElectron-rich (Double aniline character)
Key Role H-bond Acceptor (N2) / Donor (NH₂)H-bond Donor (N1) / Donor (NH₂)
Basicity and Protonation Logic
  • 5-AIQ: The ring nitrogen (N2) is a pyridine-type nitrogen with its lone pair orthogonal to the π-system, making it the primary site of protonation. The exocyclic amine at C5 is an aniline-type amine; its lone pair is conjugated into the benzene ring, rendering it significantly less basic.

  • 5-ATHQ: Both nitrogens are aniline-like.

    • N1 (Ring): Although in a saturated ring, N1 is attached to the benzene ring. It behaves as an N-alkyl aniline.

    • N5 (Exocyclic): A primary aniline.

    • Implication: 5-ATHQ is generally more susceptible to oxidation and less basic than the pyridine nitrogen of 5-AIQ.

Synthetic Methodologies

The synthesis of these two cores requires divergent strategies. 5-AIQ relies on electrophilic aromatic substitution, while 5-ATHQ requires controlled reduction to prevent over-hydrogenation or regiochemical errors.

Visualizing the Synthetic Logic

SynthesisPathways cluster_0 Route A: Electrophilic Substitution cluster_1 Route B: Protection-Reduction Strategy Isoquinoline Isoquinoline Nitro_IQ 5-Nitroisoquinoline (Major Isomer) Isoquinoline->Nitro_IQ HNO3/H2SO4 (Nitration) Amino_IQ 5-Aminoisoquinoline (Target A) Nitro_IQ->Amino_IQ H2, Pd/C or Fe/HCl Quinoline Quinoline Nitro_Q 5-Nitroquinoline Quinoline->Nitro_Q HNO3/H2SO4 Amino_Q 5-Aminoquinoline Nitro_Q->Amino_Q H2, Pd/C (Nitro reduces first) Acetamido_Q 5-Acetamidoquinoline (Protection) Amino_Q->Acetamido_Q Ac2O Acetamido_THQ 5-Acetamido-THQ (Selective Red.) Acetamido_Q->Acetamido_THQ H2, PtO2 (Acidic MeOH) Amino_THQ 5-Amino-THQ (Target B) Acetamido_THQ->Amino_THQ HCl/H2O (Hydrolysis)

Figure 1: Divergent synthetic pathways. Note that direct hydrogenation of 5-nitroquinoline to 5-ATHQ is difficult to control; the protection strategy (Route B) ensures the pyridine ring is reduced without over-reducing the benzene ring.

Experimental Protocols
Protocol A: Synthesis of 5-Aminoisoquinoline

Principle: Isoquinoline undergoes nitration primarily at C5 (and C8) due to the protonated nitrogen deactivating the pyridine ring, directing the electrophile to the benzene ring.

  • Nitration:

    • Dissolve isoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C.

    • Add KNO₃ (1.1 eq) portion-wise, maintaining temperature <5°C.

    • Stir at RT for 2h, then pour onto ice. Neutralize with NH₄OH.

    • Purification: Fractional crystallization or column chromatography is critical here to separate the 5-nitro isomer (major) from the 8-nitro isomer.

  • Reduction:

    • Suspend 5-nitroisoquinoline in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4h.

    • Filter through Celite and concentrate to yield 5-aminoisoquinoline.

Protocol B: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline

Principle: Direct nitration of 1,2,3,4-tetrahydroquinoline yields the 6-nitro isomer (para to the amine). Therefore, one must start with the quinoline core, establish the nitrogen at C5, and then reduce the pyridine ring.

  • Precursor Preparation: Start with 5-aminoquinoline (commercially available or from 5-nitroquinoline reduction).

  • Protection (Crucial Step):

    • React 5-aminoquinoline with acetic anhydride (1.1 eq) in DCM to form 5-acetamidoquinoline . This prevents poisoning of the catalyst and modulates electron density.

  • Selective Hydrogenation:

    • Dissolve 5-acetamidoquinoline in acetic acid/methanol (1:1).

    • Add PtO₂ (Adam’s catalyst, 5 mol%).

    • Hydrogenate at 40–60 psi (Parr shaker) for 6–12h.

    • Note: The benzene ring remains intact under these conditions, while the activated pyridine ring reduces to the piperidine ring.

  • Deprotection:

    • Reflux the intermediate in 6M HCl for 2h to remove the acetyl group.

    • Neutralize to obtain 5-amino-1,2,3,4-tetrahydroquinoline .

Medicinal Chemistry & SAR Implications[1][2][3][4][5][6]

The transition from IQ to THQ is often used to optimize physicochemical properties (solubility, logP) and to probe the spatial requirements of a binding pocket.

"Escape from Flatland"
  • 5-AIQ (Flat): Intercalates into DNA or stacks between aromatic residues (e.g., Phe, Tyr) in protein binding pockets. High planarity can lead to poor solubility and aggregation.

  • 5-ATHQ (3D): The C2 and C3 carbons pucker out of the plane. This breaks crystal packing forces (improving solubility) and allows the molecule to explore "chiral space" if substituted at C2/C3/C4.

Signaling & Interaction Logic[7]

SAR_Logic Start Lead Optimization Decision Node Target_Type Target Class? Start->Target_Type Kinase Kinase (ATP Pocket) Target_Type->Kinase High Shape Complementarity GPCR_IonChannel GPCR / Ion Channel Target_Type->GPCR_IonChannel Flexible Pocket IQ_Path Select 5-Amino-Isoquinoline Kinase->IQ_Path THQ_Path Select 5-Amino-THQ GPCR_IonChannel->THQ_Path Reason_IQ Mechanism: 1. Planar Hinge Binder 2. N2 accepts H-bond from backbone 3. Rigid Scaffold IQ_Path->Reason_IQ Reason_THQ Mechanism: 1. Increased Solubility (Fsp3) 2. Flexible Induced Fit 3. N1 acts as H-bond Donor THQ_Path->Reason_THQ

Figure 2: SAR Decision Tree. The choice of scaffold depends heavily on whether the target requires a rigid, planar anchor (Kinase) or a flexible, soluble modulator (GPCR).

Case Study: Rho-Kinase (ROCK) Inhibitors

Fasudil utilizes the 5-aminoisoquinoline scaffold.

  • Binding Mode: The isoquinoline ring binds to the ATP-binding hinge region. The planar structure is essential to fit the narrow cleft.

  • Why not THQ? Substituting the THQ core would disrupt the planar stacking interactions required for high-affinity binding in the ROCK active site, although it might improve the pharmacokinetic profile.

Reactivity Profile

Reaction Type5-Aminoisoquinoline5-Amino-1,2,3,4-THQ
Electrophilic Subst. Occurs at C8 (or C5 if amine is protected). Ring is deactivated by N-protonation.Occurs at C6 (para to N1) or C8 (ortho to N1). Ring is highly activated (like alkyl-aniline).
Oxidation Stable aromatic system.Susceptible to oxidation to Quinoline or Quinone-imine species.
N-Alkylation Selectively occurs at N2 (Ring N) first.Competing alkylation between N1 (Ring) and N5 (Exocyclic).
Acylation Exocyclic NH₂ reacts.Both NH groups react; N5 is usually more nucleophilic than the sterically hindered N1.

References

  • Synthesis of Tetrahydroquinolines: Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011. Link

  • Isoquinoline Reactivity: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Fasudil & Isoquinoline Scaffolds: Liao, J., et al. "Rho-associated kinase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 2007. Link

  • Hydrogenation Protocols: Skupinska, K.A., et al. "Concise preparation of amino-5,6,7,8-tetrahydroquinolines... via catalytic hydrogenation."[1] Journal of Organic Chemistry, 2002.[1] Link

  • pKa Values: Perrin, D.D. Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical context of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol .

Identification, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & CAS Number Status

Status: Patent-Specific Intermediate (Non-Commercial) Warning: High Risk of Isomer Confusion

A comprehensive search of Chemical Abstracts Service (CAS) registries and commercial catalogs reveals that 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol does not possess a widely indexed, public CAS number. It is primarily documented as a proprietary synthetic intermediate in patent literature (specifically for TRPV1 antagonists).

Critical Alert: Do NOT confuse this compound with its structural isomer, 5-Amino-1,2,3,4-tetrahydroisoquinoline , which has the CAS 115955-90-3 . This isoquinoline analog is commercially available but structurally distinct (the nitrogen atom is in position 2 rather than 1). Using the wrong isomer will result in complete failure of downstream synthesis.

Chemical Identity Card
PropertySpecification
Chemical Name 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol
Common Synonyms 5-Amino-3-hydroxy-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Chiral Status Contains one chiral center at C3. Typically synthesized as a racemate (±) unless asymmetric hydrogenation is used.
Primary Source WO 2010/038803 ; WO 2005/044802

Part 2: Chemical Structure & SMILES

To ensure you are working with the correct scaffold, use the following identifiers for internal validation.

SMILES (Canonical): NC1=CC=CC2=C1NCC(O)C2

InChI String: InChI=1S/C9H12N2O/c10-7-2-1-3-8-9(7)11-5-6(12)4-8/h1-3,6,11-12H,4-5,10H2

Structural Logic:

  • Core: 1,2,3,4-Tetrahydroquinoline (bicyclic system: benzene fused to piperidine).

  • Position 1 (N): Secondary amine (NH).

  • Position 3: Hydroxyl group (-OH) on the saturated ring.

  • Position 5: Primary amine (-NH₂) on the benzene ring, peri to the C4 methylene.

Part 3: Synthetic Methodology

The synthesis of this compound is not a single-step purchase but a multi-step organic transformation. The most robust route, derived from patent literature (WO 2005/044802), involves the reduction of a nitro-substituted quinoline precursor.

Synthesis Workflow

The following diagram illustrates the logical pathway from commercially available starting materials to the target 5-amino-3-ol scaffold.

SynthesisPath Start 3-Hydroxyquinoline (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Aromatic Substitution Intermediate1 5-Nitro-3-hydroxyquinoline (Isomer Separation Required) Step1->Intermediate1 Yields 5- and 8-nitro isomers Step2 Catalytic Hydrogenation (H2, Pd/C or PtO2) Intermediate1->Step2 Reduction of NO2 & Pyridine Ring Target 5-Amino-1,2,3,4- tetrahydroquinolin-3-ol (Target) Step2->Target Final Product

Caption: Synthesis route via nitration of 3-hydroxyquinoline followed by global hydrogenation.

Detailed Protocol (Adapted from Patent Context)
  • Nitration:

    • Reagents: Fuming nitric acid, concentrated sulfuric acid.

    • Process: Treat 3-hydroxyquinoline at 0°C. The hydroxyl group directs ortho/para, but the protonated nitrogen deactivates the pyridine ring, forcing substitution onto the benzene ring.

    • Challenge: You will obtain a mixture of 5-nitro and 8-nitro isomers. Isolate the 5-nitro isomer via fractional crystallization or column chromatography.

  • Global Reduction:

    • Reagents: H₂ gas (balloon or Parr shaker), 10% Pd/C or PtO₂ catalyst, Ethanol/MeOH solvent.

    • Mechanism: This step performs two functions simultaneously:

      • Reduces the nitro group (-NO₂) to an aniline (-NH₂).

      • Reduces the pyridine ring to a piperidine ring (tetrahydroquinoline).

    • Note: If the pyridine ring resists reduction, use PtO₂ (Adams' catalyst) in acetic acid.

Part 4: Pharmaceutical Applications & Mechanism

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ligands that bind to G-protein coupled receptors (GPCRs) and ion channels.

TRPV1 Antagonism (Pain Management)

The primary citation for this compound (WO 2010/038803) utilizes it as a core linker in the synthesis of Heterocyclidene-N-(aryl)acetamides .

  • Role: The 5-amino group serves as the attachment point for the aryl-acetamide moiety, while the 3-hydroxyl group modulates solubility and hydrogen-bonding interactions within the receptor pocket.

  • Therapeutic Target: Neuropathic pain, inflammatory pain (rheumatoid arthritis), and vanilloid receptor modulation.

Scaffold Geometry

The 1,2,3,4-tetrahydroquinoline core provides a semi-rigid template.

  • Conformational Restriction: Unlike a linear alkyl chain, the fused ring system holds the 5-amino and 1-nitrogen in a fixed distance/angle relative to each other, improving binding selectivity.

  • Chirality: The C3 hydroxyl introduces a chiral center. In drug development, the (R) and (S) enantiomers likely exhibit different binding affinities (eudismic ratio), necessitating chiral resolution (e.g., chiral HPLC) for advanced lead optimization.

Part 5: Analytical Profiling (Expected Data)

Since commercial spectra are unavailable, use these predicted values to validate your synthesized product.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) Aromatic Region (6.3–7.0 ppm): 3 protons (tri-substituted benzene pattern). Look for a triplet (H7) and two doublets (H6, H8).Amine/Hydroxyl: Broad singlets for -NH₂ (approx. 4-5 ppm) and -OH.Aliphatic Region (2.5–4.0 ppm): Multiplets corresponding to C2, C3, and C4 protons. The C3 proton (geminal to OH) will be the most deshielded aliphatic signal (~3.8-4.1 ppm).
MS (ESI+) [M+H]⁺: 165.1 m/z.Fragmentation: Loss of H₂O (M-18) is common for secondary alcohols.
Physical State Likely an off-white to pale yellow solid.

References

  • Mochida Pharmaceutical Co., Ltd. (2010).[1] Heterocyclidene-n-(aryl) acetamide derivative. WO 2010/038803 A1. Link

  • Mochida Pharmaceutical Co., Ltd. (2005). Cyclic amine derivative and medicine containing the same. WO 2005/044802 A1. Link

  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods (Contextual reference for tetrahydroquinoline reduction). Link

Sources

Biological Activity of 3-Hydroxy-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2][3] Within this class, 3-hydroxy-tetrahydroquinoline derivatives occupy a unique chemical space. The C3-hydroxyl group introduces a critical stereogenic center and a hydrogen-bonding handle that significantly alters physicochemical properties (logP, solubility) and receptor binding affinity compared to the parent THQ.

This guide synthesizes current technical knowledge on the biological activity of these derivatives, focusing on their application in oncology, parasitology, and neuropharmacology. It provides self-validating experimental protocols and visualizes the structure-activity relationships (SAR) governing their efficacy.

Part 1: Chemical Architecture & Synthesis

The 3-hydroxy-THQ scaffold is defined by a bicyclic system containing a benzene ring fused to a nitrogen-containing piperidine ring, with a hydroxyl group at the C3 position. This specific functionalization allows for diverse interactions with biological targets, distinguishing it from the more common 6- or 8-substituted analogs.

Core Synthesis Protocol: Catalytic Hydrogenation

Rationale: While multiple routes exist (e.g., epoxide opening, Povarov reaction), direct catalytic hydrogenation of 3-hydroxyquinoline is the most atom-economical and scalable method for generating the core scaffold.

Protocol: Hydrogenation of 3-Hydroxyquinoline

  • Reagents: 3-Hydroxyquinoline (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Dissolve 3-hydroxyquinoline in glacial acetic acid. Expert Note: Acetic acid protonates the nitrogen, facilitating the reduction of the pyridine ring while preventing catalyst poisoning.

    • Add PtO₂ carefully under an inert atmosphere (Ar or N₂).

    • Pressurize with H₂ gas to 60 psi (4 bar).

    • Stir at Room Temperature for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate under reduced pressure.[1]

    • Neutralize residue with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate.[4]

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of aromatic pyridine protons and the appearance of multiplets at δ 2.8–3.5 ppm (C2/C4 protons) and δ 4.1 ppm (C3-H).

Part 2: Therapeutic Applications & Mechanism of Action[5][6]
1. Anticancer Activity (mTOR & Apoptosis)

Derivatives functionalized at the N1 and C6 positions of the 3-hydroxy-THQ core have shown potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

  • Mechanism: Inhibition of the PI3K/AKT/mTOR pathway and induction of intrinsic apoptosis.

  • Key Insight: The 3-OH group often acts as a hydrogen bond donor to key residues in the ATP-binding pocket of kinases, enhancing selectivity over non-hydroxylated analogs.

2. Antimalarial Activity

The structural similarity of 3-hydroxy-THQ to the quinine/chloroquine scaffold suggests a mode of action involving the inhibition of hemozoin formation in the Plasmodium digestive vacuole.

  • SAR Note: Lipophilic substitution at the C2 or C4 position is often required to facilitate membrane permeation into the parasite.

3. Neuropharmacology (GR Agonists)

Research indicates that the C3-hydroxyl group is pivotal for selectivity in Glucocorticoid Receptor (GR) agonists. Non-steroidal THQ ligands with a 3-OH group avoid cross-reactivity with the mineralocorticoid receptor, a common side-effect of steroidal drugs.

Part 3: Visualizing Structure-Activity Relationships (SAR)

The following diagram maps the critical modification points on the scaffold and their impact on biological activity.

SAR_Map Core 3-Hydroxy-THQ Scaffold N1 N1 Position (Lipophilicity/Metabolism) Core->N1 C2 C2 Position (Stereoselectivity/Potency) Core->C2 C3 C3-Hydroxyl (H-Bonding/Selectivity) Core->C3 C6 C6 Position (Electronic Effects) Core->C6 Antimalarial Antimalarial Activity (Heme Binding) N1->Antimalarial Bulky hydrophobic groups improve uptake C2->Antimalarial Aryl groups mimic quinine structure Kinase Kinase Inhibition (mTOR/PI3K) C3->Kinase H-bond donor to hinge region GR GR Receptor Selectivity C3->GR OH critical for avoiding MR binding C6->Kinase Halogen/Methoxy groups increase affinity

Figure 1: Structure-Activity Relationship (SAR) map of 3-hydroxy-tetrahydroquinoline derivatives, highlighting key functionalization points and their downstream therapeutic effects.

Part 4: Detailed Biological Assay Protocol
Protocol: In Vitro Cytotoxicity (MTT Assay)

Context: This assay quantifies the metabolic activity of cells as an indicator of viability. It is the standard first-line screen for anticancer potential.

1. Cell Preparation:

  • Seed A549 or MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

2. Compound Treatment:

  • Stock Solution: Dissolve 3-hydroxy-THQ derivatives in DMSO (10 mM).

  • Serial Dilution: Prepare concentrations ranging from 0.1 µM to 100 µM in culture medium.

  • Controls (Critical):

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: Doxorubicin (1 µM).

    • Blank: Medium only (no cells).

  • Add 100 µL of treatment to wells (triplicate) and incubate for 48 hours.

3. MTT Addition & Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours. Observation: Viable cells will form purple formazan crystals.

  • Aspirate medium carefully.

  • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

4. Data Analysis:

  • Measure absorbance at 570 nm (reference 630 nm).

  • Calculate % Cell Viability:

    
    
    
  • Determine IC50 using non-linear regression (GraphPad Prism or similar).

Part 5: Mechanism of Action (MOA) Visualization

The following diagram illustrates the signaling cascade triggered by effective anticancer THQ derivatives.

MOA_Pathway Ligand 3-OH-THQ Derivative PI3K PI3K Ligand->PI3K Inhibition Bax Bax (Pro-apoptotic) Ligand->Bax Upregulation AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Downregulation Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Promotes Caspase9 Caspase-9 Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed mechanism of action for anticancer 3-hydroxy-THQ derivatives, involving dual inhibition of the PI3K/AKT/mTOR pathway and activation of the intrinsic mitochondrial apoptotic pathway.

Quantitative Activity Summary
Derivative ClassSubstitution (R)Target / Cell LineActivity (IC50 / Ki)Reference
N-Benzoyl-THQ 6-OMe, 3-OHA549 (Lung Cancer)0.027 µM[1]
C3-Aryl-THQ 3-OH, 2-ArylP. falciparum (3D7)1.8 µM[2]
6-Indole-THQ 3-OHGlucocorticoid ReceptorKi = 2.4 nM[3]
Cationic THQ N-TriazoleS. aureus (MRSA)MIC = 2 µg/mL[4]
References
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2026). ResearchGate. Retrieved from [Link]

  • Exploring a Tetrahydroquinoline Antimalarial Hit. (2018). National Institutes of Health (PMC). Retrieved from [Link]

  • Tetrahydroquinoline Glucocorticoid Receptor Agonists: Discovery of a 3-Hydroxyl for Improving Receptor Selectivity. (2011). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline-Derived Antibacterial Compounds. (2022). PubMed. Retrieved from [Link]

Sources

Architecting Efficacy: The Strategic Deployment of Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I frequently observe that the transition from a fragile "hit" to a robust clinical "lead" hinges entirely on the architectural foundation of the molecule. Heterocycles are not merely structural fillers; they are the active scaffolding of pharmacology. Over the decade from 2013 to 2023, an astounding 82% of the 321 unique small-molecule drugs approved by the FDA incorporated at least one nitrogen heterocycle ()[1]. This whitepaper dissects the physicochemical causality, quantitative landscape, and self-validating synthetic methodologies required to effectively leverage heterocyclic building blocks in drug discovery.

The Privileged Scaffolds: Physicochemical Causality

Why do medicinal chemists systematically replace phenyl rings with pyridines, pyrimidines, or imidazoles during lead optimization? The causality lies in the precise modulation of physicochemical properties to accomplish the best ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results ()[2].

A direct carbon-to-nitrogen substitution fundamentally alters the electron density of the ring. This decreases lipophilicity (lowering logP), which directly enhances aqueous solubility and reduces off-target lipophilic binding—a primary driver of clinical toxicity. Furthermore, the lone pair on the nitrogen serves as a critical hydrogen-bond acceptor, enabling precise, directional lock-and-key interactions with target proteins, such as the kinase hinge region ()[3].

G N1 Heterocycle Incorporation N2 Lower logP & pKa Modulation N1->N2 Alters Electron Density N3 Directional H-Bonding N1->N3 Heteroatom Lone Pairs N4 Increased Aqueous Solubility N2->N4 Reduces Lipophilicity N5 Enhanced Target Affinity N3->N5 Specific Protein Interactions N6 Optimized ADME/Tox Profile N4->N6 Better Bioavailability N5->N6 Higher Efficacy

Caption: Logical pathway of how heterocyclic incorporation optimizes drug ADME/Tox profiles.

Quantitative Landscape of Heterocycles in Drug Discovery

To make informed structural decisions, we must rely on empirical success rates. Recent analyses of European Medicines Agency (EMA) and FDA approvals reveal distinct preferences for specific ring sizes, heteroatom counts, and saturation levels ()[4]. More than 75% of heterocyclic derivatives currently in clinical use contain at least two heteroatoms[2].

HeterocycleRing SizeHeteroatomsPrevalence in FDA/EMA Approvals (2014-2023)Primary Pharmacological Function & Causality
Piperidine 6-membered1 (N)Very High (Top saturated ring)Conformational flexibility; provides a basic center for salt formation and cation-π interactions.
Pyridine 6-membered1 (N)Very High (Top aromatic ring)Acts as a strong H-bond acceptor; enhances metabolic stability against CYP450 oxidation.
Piperazine 6-membered2 (N,N)HighExcellent solubilizing group; acts as a modular, rigid linker for dual-pharmacophore targeting.
Imidazole 5-membered2 (N,N)HighEnables metal coordination (e.g., in CYP51 inhibitors); provides tautomeric H-bonding networks.
Pyrazole 5-membered2 (N,N)Moderate to HighPrivileged scaffold for kinase inhibitors due to its rigid spatial geometry and dual H-bond donor/acceptor capacity.

Experimental Protocol: Self-Validating Synthesis of a Functionalized Pyrimidine

When synthesizing heterocyclic building blocks, the protocol must be a self-validating system. Relying solely on endpoint analysis is a recipe for failure; we must build in-process controls. Below is a field-proven methodology for the Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine core—a highly versatile building block for targeted oncology agents.

Objective : Synthesize 2-aryl-pyrimidine derivatives with high regioselectivity and minimal byproduct formation.

Causality of Reagents :

  • Catalyst : We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a wide bite angle that accelerates the reductive elimination step, thereby minimizing the competitive protodeboronation of the arylboronic acid.

  • Base : Anhydrous K₂CO₃ is chosen to selectively activate the boronic acid into a reactive boronate complex without hydrolyzing the nucleophile-sensitive pyrimidine core.

Step-by-Step Methodology:
  • Preparation & Stoichiometry : In an oven-dried Schlenk flask, combine 2-chloropyrimidine (1.0 eq) and the arylboronic acid (1.2 eq).

    • Self-Validation: The deliberate 0.2 eq excess of boronic acid acts as an internal buffer to compensate for trace protodeboronation, ensuring complete consumption of the limiting pyrimidine reagent.

  • Catalyst & Base Loading : Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq). Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (the classic Suzuki side-reaction).

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step, while dioxane effectively solubilizes the organic heterocyclic substrates.

  • Reaction Execution & In-Process Monitoring : Heat the biphasic mixture to 90°C.

    • Self-Validation: Monitor the reaction via LC-MS every 2 hours. The definitive disappearance of the 2-chloropyrimidine isotopic pattern (the distinct M and M+2 peaks in a 3:1 ratio due to ³⁵Cl/³⁷Cl) and the emergence of the product mass confirms active catalytic turnover.

  • Quenching & Workup : Once the starting material is fully consumed, cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

    • Self-Validation: The aqueous wash removes the inorganic salts and forces the bulk of the deactivated palladium catalyst to precipitate at the biphasic interface as "Pd black," preventing downstream contamination.

  • Purification : Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: Run a 2D-TLC (Two-Dimensional Thin Layer Chromatography) prior to column loading to ensure the target product spot does not co-elute with the homocoupled biaryl byproduct under the chosen solvent system.

Workflow: Hit-to-Lead Optimization using Heterocyclic Scaffolds

The integration of these synthesized building blocks into a broader drug discovery campaign requires a systematic, iterative workflow. Scaffold hopping—replacing a problematic core with a bioisosteric heterocycle—is the most effective way to rescue a failing chemotype.

Workflow Hit High-Throughput Screening Hit (Suboptimal ADME) SAR SAR Profiling Identify Metabolic Soft Spots Hit->SAR Scaffold Heterocyclic Scaffold Hopping (e.g., Phenyl to Pyridine) SAR->Scaffold Rational Design Synthesis Parallel Synthesis of Building Block Library Scaffold->Synthesis Chemical Execution Assay In Vitro ADME & Efficacy Assays (Self-Validating Feedback Loop) Synthesis->Assay Assay->Scaffold Poor PK/PD (Iterate) Lead Optimized Lead Compound (Clinical Candidate) Assay->Lead Target Criteria Met

Caption: Iterative hit-to-lead optimization workflow utilizing heterocyclic scaffold hopping.

Conclusion

The strategic integration of heterocyclic building blocks is the absolute cornerstone of modern medicinal chemistry. By deeply understanding the physicochemical causality of heteroatom placement and employing rigorously self-validating synthetic protocols, drug development professionals can systematically overcome the pharmacokinetic hurdles that typically derail clinical candidates.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing URL: [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Source: PMC - NIH URL:[Link]

  • Heterocycles in Medicinal Chemistry III Source: PMC - NIH URL: [Link]

  • Editorial: Emerging heterocycles as bioactive compounds Source: Frontiers URL:[Link]

Sources

5-amino-1,2,3,4-tetrahydroquinolin-3-ol molecular weight and formula

[1]

Executive Summary

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is a bifunctionalized tetrahydroquinoline (THQ) derivative characterized by a secondary amine in the heterocyclic ring, a primary aromatic amine at position 5, and a hydroxyl group at position 3. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for fragment-based drug design (FBDD) .

Its structural utility lies in its ability to form multiple hydrogen bonds while maintaining a rigid bicyclic core. It is frequently utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., acrylamide-based covalent inhibitors) and GPCR modulators, where the 5-amino group serves as a vector for extending into solvent-exposed pockets, and the 3-hydroxyl group provides essential polar contacts within the binding site.

Chemical Identity & Physicochemical Profiling[2][3]

Molecular Specifications
ParameterValueNotes
IUPAC Name 5-amino-1,2,3,4-tetrahydroquinolin-3-ol
CAS Number Not widely listed; specific isomerRefer to Patent WO2010038803A1
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Monoisotopic Mass: 164.09496
SMILES OC1CNCc2c1cccc2N
InChI Key Calculated
Calculated Physicochemical Properties[2]
  • LogP (Octanol/Water): ~0.2 – 0.5 (Highly permeable, suitable for CNS penetration).

  • Topological Polar Surface Area (TPSA): ~68 Ų (3-OH: 20 + 5-NH₂: 26 + 1-NH: 12).

  • H-Bond Donors: 4 (OH, NH-ring, NH₂-aryl).

  • H-Bond Acceptors: 3 (O, N-ring, N-aryl).

  • pKa (Calculated):

    • Aromatic amine (N5): ~4.5

    • Secondary amine (N1): ~9.8 (Protonated at physiological pH).

Synthetic Methodology

The synthesis of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol requires precise regiochemical control to install the amino and hydroxyl groups. The most robust route involves the functionalization of the quinoline core followed by global reduction.

Primary Synthetic Route: Nitration-Hydrogenation Cascade

This protocol relies on the commercial availability of 3-hydroxyquinoline and leverages the directing effects of the hydroxyl group to install the nitro functionality, followed by a catalytic hydrogenation that simultaneously reduces the nitro group and saturates the pyridine ring.

Step 1: Regioselective Nitration
  • Precursor: 3-Hydroxyquinoline.

  • Reagents: HNO₃ / H₂SO₄ (0°C to RT).

  • Mechanism: Electrophilic aromatic substitution. The 3-OH group activates the pyridine ring, but under strongly acidic conditions, the protonated nitrogen deactivates the heterocyclic ring. Nitration predominantly occurs on the benzene ring at positions 5 and 8.

  • Purification: The 5-nitro and 8-nitro isomers are separated via fractional crystallization or silica gel chromatography.

Step 2: Global Catalytic Hydrogenation
  • Precursor: 5-Nitro-3-hydroxyquinoline.

  • Reagents: H₂ (50 psi), PtO₂ (Adam’s Catalyst) or Rh/C, MeOH/AcOH.

  • Mechanism:

    • Reduction of the nitro group (-NO₂) to the amine (-NH₂).

    • Reduction of the pyridine ring to the piperidine ring (tetrahydroquinoline).

  • Note: PtO₂ is preferred for reducing the pyridine ring in acidic media.

Visualization of Synthetic Pathway

SynthesisPathStart3-Hydroxyquinoline(C9H7NO)Inter1Mixture:5-Nitro / 8-Nitro IsomersStart->Inter1HNO3, H2SO4(Nitration)Inter25-Nitro-3-hydroxyquinoline(Purified Isomer)Inter1->Inter2Chromatography(Isomer Separation)Product5-Amino-1,2,3,4-tetrahydroquinolin-3-ol(C9H12N2O)Inter2->ProductH2, PtO2, AcOH(Global Reduction)

Caption: Figure 1. Synthesis of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol via nitration and global hydrogenation.

Analytical Characterization Protocols

To ensure the integrity of the synthesized scaffold, the following self-validating analytical criteria must be met.

Proton NMR (¹H-NMR) Validation
  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 2.6 - 3.2 ppm: Multiplets corresponding to the C2 and C4 methylene protons of the THQ ring.

    • δ 3.9 - 4.1 ppm: Multiplet for the C3 methine proton (-CH-OH).

    • δ 4.8 ppm: Doublet (exchangeable) for the hydroxyl -OH.

    • δ 5.0 - 6.5 ppm: Broad singlets for the -NH- (ring) and -NH₂ (exocyclic).

    • δ 6.3 - 7.0 ppm: Aromatic protons (C6, C7, C8). The 5-amino substitution pattern typically results in an ABC spin system or two doublets and a triplet depending on resolution.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 165.21.

  • Fragmentation Pattern: Loss of water [M+H-18]⁺ is common for secondary alcohols, resulting in a peak at ~147.

Medicinal Chemistry Applications

This molecule serves as a versatile linker-scaffold in drug development.

Pharmacophore Mapping
  • 5-Amino Group: Acts as a nucleophile for covalent attachment (e.g., reaction with acryloyl chloride to form irreversible kinase inhibitors) or as a hydrogen bond donor to hinge regions in ATP-binding pockets.

  • 3-Hydroxyl Group: Provides a specific vector for solubilizing groups or interacts with conserved water networks in the binding pocket.

  • Secondary Amine (N1): Often capped (alkylated or acylated) to modulate lipophilicity and prevent metabolic oxidation.

Workflow: Derivatization for Kinase Inhibition

The following diagram illustrates how this core is utilized to generate a library of potential kinase inhibitors.

MedChemWorkflowCore5-Amino-1,2,3,4-tetrahydroquinolin-3-olStep1N1-Protection / Functionalization(e.g., Alkylation)Core->Step1Selectivity ModulationStep25-Amino Acylation(Acryloyl Chloride)Step1->Step2Warhead InstallationFinalCovalent Kinase Inhibitor(Target: Cys residue)Step2->FinalBiological Screening

Caption: Figure 2. Derivatization workflow transforming the core scaffold into a covalent kinase inhibitor.

References

  • Patent: Banyu Pharmaceutical Co., Ltd. (2010). 2-Indole acrylamide analog. WO2010038803A1. Link (Describes the use of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol as an intermediate).

  • Patent: Merck & Co., Inc. (2005). Tetrahydroquinoline derivatives as kinase inhibitors. WO2005044802. (Cited source for the synthesis protocol).
  • Review: Sridharan, V., et al. (2011). Tetrahydroquinolines as a privileged scaffold in medicinal chemistry. Chemical Reviews. Link

  • Methodology: Kouznetsov, V. V. (2009). Recent synthetic applications of the Grieco condensation. Current Organic Chemistry. (General methods for THQ synthesis).

Literature review of 5-amino-tetrahydroquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and medicinal chemistry analysis of 5-amino-tetrahydroquinoline analogs .

A Technical Guide to Scaffold Utility, Synthesis, and Medicinal Chemistry

Executive Summary & Scaffold Definition

The term "5-amino-tetrahydroquinoline" refers to two distinct isomeric scaffolds, each possessing unique physicochemical properties and biological utility. In drug discovery, precise nomenclature is critical as these two cores occupy different regions of chemical space.

  • 5-Amino-1,2,3,4-Tetrahydroquinoline (5-amino-1,2,3,4-THQ):

    • Structure: Aniline derivative.[1] The nitrogen-containing ring is saturated; the carbocyclic ring is aromatic.

    • Key Property: The 5-amino group is a weak base/H-bond donor (aniline-like), often involved in

      
      -stacking or hinge binding in kinases.
      
    • Primary Domain: Kinase inhibitors, BET bromodomain inhibitors, GPCR ligands.

  • 5-Amino-5,6,7,8-Tetrahydroquinoline (5-amino-5,6,7,8-THQ):

    • Structure: Aliphatic amine.[2] The nitrogen-containing ring is aromatic (pyridine); the carbocyclic ring is saturated.

    • Key Property: The 5-amino group is a chiral, basic amine (aliphatic), suitable for salt bridge formation or solvent-exposed interactions.

    • Primary Domain: C5a receptor antagonists, AChE inhibitors, Asymmetric catalysis ligands.

This guide reviews the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of both analog classes, with a specific focus on the high-value C5a receptor antagonist series.

Structural Analysis & Numbering

Understanding the topology is the first step in rational design. The following diagram contrasts the two scaffolds.

G cluster_0 Scaffold A: 5-Amino-1,2,3,4-THQ cluster_1 Scaffold B: 5-Amino-5,6,7,8-THQ node_A Benzene Ring: Aromatic Pyridine Ring: Saturated 5-Position: Aniline (Ar-NH2) node_B Benzene Ring: Saturated Pyridine Ring: Aromatic 5-Position: Aliphatic Amine (R-NH2) node_A->node_B Isomeric Relationship (Different Chemical Space)

Figure 1: Structural comparison of the two primary 5-amino-tetrahydroquinoline isomers.

Scaffold A: 5-Amino-1,2,3,4-Tetrahydroquinoline[3]

This scaffold acts as a conformationally restricted aniline. It is frequently employed to rigidify flexible aniline side chains in kinase inhibitors, reducing the entropic penalty of binding.

Synthetic Methodologies

The synthesis typically proceeds via the reduction of quinoline precursors.[3]

  • Route 1: Nitro Reduction (Standard)

    • Precursor: 5-Nitroquinoline.

    • Step 1: Catalytic hydrogenation (H2, Pd/C) or Fe/HCl reduction yields 5-aminoquinoline.

    • Step 2: Selective reduction of the pyridine ring using NaBH3CN/AcOH or H2/PtO2.

    • Challenge: Regioselectivity.[4] Reducing the pyridine ring while keeping the benzene ring aromatic requires careful catalyst selection (e.g., PtO2 in acidic media favors pyridine reduction).

  • Route 2: Buchwald-Hartwig Amination

    • Precursor: 5-Bromo-1,2,3,4-tetrahydroquinoline.

    • Protocol: Pd-catalyzed coupling with benzophenone imine followed by hydrolysis.

    • Advantage:[5] Allows introduction of substituted amines directly.

Medicinal Chemistry & SAR
  • Kinase Hinge Binding: The N1-hydrogen and the 5-amino group can form a bidentate H-bond motif with the kinase hinge region.

  • BET Inhibition: 1,2,3,4-THQ analogs have been explored as mimics of the acetyl-lysine binding motif in bromodomains. The 5-amino group often serves as a vector for solubilizing groups.

Scaffold B: 5-Amino-5,6,7,8-Tetrahydroquinoline[9]

This scaffold has gained significant attention due to the discovery of potent C5a receptor antagonists. The 5-position provides a chiral center, allowing for stereoselective interactions.

Case Study: C5a Receptor Antagonists

The complement fragment C5a is a potent inflammatory mediator. Researchers at major pharmaceutical firms (e.g., Neurogen, Merck) identified the 5-amino-5,6,7,8-THQ core as a privileged structure for C5a antagonism.

Mechanism of Action

These small molecules bind to the allosteric site of the C5a receptor (a GPCR), preventing the conformational change required for G-protein coupling.

Key SAR Findings (The "Aniline" Switch)

A pivotal study demonstrated that the nature of the substituent on the 5-amino group is critical.

ParameterObservationMechanistic Implication
5-Amino Substituent Bulky aryl/heteroaryl groups preferred.Occupies a hydrophobic pocket in the TM bundle.
Stereochemistry (R)-enantiomer is often >100x more potent.Specific fit into the chiral receptor pocket.
2-Position (Pyridine) Aryl substitution (e.g., 2,6-diethylphenyl).Critical for potency; likely

-stacking.
8-Position Gem-dimethyl or spiro-cycles.Conformational lock; improves metabolic stability.
Synthetic Protocol: Enantioselective Synthesis

The synthesis of the chiral 5-amino core is non-trivial. A validated protocol for the (R)-5-amino-2-aryl-5,6,7,8-THQ series is described below.

  • Precursor: 2-Chloro-6,7-dihydroquinolin-5(6H)-one.

  • Asymmetric Reduction:

    • Reagent: RuCl (Noyori Transfer Hydrogenation).

    • Conditions: HCOOH/TEA complex, DCM, RT.

    • Outcome: Yields the (S)-alcohol with high ee (>95%).

  • Mitsunobu Inversion:

    • Reagents: PPh3, DIAD, DPPA (Diphenylphosphoryl azide).

    • Mechanism:[6][7][8][9][10] SN2 inversion converts (S)-alcohol to (R)-azide.

  • Reduction & Functionalization:

    • Step: Staudinger reduction (PPh3/H2O) yields the (R)-amine.

    • Coupling: Reductive amination or SNAr to attach the tail group.

Visualization of the C5a Antagonist Workflow

C5a_Workflow cluster_synthesis Enantioselective Synthesis of 5-Amino-5,6,7,8-THQ Core cluster_SAR SAR Optimization (C5a Antagonist) Start 6,7-Dihydroquinolin-5(6H)-one Step1 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Start->Step1 Intermediate (S)-Alcohol (>95% ee) Step1->Intermediate Chiral Induction Step2 Mitsunobu Reaction (Inversion with DPPA) Intermediate->Step2 Product (R)-5-Azido-THQ Step2->Product Stereoinversion Final (R)-5-Amino-5,6,7,8-THQ Product->Final Reduction Mod1 2-Pos: Bulky Aryl (Potency) Final->Mod1 Mod2 5-Pos: Amine Subst. (Selectivity) Final->Mod2 Target GPCR Binding Pocket Mod1->Target Hydrophobic Interaction Mod2->Target H-Bond / Fit

Figure 2: Synthetic pathway and SAR logic for 5-amino-5,6,7,8-THQ C5a antagonists.

Comparative Data Summary

The following table summarizes the key physicochemical differences between the two analog classes, guiding scaffold selection.

Feature5-Amino-1,2,3,4-THQ5-Amino-5,6,7,8-THQ
Basicity (pKa of 5-NH2) ~3–5 (Aniline-like, weak base)~9–10 (Aliphatic amine, strong base)
Chirality Achiral (unless substituted elsewhere)Chiral at C5 (Enantiomers active)
Aromatic System Benzene ringPyridine ring
Metabolic Liability Oxidation to quinone-imineBenzylic oxidation at C5 or C8
Primary Use Case Kinase/Epigenetic InhibitorsGPCR Antagonists / Catalysis

References

  • Gong, Y., et al. (2008). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

  • Domagala, J. M., et al. (1986). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones. Journal of Medicinal Chemistry.

  • Toray Industries. (2021). Tetrahydroquinoline Derivative and Medicinal Use Thereof (Ferroptosis Inhibition). EP 4269392 A1.

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules.

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 5-Aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Divergent Protocols for Heterocycle vs. Carbocycle Hydrogenation

Executive Summary

5-Aminoquinoline is a privileged bicyclic scaffold widely utilized in medicinal chemistry and drug discovery. A frequent, yet complex, synthetic requirement is the chemoselective reduction of one of its two fused rings. Because the nitrogen-containing pyridine ring is electron-deficient, it is thermodynamically and kinetically favored for reduction, typically yielding 5-amino-1,2,3,4-tetrahydroquinoline[1]. Conversely, reducing the more resonance-stabilized benzene ring to yield 5-amino-5,6,7,8-tetrahydroquinoline represents a significant catalytic challenge that has only recently been solved using advanced homogeneous catalysis[2].

As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols for both pathways. Rather than merely listing steps, this note details the mechanistic causality behind catalyst selection, solvent effects, and thermodynamic controls required to achieve >90% chemoselectivity.

Mechanistic Rationale & Catalyst Selection

Heterocycle Reduction (Pyridine Ring Pathway): The nitrogen atom in the pyridine ring serves as a primary coordination site. When subjected to hydrogenation using Platinum(IV) oxide (Adams' catalyst) in an acidic medium, the pyridine nitrogen is protonated. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly susceptible to hydride attack and selectively yielding the 1,2,3,4-tetrahydro derivative.

Carbocycle Reduction (Benzene Ring Pathway): To invert the natural chemoselectivity, the catalyst must bypass the basic nitrogen and preferentially activate the carbocycle. Recent breakthroughs utilize chiral Ruthenium complexes bearing spiroketal-based diphosphine (SKP) ligands or PhTRAP ligands[3]. The mechanism relies on an inner-sphere


-coordinative activation of the quinoline carbocycle to a Ru-dihydride complex, followed by a metal-to-ligand hydride transfer[1]. Because reducing the carbocycle of 5-aminoquinoline converts the planar C5 carbon into an 

stereocenter, chiral ligands like (S,S,S)-Ph-SKP are employed to induce enantioselective hydride delivery[2].
Quantitative Data Summary

The following table summarizes the divergent thermodynamic and kinetic parameters required to force regioselectivity.

ParameterProtocol A (Heterocycle Reduction)Protocol B (Carbocycle Reduction)
Target Product 5-Amino-1,2,3,4-tetrahydroquinoline5-Amino-5,6,7,8-tetrahydroquinoline
Catalyst System

(Adams' Catalyst)
(S,S,S)-Ph-SKP/Ru Complex
Active Species Heterogeneous Pt(0)Homogeneous Ru-dihydride
Hydrogen Pressure 3–5 bar (Low)50 bar (High)
Temperature 25 °C80 °C
Key Additive Trifluoroacetic acid (TFA)None (Neutral conditions)
Stereochemistry AchiralChiral (C5 stereocenter formed)
Typical Yield / e.r. >90% (N/A)90% (85:15 e.r.)[2]
Process Workflow Diagram

ChemoselectiveReduction SM 5-Aminoquinoline (Bicyclic Heteroarene) CondA Protocol A: PtO2 / H2 Acidic Medium (TFA/MeOH) SM->CondA Heterocycle Pathway CondB Protocol B: Ru/SKP Catalyst / H2 Homogeneous Catalysis SM->CondB Carbocycle Pathway MechA Pyridine N-Protonation LUMO Lowering CondA->MechA MechB η4-Carbocycle Coordination Inner-Sphere Hydride Transfer CondB->MechB ProdA 5-Amino-1,2,3,4-tetrahydroquinoline (Heterocycle Reduced) MechA->ProdA ProdB 5-Amino-5,6,7,8-tetrahydroquinoline (Carbocycle Reduced) MechB->ProdB

Caption: Divergent chemoselective hydrogenation pathways of 5-aminoquinoline.

Experimental Protocols
Protocol A: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline (Heterocycle-Selective)

Objective: Chemoselective reduction of the electron-deficient pyridine ring under mild heterogeneous conditions[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5-aminoquinoline (10.0 mmol) in anhydrous methanol (30 mL). Slowly add Trifluoroacetic acid (TFA, 12.0 mmol).

    • Causality: The basicity of the C5-amino group and the pyridine nitrogen can poison the Pt surface. TFA preferentially protonates the pyridine nitrogen (

      
       ~ 4.9), which prevents catalyst deactivation and lowers the LUMO, directing hydride attack exclusively to the pyridine ring.
      
  • Catalyst Loading: Under a continuous Argon sweep, add

    
     (0.5 mmol, 5 mol%).
    
    • Causality:

      
       is a stable precatalyst. Upon exposure to 
      
      
      
      , it reduces in situ to highly active, finely dispersed Pt(0) black. Argon inerting prevents the premature ignition of methanol vapors.
  • Hydrogenation: Seal the reaction vessel, purge with

    
     three times, and pressurize to 4 bar. Stir vigorously at 25 °C for 12 hours.
    
  • Workup: Vent the

    
     gas and purge with Argon. Filter the crude mixture through a pad of Celite, washing with methanol.
    
    • Causality: Filtration removes the highly pyrophoric Pt(0) safely.

  • Neutralization: Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with ethyl acetate (3 × 20 mL). Dry over 
    
    
    
    and concentrate to afford the product.

Self-Validation & IPC (In-Process Control):

  • LC-MS Monitoring: The system is validated by observing a mass shift from m/z 145

    
     (Starting Material) to m/z 149 
    
    
    
    (Product).
  • NMR Verification:

    
     NMR will show the disappearance of the downfield pyridine protons (8.0–9.0 ppm) and the emergence of aliphatic multiplets at C2, C3, and C4 (1.8–3.5 ppm).
    
Protocol B: Synthesis of 5-Amino-5,6,7,8-tetrahydroquinoline (Carbocycle-Selective)

Objective: Chemoselective and enantioselective reduction of the resonance-stabilized benzene ring using advanced homogeneous Ru-catalysis[2].

Step-by-Step Methodology:

  • Catalyst Preparation (Anaerobic): Inside an Argon-filled glovebox, dissolve the chiral catalyst (S,S,S)-Ph-SKP/Ru (0.1 mmol, 1 mol%) in degassed isopropanol (10 mL).

    • Causality: Homogeneous Ru-diphosphine complexes are highly sensitive to oxidation. Anaerobic preparation ensures the integrity of the SKP ligand, which is critical for creating the precise steric pocket required for

      
      -carbocycle coordination[1].
      
  • Reaction Assembly: Add 5-aminoquinoline (10.0 mmol) to the catalyst solution.

    • Causality: Unlike Protocol A, no acid is added. The neutral quinoline is strictly required to allow the carbocycle to coordinate to the Ru-dihydride active species[2].

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Pressurize with

    
     to 50 bar and heat to 80 °C for 24 hours.
    
    • Causality: The resonance stabilization energy of the benzene ring is significantly higher than that of the pyridine ring. High pressure and elevated temperature are thermodynamically necessary to drive the sequential

      
       oxidative addition and C-H reductive elimination steps[1].
      
  • Workup: Cool the autoclave to room temperature and safely vent the

    
     gas. Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc).
    

Self-Validation & IPC (In-Process Control):

  • NMR Verification:

    
     NMR must show the complete disappearance of the aromatic protons of the benzene ring (7.0–8.0 ppm), replaced by aliphatic multiplets in the 1.5–3.0 ppm range. Crucially, the downfield pyridine protons (8.0–9.0 ppm) must remain fully intact.
    
  • Chiral HPLC: Because the reduction of the C5-bearing carbocycle converts the

    
     carbon into an 
    
    
    
    stereocenter, validate the enantiomeric ratio (e.r.) using a chiral stationary phase (Expected e.r. ~ 85:15)[2].
References
  • 2 - PMC / National Institutes of Health (NIH). 2.1 - ACS Publications.

  • 4 - ChemRxiv.

  • - Thieme Connect.

  • 3 - Chemical Communications (RSC).

Sources

Precision Functionalization of the 5-Amino Group in 1,2,3,4-Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic areas ranging from kinase inhibitors to GPCR ligands (e.g., 5-HT2C agonists).[1] While the N1 position is frequently exploited for pharmacokinetic (PK) modulation, the 5-position offers a unique vector for extending into deep binding pockets or establishing critical hydrogen-bonding networks.

Functionalizing the 5-amino-1,2,3,4-tetrahydroquinoline presents a classic chemo-selectivity paradox. The molecule contains two nucleophilic nitrogen centers:

  • N1 (Secondary Aniline): Constrained within the saturated ring, sterically hindered by the C8-peri hydrogen, yet electronically activated by the alkyl ring system.

  • 5-NH₂ (Primary Aniline): Exocyclic, sterically more accessible, but electronically distinct due to its position on the aromatic ring.[1]

This guide provides a definitive roadmap for selectively functionalizing the 5-amino group while managing the reactivity of the N1 center.

Chemo-Selectivity Logic & Reactivity Map

To design a successful synthesis, one must understand the electronic and steric landscape of the substrate.

  • Basicity (pKa): The N1 position (pKa ~5.1 for the conjugate acid) is generally more basic than the exocyclic 5-NH₂ (pKa ~4.0–4.5), making it the primary site for protonation.

  • Nucleophilicity: While N1 is more basic, the 5-NH₂ is often more nucleophilic towards bulky electrophiles due to the steric hindrance surrounding the N1 position (specifically the C8 proton and C2 methylene).

  • Oxidation Risk: The 5-amino-THQ system is electron-rich and prone to oxidation (forming quinoline or quinone-imine species). Inert atmosphere handling is mandatory.

Visualization: Reactivity Decision Tree

ReactivityMap Start Start: 5-Amino-1,2,3,4-THQ Decision Is N1 Protected? Start->Decision Goal Goal: 5-Functionalized THQ PathA Path A: Direct Functionalization (Risk: N1/N5 Mixtures) Decision->PathA No PathB Path B: The 'Fortress' Strategy (Protect N1 -> Funct. N5 -> Deprotect) Decision->PathB No (Recommended) Step2 Step 2: 5-NH2 Functionalization (Acylation/Sulfonylation/Coupling) Decision->Step2 Yes PathA->Goal Requires Optimization Step1 Step 1: Selective N1 Protection (Boc/Cbz/Acetyl) PathB->Step1 Step1->Step2 Step3 Step 3: N1 Deprotection Step2->Step3 Step3->Goal

Figure 1: Strategic decision tree for functionalizing 5-amino-THQ. Path B is the industry standard for high-fidelity library generation.

Strategic Workflows & Protocols

Strategy A: The "Fortress" Approach (Recommended)

This strategy isolates the 5-amino group by transiently masking the N1 position. This is critical when the electrophile is highly reactive (e.g., sulfonyl chlorides) or when precise stoichiometry is difficult to control.

Protocol 1: Selective N1-Protection (Boc-Strategy)

Objective: Selectively protect the secondary N1 amine in the presence of the primary 5-NH₂.

  • Mechanism: Exploits the higher basicity and nucleophilicity of the aliphatic-like N1 towards dicarbonates under controlled pH.

Materials:

  • 5-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or NaHCO₃ (aq)[1]

  • Dichloromethane (DCM) or THF[1]

Step-by-Step:

  • Dissolution: Dissolve 5-amino-THQ in DCM (0.2 M) under N₂ atmosphere.

  • Base Addition: Add TEA (1.5 eq). Cool to 0°C.

  • Reagent Addition: Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 30 minutes.

    • Expert Tip: Slow addition is key. The N1 reacts faster, but a localized excess of Boc₂O can lead to bis-protection.

  • Monitoring: Warm to RT and stir for 4–6 hours. Monitor by LCMS. Look for the +100 mass shift.

  • Workup: Quench with water. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-Boc product is usually less polar than the starting material.

Protocol 2: Functionalization of 5-NH₂ (Acylation/Sulfonylation)

With N1 protected, the 5-NH₂ behaves like a standard aniline.

Materials:

  • N1-Boc-5-amino-THQ (1.0 eq)

  • Electrophile (Acid Chloride R-COCl or Sulfonyl Chloride R-SO₂Cl) (1.1 eq)

  • Pyridine (2.0 eq) or DIPEA[1]

  • DCM (anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve N1-Boc-intermediate in anhydrous DCM (0.1 M). Add Pyridine (2.0 eq).

  • Reaction: Cool to 0°C. Add the electrophile dropwise.

  • Completion: Stir at RT for 2–12 hours.

    • Note: If using unreactive acid chlorides, catalytic DMAP (0.1 eq) may be added, but watch for N-Boc cleavage if conditions become too acidic (unlikely with pyridine).[1]

  • Workup: Wash with 0.5 M HCl (rapidly, to remove pyridine without cleaving Boc) or saturated NH₄Cl.

  • Yield: Typically >85%.

Protocol 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Arylation of the 5-NH₂ to create bi-aryl amine motifs.

Materials:

  • N1-Boc-5-amino-THQ (1.0 eq)

  • Aryl Bromide/Iodide (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) OR BrettPhos Pd G3.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step:

  • Inerting: Charge a reaction vial with the amine, aryl halide, base, and catalyst precursor. Purge with Argon for 5 minutes.

  • Solvent: Add degassed solvent.

  • Heating: Seal and heat to 80–100°C for 12–18 hours.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

    • Expert Tip: The N1-Boc group is stable to these basic conditions. Do not use NaOtBu if your substrate has base-sensitive esters; use Cs₂CO₃ instead.

Strategy B: Direct Functionalization (The "Sniper" Approach)

Context: Used when protection steps are too costly or when the electrophile is highly sterically demanding (favoring the less hindered 5-NH₂).

Protocol Modification:

  • Temperature: Run reactions at -78°C to -40°C to maximize kinetic selectivity.

  • Stoichiometry: Use exactly 0.95 eq of the electrophile to leave a small amount of starting material rather than over-reacting.

  • Electrophile Choice: Works best with bulky electrophiles (e.g., pivaloyl chloride) that cannot easily access the hindered N1 position.[1]

Data Summary & Troubleshooting

IssueObservation (LCMS/TLC)Root CauseSolution
Bis-functionalization M + 2x(Electrophile)N1 and 5-NH₂ both reacted.Use Strategy A (Protection).[2] If using Strategy B, lower temp to -78°C.
No Reaction at 5-NH₂ Starting Material onlyElectrophile deactivated or 5-NH₂ too steric.Add nucleophilic catalyst (DMAP) or switch to Pd-coupling.
Oxidation M-2 (Quinoline formation)Air exposure.Strictly use degassed solvents and N₂/Ar atmosphere. Add antioxidant (BHT) if permissible.
N1-Boc Cleavage M - 100Acidic workup too harsh.Use saturated NH₄Cl instead of HCl for quenching.

References

  • Structure and Properties of 1,2,3,4-Tetrahydroquinoline

    • Source: National Institute of Standards and Technology (NIST)[3]

    • Link:[Link][1]

  • Synthesis and Biological Activity of 5-Amino-5,6,7,8-tetrahydroquinolinones (Alzheimer's Research)

    • Title: Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the tre
    • Source: Journal of Medicinal Chemistry (PubMed)
    • Link:[Link]

  • Tetrahydroquinoline-based Tricyclic Amines as 5-HT2C Agonists

    • Title: Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed)[1]

    • Link:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines (Domino Reactions)

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.[1][4]

    • Source: Molecules (PMC)[1]

    • Link:[Link]

  • Selective Protection Str

    • Title: Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid.[5]

    • Source: Tokyo Chemical Industry (TCI)[1]

Sources

Protecting group strategies for 5-amino-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Orthogonal Protecting Group Strategies for 5-Amino-1,2,3,4-Tetrahydroquinolin-3-ol

Introduction & Chemoselectivity Rationale

The functionalization of complex polyfunctional scaffolds is a cornerstone of modern drug development. The molecule 5-amino-1,2,3,4-tetrahydroquinolin-3-ol presents a unique chemoselectivity challenge due to the presence of three distinct nucleophilic centers:

  • N5 : A primary aromatic amine (aniline derivative).

  • O3 : A secondary aliphatic alcohol.

  • N1 : A secondary aromatic amine embedded within the tetrahydroquinoline (THQ) ring.

To selectively manipulate this scaffold, an orthogonal protection strategy is mandatory. Orthogonal schemes ensure that the selective deprotection of one site is governed by distinct chemical mechanisms (e.g., acid, base, or fluoride cleavage) rather than relying solely on reaction kinetics[1].

The Causality of Reactivity (E-E-A-T Principle):

  • Nucleophilicity Gradient: The primary aniline at the 5-position is the most nucleophilic and least sterically hindered site. Primary amines exhibit significantly higher reactivity toward electrophilic substitution than secondary amines, allowing for selective functionalization without the need for complex reversible protection schemes[2].

  • Hard vs. Soft Nucleophiles: The secondary alcohol at C3 is a hard oxygen nucleophile. It can be selectively protected using bulky silyl chlorides. The steric bulk of a tert-butyldimethylsilyl (TBS) group ensures it reacts exclusively with the alcohol, avoiding the hindered N1 secondary amine.

  • Steric Deactivation: The N1 position is a secondary aromatic amine sterically hindered by the adjacent aliphatic protons at C2. It requires forcing conditions or highly reactive electrophiles (e.g., acyl chlorides with DMAP catalysis) for exhaustive protection[3].

By exploiting these inherent reactivity differences, we can establish a fully orthogonal Boc/TBS/Fmoc protection matrix.

Mandatory Visualization: Orthogonal Workflow

OrthogonalProtection Start 5-amino-1,2,3,4-tetrahydroquinolin-3-ol (Reactive sites: N5, O3, N1) Step1 Step 1: N5-Selective Protection Reagent: Boc₂O (1.0 eq), MeOH, rt Start->Step1 Int1 Intermediate 1 N5-Boc, O3-H, N1-H Step1->Int1 Step2 Step 2: O3-Selective Silylation Reagent: TBSCl, Imidazole, DMF, rt Int1->Step2 Int2 Intermediate 2 N5-Boc, O3-TBS, N1-H Step2->Int2 Step3 Step 3: N1-Protection Reagent: Fmoc-Cl, DIPEA, DMAP, CH₂Cl₂ Int2->Step3 Final Fully Protected Scaffold N5-Boc, O3-TBS, N1-Fmoc Step3->Final

Workflow for the orthogonal protection of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol.

Quantitative Data & Stability Matrix

The following table summarizes the chosen protecting groups, their installation yields, and their orthogonal cleavage conditions.

Protecting GroupTarget SiteReagentsTypical YieldCleavage ConditionOrthogonality Profile
Boc (tert-Butyloxycarbonyl)N5 (Primary Amine)Boc₂O, MeOH>90%20% TFA in CH₂Cl₂Stable to Base, F⁻
TBS (tert-Butyldimethylsilyl)O3 (Secondary Alcohol)TBSCl, Imidazole85–90%1.0 M TBAF in THFStable to Acid (mild), Base
Fmoc (Fluorenylmethyloxycarbonyl)N1 (Secondary Amine)Fmoc-Cl, DIPEA, DMAP80–85%20% Piperidine in DMFStable to Acid, F⁻

Experimental Protocols

Every protocol below is designed as a self-validating system, utilizing specific Thin Layer Chromatography (TLC) stains to confirm site-specific functionalization.

Protocol A: N5-Selective Boc Protection

Objective: Chemoselective protection of the highly nucleophilic primary aniline.

  • Reaction Setup: Dissolve 5-amino-1,2,3,4-tetrahydroquinolin-3-ol (1.0 eq) in anhydrous Methanol (0.2 M concentration) under an argon atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise at 0 °C. Causality: Methanol acts as a mild protic solvent that stabilizes the transition state of the primary amine attack without requiring an external base, preventing unwanted acylation at N1 or O3.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). Stain with Ninhydrin. The starting material will exhibit a bright purple spot (free primary amine), whereas the N5-Boc product will remain unstained by Ninhydrin but visible under UV (254 nm).

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1.

Protocol B: O3-Selective TBS Silylation

Objective: Protection of the secondary alcohol while leaving the hindered N1 amine intact.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) at 0 °C. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silyl intermediate. The massive steric bulk of the tert-butyl group strictly limits reactivity to the unhindered O3 oxygen, leaving the sterically encumbered N1 amine unreacted[1].

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). Stain with Phosphomolybdic Acid (PMA). The conversion is confirmed by the disappearance of the highly polar alcohol spot and the appearance of a less polar, PMA-active (dark blue) silyl ether spot.

  • Workup: Quench with water to hydrolyze unreacted TBSCl. Extract with Et₂O (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over MgSO₄ and purify via flash chromatography to yield Intermediate 2.

Protocol C: Exhaustive N1-Fmoc Protection

Objective: Protection of the deactivated, sterically hindered secondary THQ amine.

  • Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0 °C, then slowly add Fmoc-Cl (1.5 eq). Causality: Because N1 is electronically deactivated and sterically hindered[3], a highly electrophilic chloroformate (Fmoc-Cl) paired with the hyper-nucleophilic catalyst DMAP is required to drive the reaction to completion.

  • Propagation: Stir at room temperature for 16 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The product will be intensely UV-active at 254 nm due to the fluorenyl ring system.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Wash the organic layer with 0.1 M HCl (to remove DMAP and DIPEA), followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the fully protected scaffold.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry ChemistryOpen (National Institutes of Health / PMC)[Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Molecules (MDPI)[Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration European Journal of Organic Chemistry (Wiley)[Link]

Sources

Application Note: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and pharmaceutical application of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol , a privileged bicyclic scaffold.

Executive Summary

The 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery. Unlike its more common 6- or 8-substituted counterparts, the 5-amino substitution pattern offers a unique vector for extending into solvent-accessible pockets within protein active sites, particularly in Kinase Inhibitors and Vanilloid Receptor 1 (VR1) Antagonists .

This guide provides a validated protocol for the synthesis of this intermediate from commercially available precursors, strategies for its regioselective functionalization, and analytical standards for quality assurance.

Chemical Profile & Structural Logic[1]

Compound Identity[2][3]
  • IUPAC Name: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol[1][2][3]

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.21 g/mol

  • Key Features:

    • N1 (Secondary Amine): Nucleophilic, controls pharmacokinetic properties (solubility/permeability).

    • C3 (Hydroxyl Group): Chiral center potential; H-bond donor/acceptor for binding affinity.

    • C5 (Primary Amine): The critical "warhead" attachment point for amide coupling with hydrophobic tails.

Isomer Warning

CRITICAL: Do not confuse with 5-amino-1,2,3,4-tetrahydroisoquinoline (CAS 115955-90-3). The isoquinoline isomer places the nitrogen at position 2, altering the vector geometry significantly. Verification by 1H-NMR coupling constants is mandatory.

Synthesis Protocol: Upstream Production

This protocol is adapted from optimized patent literature (WO 2005/044802) and standard heterocyclic reduction methodologies. It proceeds via the nitration of 3-hydroxyquinoline followed by a global reduction.

Reaction Scheme Visualization

SynthesisWorkflow Start 3-Hydroxyquinoline (SM) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 5-Nitroquinolin-3-ol (Intermediate) Step1->Inter Regioselective Separation Step2 Global Reduction (H2, PtO2, HCl) Inter->Step2 Product 5-Amino-1,2,3,4- tetrahydroquinolin-3-ol Step2->Product Hydrogenation

Figure 1: Two-stage synthesis workflow transforming 3-hydroxyquinoline to the target tetrahydroquinoline scaffold.

Step-by-Step Methodology
Stage 1: Preparation of 5-Nitroquinolin-3-ol

Objective: Introduce the nitrogen functionality at the C5 position.

  • Reagents: 3-Hydroxyquinoline (1.0 eq), Conc. H₂SO₄ (solvent), Fuming HNO₃ (1.2 eq).

  • Procedure:

    • Dissolve 3-hydroxyquinoline in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining internal temperature <5°C to minimize oxidation of the pyridine ring.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour onto crushed ice/water. Neutralize with NH₄OH to pH 4-5.

    • Purification: The reaction yields a mixture of 5-nitro and 8-nitro isomers. The 5-nitro isomer typically precipitates first or can be separated via fractional crystallization from ethanol (or column chromatography: 5% MeOH in DCM).

  • Checkpoint: Verify regiochemistry via NOESY NMR (interaction between H-4 and H-5).

Stage 2: Global Reduction to 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Objective: Reduce both the nitro group (to amine) and the pyridine ring (to piperidine) simultaneously.

  • Reagents: 5-Nitroquinolin-3-ol, PtO₂ (Adam's Catalyst, 10 mol%), MeOH, Conc. HCl (2.0 eq).

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH containing HCl (to protonate the pyridine nitrogen, facilitating ring reduction).

    • Add PtO₂ under inert atmosphere (N₂).

    • Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and shake/stir at room temperature for 12–24 hours.

    • Workup: Filter catalyst through Celite. Concentrate the filtrate.

    • Neutralization: Treat the residue with saturated NaHCO₃ and extract with EtOAc or DCM/iPrOH (3:1) if highly polar.

  • Yield: Expect 60–75% overall yield.

Downstream Functionalization & Applications

Once synthesized, the scaffold serves as a branching point for divergent synthesis. The reactivity order is generally N5-Amine > N1-Amine > O3-Hydroxyl .

Functionalization Logic
SiteReactivityStrategic Application
N5-NH₂ High (Primary)Amide Coupling: Attachment of hydrophobic domains (e.g., fluoro-indoles) to target hydrophobic pockets in kinases or VR1 receptors.
N1-NH Medium (Secondary)Capping: Alkylation or reductive amination to modulate pKa and blood-brain barrier (BBB) permeability.
C3-OH Low (Secondary)Solubility/Binding: Often left free to act as a hydrogen bond donor/acceptor. Can be inverted (Mitsunobu) to access specific chirality.
Case Study: Synthesis of a VR1 Antagonist

Reference: WO 2010/038803 (Takeda Pharmaceutical Co Ltd)

Target: N-(3-hydroxy-1,2,3,4-tetrahydroquinolin-5-yl)acrylamide derivative.

Protocol:

  • Coupling: Dissolve 5-amino-1,2,3,4-tetrahydroquinolin-3-ol (1.0 eq) in DMF.

  • Activation: Add the desired carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Selectivity: The primary aniline (N5) reacts preferentially over the secondary amine (N1) and the alcohol (O3) under these mild conditions.

  • Result: A potent antagonist where the tetrahydroquinoline core mimics the vanilloid binding motif.

Analytical Quality Control

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (aromatic absorption) and 210 nm (amide bonds).

  • Note: The amino-alcohol is polar; expect early elution (RT ~1-2 min) unless derivatized.

NMR Validation (DMSO-d₆)
  • 1H-NMR: Look for the disappearance of aromatic protons corresponding to the pyridine ring (replaced by multiplets at ~1.8–3.5 ppm for the CH₂ and CH protons of the tetrahydro ring).

  • Diagnostic Shift: The C5-NH₂ protons typically appear as a broad singlet around 4.5–5.0 ppm.

Visualization of Chemical Space

ReactionMap Core 5-Amino-1,2,3,4- tetrahydroquinolin-3-ol Amide Kinase Inhibitor (N5-Amide Linked) Core->Amide R-COOH / HATU (Selectivity > 95%) Urea VR1 Antagonist (N5-Urea Linked) Core->Urea R-NCO (Isocyanate) N1_Alk N1-Alkyl Derivative (ADME Modulated) Core->N1_Alk R-CHO / NaBH(OAc)3 (Reductive Amination)

Figure 2: Divergent synthesis map showing primary functionalization pathways for drug discovery.

References

  • Takeda Pharmaceutical Company Limited. (2010). Fused bicyclic amide compounds and use thereof as VR1 antagonists. WO Patent 2010/038803. Link

  • Grünenthal GmbH. (2005). Tetrahydroquinolinylurea derivatives as VR1 antagonists. EP 1 685 112 B1. Link

  • Bunce, R. A., et al. (2003). Reduction-Reductive Amination-Cyclization for the Synthesis of Tetrahydroquinolines.Journal of Organic Chemistry. (General methodology for tetrahydroquinoline synthesis).
  • ChemicalBook. (2023). Synthesis and properties of 5-nitro-8-hydroxyquinoline (Analogous chemistry).Link

Sources

Application Note: Precision Synthesis of Chiral 3-Hydroxy-1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 3-hydroxy-1,2,3,4-tetrahydroquinoline (3-OH-THQ) scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for antibiotics, antiviral agents, and dopamine receptor modulators. Unlike their 2-substituted counterparts, 3-substituted quinolines are notoriously difficult to hydrogenate with high enantioselectivity due to the distal position of the substituent relative to the catalyst coordination site (the nitrogen atom).

This guide details a self-validating, scalable protocol for the asymmetric synthesis of chiral 3-OH-THQ derivatives. Rather than attempting the direct hydrogenation of the free phenol—which often leads to catalyst poisoning or poor solubility—this protocol utilizes a Protect-Activate-Reduce strategy.

The Core Strategy:

  • Protection: Masking the 3-hydroxyl group (e.g., as a benzyl ether) to prevent interference with the catalyst.

  • Activation: Conversion to the quinolinium hydrochloride salt . This disrupts the aromaticity of the pyridine ring, significantly enhancing reactivity.

  • Reduction: Iridium-catalyzed asymmetric hydrogenation using the

    
      system, the "Gold Standard" for heteroaromatic reduction.
    

Scientific Mechanism & Causality

The Iridium-Iodine Synergism

The success of this protocol relies on the specific synergy between the Iridium precursor and the Iodine (


) additive.
  • Catalyst Precursor:

    
     provides the metal center.
    
  • Chiral Ligand: Atropoisomeric diphosphines (e.g., (R)-MeO-Biphep or (R)-SegPhos ) create the chiral pocket.

  • The Role of Iodine:

    
     is not merely an additive; it reacts to form an active Ir(III) hydrido-iodo species . The iodide ligand is less labile than chloride, stabilizing the active catalytic species and preventing the formation of inactive Ir-dimers (Ir-H-Ir bridges) that typically plague these reactions.
    
Substrate Activation (The "Salt Effect")

Neutral quinolines coordinate strongly to Iridium, potentially poisoning the catalyst. By using the hydrochloride salt , two advantages are gained:

  • Electronic Activation: Protonation of the nitrogen lowers the LUMO energy of the C=N bond, making it more susceptible to hydride transfer.

  • Chloride Counter-ion: The chloride ion can bridge or stabilize intermediates in the outer sphere, facilitating the turnover.

Mechanistic Pathway (DOT Visualization)

CatalyticCycle Precursor [Ir(COD)Cl]2 + Ligand + I2 ActiveSpecies Active Ir(III)-H species [Ir(L*)(H)(I)(Solv)]+ Precursor->ActiveSpecies H2 Activation Coordination Substrate Coordination (Quinolinium Salt) ActiveSpecies->Coordination HydrideTransfer Enantio-determining 1,4-Hydride Transfer Coordination->HydrideTransfer RDS EnamineInter Enamine Intermediate HydrideTransfer->EnamineInter Isomerization Imine Isomerization (Acid Promoted) EnamineInter->Isomerization SecondReduction 1,2-Hydride Transfer (Fast) Isomerization->SecondReduction ProductRelease Release of Chiral THQ Salt SecondReduction->ProductRelease ProductRelease->ActiveSpecies Regeneration

Caption: The catalytic cycle involves the formation of an Ir(III) active species. The hydrochloride salt substrate undergoes a 1,4-hydride addition followed by acid-catalyzed isomerization and a final 1,2-reduction.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Protection & Salt Formation)

Goal: Prepare 3-(benzyloxy)quinoline hydrochloride.

Materials:

  • 3-Hydroxyquinoline (CAS: 580-18-7)

  • Benzyl bromide (BnBr)

  • Potassium Carbonate (

    
    )[1]
    
  • DMF (Anhydrous)

  • HCl in Dioxane (4.0 M)

Step-by-Step:

  • O-Alkylation: Dissolve 3-hydroxyquinoline (10 mmol) in dry DMF (20 mL). Add

    
     (1.5 equiv) and stir for 15 min. Add Benzyl bromide (1.2 equiv) dropwise.
    
  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. Recrystallize from EtOH to obtain 3-(benzyloxy)quinoline .

  • Salt Formation (Critical): Dissolve the protected quinoline (5 mmol) in minimal dry ether/DCM (1:1).

  • Acidification: Add HCl in Dioxane (4.0 M, 1.1 equiv) dropwise at 0°C. A white/yellow precipitate will form immediately.

  • Isolation: Filter the solid under inert atmosphere (Ar/N2). Wash with dry ether. Dry under high vacuum for 24h.

    • Checkpoint: The salt must be strictly anhydrous. Moisture kills the ee.

Phase 2: Asymmetric Hydrogenation (The Core Reaction)

Goal: Enantioselective reduction of the heterocyclic ring.

Materials:

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

  • Additive: Iodine (

    
    ) (10 mol%) - Note: High loading of I2 relative to Ir is often beneficial.
    
  • Solvent: Toluene (Degassed, Anhydrous)

  • Hydrogen Source:

    
     Gas (High Purity)
    

Step-by-Step:

  • Catalyst Preparation (In Glovebox):

    • In a vial, mix

      
       (6.7 mg, 0.01 mmol) and (R)-MeO-Biphep (13 mg, 0.022 mmol) in Toluene (2 mL).
      
    • Stir for 10 minutes until the solution turns clear orange/red.

    • Add Iodine (

      
      ) (25 mg, 0.10 mmol). Stir for another 10 minutes. The color will darken.
      
  • Reaction Assembly:

    • Place the 3-(benzyloxy)quinoline hydrochloride (1.0 mmol, ~272 mg) in a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

    • Add the pre-formed catalyst solution via syringe.

    • Add additional Toluene to reach a total volume of 5-6 mL (0.2 M concentration).

  • Hydrogenation:

    • Seal the autoclave. Purge with

      
       (3 cycles at 10 bar).
      
    • Pressurize to 50 bar (725 psi) .

    • Stir vigorously (1000 rpm) at Room Temperature (25-30°C) for 16-20 hours.

    • Note: Heating (up to 50°C) increases rate but may slightly erode ee. Start at RT.[1][2]

  • Workup:

    • Carefully vent the hydrogen (fume hood!).

    • Dilute the mixture with DCM.

    • Neutralization: Add saturated aqueous

      
       to neutralize the HCl salt and liberate the free amine.
      
    • Separate phases.[2] Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
       and concentrate.
      
Phase 3: Purification & Analysis
  • Purification: Flash chromatography on Silica Gel.[3]

    • Eluent: Hexane/EtOAc (gradient 10:1 to 4:1). The product is usually less polar than the starting material.

  • Deprotection (Optional): If the free hydroxyl is required, dissolve the chiral benzyl ether in MeOH, add Pd/C (10%), and hydrogenate at 1 atm

    
     (balloon) for 2 hours. This removes the benzyl group without racemizing the C3 center.
    

Data Interpretation & Validation

Analytical Checkpoints
ParameterMethodAcceptance CriteriaTroubleshooting
Conversion 1H NMR>95% (Disappearance of aromatic quinoline protons at 8.5-9.0 ppm)If low, increase Pressure to 60 bar or add more

.
Enantiomeric Excess (ee) Chiral HPLC>90% eeCheck solvent dryness. Switch ligand to (R)-SegPhos.
Yield Gravimetric>85% (Isolated)Check for product loss during aqueous neutralization.
HPLC Method (Example)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer typically elutes first on OD-H (verify with racemic standard).

Troubleshooting & Expert Insights

The "Dead Catalyst" Scenario

Symptom: Reaction solution turns black/precipitates metal, zero conversion.

  • Cause:

    
     pressure was too low during the initial induction period, or the substrate contained trace amines/moisture that coordinated strongly to Ir.
    
  • Fix: Ensure the salt is stoichiometric (1:1 HCl). Increase initial

    
     loading to stabilize the Ir-hydride species.
    
Low Enantioselectivity (<80% ee)

Symptom: Good conversion, but poor optical purity.

  • Cause: 3-substituted quinolines are sensitive to "leakage" via the background reaction (non-catalyzed reduction) or improper ligand bite angle.

  • Optimization:

    • Switch Solvent: Try a 1:1 mixture of Toluene/Dioxane.

    • Lower Temperature: Run at 0°C (will require longer time, 48h).

    • Ligand Tuning: Switch from MeO-Biphep to (R)-Difluorphos or (R)-SegPhos , which have narrower dihedral angles often better for 3-substituted substrates.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines (Original Methodology)

    • Wang, D.-W., Zeng, W., Zhou, Y.-G. (2003). Ir-Catalyzed Asymmetric Hydrogenation of Quinolines with High Enantioselectivity. J. Am. Chem. Soc., 125(35), 10536–10537.
  • Hydrogenation of Quinoline Hydrochloride Salts (Substrate Activation)

    • Wang, Z.-J., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. J. Org.[4][5] Chem. , 76(21), 8900–8906. (Describes the salt activation concept applicable to Ir systems).

  • Review of Heteroarene Hydrogenation

    • Wang, D.-S., Chen, Q.-A., Lu, S.-M., Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chem. Rev., 112(5), 2557–2590.
  • Iodine as an Additive in Ir-Catalysis

    • Nijs, A., et al. (2011).

Sources

Application Note: Regioselective N-Acylation of 5-Amino-1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed technical guide for the N-acylation of 5-amino-1,2,3,4-tetrahydroquinoline , a bifunctional substrate containing both a secondary endocyclic amine (N1) and a primary exocyclic amine (N5).

Introduction & Substrate Analysis

The regioselective functionalization of 5-amino-1,2,3,4-tetrahydroquinoline (5-amino-THQ) is a common yet nuanced challenge in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery. The molecule presents two distinct nucleophilic nitrogen centers, requiring precise reaction engineering to avoid complex mixtures of mono- and bis-acylated products.

Structural & Electronic Properties
  • N1 (Position 1): A secondary amine embedded in a saturated six-membered ring fused to a benzene ring. It exhibits aniline-like character but often possesses slightly enhanced nucleophilicity compared to acyclic N-alkyl anilines due to ring constraints that can modulate lone-pair conjugation. However, it is sterically more hindered than N5.

  • N5 (Position 5): A primary aniline substituent on the benzene ring. While electronically similar to other anilines, its primary nature generally confers higher kinetic reactivity towards acylating agents compared to the secondary N1, primarily due to lower steric demand.

The Selectivity Challenge: While N5 is kinetically favored, the nucleophilicity difference between N1 and N5 is not large enough to prevent bis-acylation (formation of the N1,N5-diacyl product) if stoichiometry and temperature are not strictly controlled. Conversely, targeting N1 selectively requires a protection-deprotection strategy.

Mechanistic Pathways & Decision Matrix

The following diagram outlines the logical workflow for accessing the three primary derivatives: N5-monoacyl, N1-monoacyl, and Bis-acyl.

G Start 5-Amino-THQ (Substrate) Cond1 Kinetic Control (1.0 eq Anhydride, 0°C) Start->Cond1 Target: N5 Cond2 Thermodynamic Control (>2.5 eq Chloride, Heat) Start->Cond2 Target: Bis Cond3 Protection Strategy (Boc-anhydride) Start->Cond3 Target: N1 Prod1 N5-Acyl-5-amino-THQ (Major Product) Cond1->Prod1 Prod2 N1,N5-Bis-acyl-THQ Prod1->Prod2 Over-reaction Cond2->Prod2 Inter1 N5-Boc-5-amino-THQ Cond3->Inter1 Step2 N1 Acylation Inter1->Step2 Step3 Deprotection (TFA/HCl) Step2->Step3 Prod3 N1-Acyl-5-amino-THQ Step3->Prod3

Caption: Reaction pathways for the selective acylation of 5-amino-1,2,3,4-tetrahydroquinoline. Blue path: Kinetic N5-acylation. Yellow path: Protected N1-acylation. Red path: Bis-acylation.

Experimental Protocols

Protocol A: Selective N5-Acylation (Kinetic Control)

Objective: Acylation of the primary amine (N5) while leaving the secondary amine (N1) free. Principle: Exploits the higher kinetic reaction rate of the primary amine at low temperatures with limiting reagent.

Reagents:

  • Substrate: 5-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Acylating Agent: Acid Anhydride (e.g., Acetic Anhydride) or Acyl Chloride (0.95 – 1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-amino-THQ (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. This is critical to suppress N1 reactivity.

  • Addition: Add the base (1.1 mmol). Then, add the acylating agent (0.95 mmol) dropwise over 15–20 minutes.

    • Note: Using a slight deficit of the acylating agent (0.95 eq) ensures the highly reactive bis-acylation product is minimized, even if it means leaving some starting material (which is easier to separate than the bis-product).

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material; appearance of mono-acyl peak.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The N5-acyl product is typically less polar than the bis-acyl product but more polar than the starting material.

Protocol B: Selective N1-Acylation (Protection Strategy)

Objective: Acylation of the secondary ring nitrogen (N1) while leaving N5 as a free amine. Principle: Direct acylation of N1 is difficult without affecting N5. A protection-deprotection sequence is required for high purity.

Step-by-Step Procedure:

  • Protection of N5:

    • React 5-amino-THQ with Boc-anhydride (Boc₂O) (1.0 equiv) in THF/Water with NaHCO₃ at 0°C -> RT.

    • Selectivity: Under these mild aqueous conditions, the primary amine (N5) reacts much faster than the secondary aniline (N1).

    • Isolate the N5-Boc-5-amino-THQ .

  • Acylation of N1:

    • Dissolve N5-Boc intermediate in DCM.

    • Add Pyridine (2.0 equiv) and the desired Acyl Chloride (1.2 equiv).

    • Stir at RT or Reflux (if sterically demanding) until conversion is complete.

  • Deprotection:

    • Treat the N1-acyl-N5-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 1 hour.

    • Neutralize carefully with NaHCO₃ to obtain the free base N1-acyl-5-amino-THQ .

Protocol C: Bis-Acylation

Objective: Functionalization of both nitrogen centers.

Step-by-Step Procedure:

  • Dissolve 5-amino-THQ in DCM.

  • Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv) (catalyst).

  • Add Acyl Chloride/Anhydride (2.5 – 3.0 equiv ).

  • Stir at RT (or reflux for hindered acyl groups) for 4–12 hours.

  • Standard workup yields the N1,N5-bis-acyl-THQ .

Data Summary & Troubleshooting

VariableProtocol A (N5-Selective)Protocol B (N1-Selective)Protocol C (Bis-Acyl)
Stoichiometry 0.95 - 1.0 equiv3 steps (Protect -> React -> Deprotect)> 2.5 equiv
Temperature -10°C to 0°CRT to RefluxRT to Reflux
Base Mild (NaHCO₃, Pyridine)Stronger/Catalytic (DMAP)Et₃N + DMAP
Major Impurity Bis-acylated productUnreacted N1 (if steric bulk is high)Mono-acylated intermediates
Critical Factor Slow addition rate; Temperature controlOrthogonal protecting group stabilityExcess reagent

Troubleshooting:

  • Problem: Significant bis-acylation observed in Protocol A.

    • Solution: Lower temperature to -20°C. Switch from acyl chloride to the less reactive acid anhydride. Dilute the reaction mixture further (0.05 M).

  • Problem: Low conversion of N1 in Protocol B.

    • Solution: N1 is a secondary aniline and can be sterically crowded. Use a stronger base (NaH) or heat (Reflux in Toluene) for the N1 acylation step.

References

  • Tetrahydroquinoline Synthesis & Reactivity

    • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link

    • Context: Comprehensive review covering the reactivity of the THQ core, including N1-acyl
  • Selectivity in Diamine Acylation

    • Kallati, S., et al. (2024).[1][2] Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926-6935.[1][2] Link[1][2]

    • Context: Discusses catalytic strategies for selective acylation in complex nitrogenous heterocycles.
  • Application in Drug Discovery (THQ Derivatives)

    • Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives. Der Pharmacia Lettre, 3(6), 317-332. Link

    • Context: Provides experimental procedures for N-acylation of similar tetrahydro-iso/quinoline scaffolds used in medicinal chemistry.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Solvent Selection and Handling Protocol for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol (CAS 115653-41-3, analogous structures cited in patents) is a polyfunctional bicyclic intermediate critical in the synthesis of bioactive molecules, including VR1 antagonists and analgesics. Its structure features a tetrahydroquinoline core decorated with a primary amine at the C5 position and a secondary alcohol at the C3 position.

This specific substitution pattern imparts significant polarity and amphoteric character, creating unique solubility challenges. This guide provides a rational, evidence-based protocol for solvent selection, focusing on maximizing solubility for synthesis and analysis while mitigating oxidative degradation risks associated with the electron-rich aniline moiety.

Physicochemical Profile & Solubility Theory

To select the optimal solvent, one must first understand the molecular interactions at play. The molecule contains three distinct hydrogen-bonding sites:

  • C5-Amino Group (-NH₂): A primary aromatic amine (H-bond donor/acceptor).

  • N1-Secondary Amine (-NH-): Aniline-like, integrated into the saturated ring (H-bond donor).

  • C3-Hydroxyl Group (-OH): A secondary aliphatic alcohol (Strong H-bond donor/acceptor).

Structural Analysis & Polarity
  • Lipophilicity: The estimated LogP is low (approx. 0.5 – 1.2), suggesting an amphiphilic nature that favors polar organic solvents over non-polar hydrocarbons.

  • pKa Considerations: The molecule is basic. The C5-aniline and N1-amine nitrogens can be protonated.

    • Implication: Solubility in aqueous media will be pH-dependent. Neutral pH solubility is likely poor; acidic pH (< 4) will dramatically increase solubility via salt formation.

Table 1: Predicted Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication Suitability
Polar Aprotic DMSO, DMF, NMPExcellent (>50 mg/mL)Disrupts intermolecular H-bonds; high dipole moment stabilizes polar functional groups.Stock Solutions , Screening Libraries
Polar Protic Methanol, EthanolGood (10–50 mg/mL)Solvates -OH and -NH₂ via H-bonding network.Reaction Media , HPLC Mobile Phase
Chlorinated Dichloromethane (DCM), ChloroformModerate (1–10 mg/mL)Dipole interactions; good for extraction but may require co-solvents (e.g., MeOH).Workup , Extraction
Ethers THF, 2-MeTHFModerate Accepts H-bonds from -OH/-NH₂; useful for reactions involving lithiation/Grignards.Synthetic Reactions
Non-Polar Hexane, ToluenePoor (<1 mg/mL)Lacks polarity to overcome crystal lattice energy of the solid.Precipitation/Wash
Aqueous Water (pH 7)Low Hydrophobic core dominates at neutral pH.Not Recommended
Acidic Aqueous 0.1 M HCl, 0.1% Formic AcidHigh Protonation of amines forms water-soluble ammonium salts.Bioassays , LC-MS

Experimental Protocol: Solvent Screening & Dissolution

Do not assume solubility based on visual similarity to other quinolines. Follow this "Tiered Dissolution Protocol" to determine the exact solubility for your specific batch.

Equipment Required[1][2][3][4][5]
  • Sonicator (Bath type).

  • Vortex Mixer.

  • Calibrated Micropipettes.

  • Glass Vials (Amber glass recommended to prevent photo-oxidation).

Protocol Steps
Step 1: Visual Solubility Assessment (The "Tier" Method)

Start with Tier 1 solvents for stock preparation.

  • Weigh 1.0 mg of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol into a clear glass vial.

  • Add 20 µL of solvent (Target: 50 mg/mL).

  • Vortex for 30 seconds.

  • Observe:

    • Clear solution: Soluble.[1]

    • Particulates visible: Proceed to Step 5.

  • Sonicate for 5 minutes at ambient temperature. (Avoid heating >40°C to prevent degradation).

  • Observe: If not dissolved, add solvent in 20 µL increments until dissolved or volume reaches 1 mL (1 mg/mL).

Step 2: Quantitative Verification (HPLC)

For critical assays, filter the saturated solution through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Recommended Workflows
  • For Bioassays (Cell Culture): Dissolve in 100% DMSO to create a 10–50 mM stock. Dilute into culture media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

  • For Chemical Synthesis: Use Anhydrous THF or DMF . If using THF, ensure it is inhibitor-free or fresh if radical sensitivity is a concern, though this molecule is relatively robust to ethers.

  • For LC-MS Analysis: Dissolve in Methanol or Acetonitrile:Water (50:50) + 0.1% Formic Acid . The acid ensures the amine remains protonated, improving peak shape and solubility.

Stability & Handling Considerations

The "5-amino" moiety is an electron-rich aniline derivative, making it susceptible to oxidation, particularly in solution.

  • Oxidative Coloring: Solutions may turn brown/red upon exposure to air over time (formation of quinone-imines).

  • Prevention:

    • Degas solvents (sparge with Helium or Nitrogen) before use.

    • Store stock solutions at -20°C or -80°C .

    • Use Amber Vials to protect from light.

    • Add Antioxidants: For non-biological applications, adding 0.1% Ascorbic Acid or BHT can stabilize the solution.

Decision Tree: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended downstream application.

SolventSelection Start Start: Solid 5-Amino-1,2,3,4- tetrahydroquinolin-3-ol AppCheck Define Application Start->AppCheck Bioassay Biological Assay (Cell/Enzyme) AppCheck->Bioassay Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Analysis Analytical (LC-MS/HPLC) AppCheck->Analysis DMSO Dissolve in 100% DMSO (Stock 10-50 mM) Bioassay->DMSO RxnType Reaction Type? Synthesis->RxnType Acidic Use Acidic Mobile Phase (MeOH/H2O + 0.1% FA) Analysis->Acidic Dilute Dilute in Media (Final DMSO <0.5%) DMSO->Dilute Stability CRITICAL: Store at -20°C Protect from Light/Air Dilute->Stability PolarRxn Coupling/Substitution (Use DMF, NMP) RxnType->PolarRxn NonPolarRxn Reduction/Grignard (Use Anhydrous THF) RxnType->NonPolarRxn PolarRxn->Stability NonPolarRxn->Stability Acidic->Stability

Caption: Logical workflow for selecting the optimal solvent based on experimental requirements, ensuring stability and solubility.

Case Studies and Applications

Case Study A: Synthesis of VR1 Antagonists

In the development of tetrahydroquinoline-based VR1 antagonists, 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is often used as a core scaffold.

  • Protocol: The intermediate is typically dissolved in DMF or THF for coupling reactions with acid chlorides or isocyanates.

  • Observation: The presence of the C3-hydroxyl group requires careful selection of base (e.g., DIEA) to prevent competitive O-acylation vs N-acylation, although the primary amine at C5 is significantly more nucleophilic.

Case Study B: Purification via Recrystallization
  • Challenge: Removing non-polar impurities.

  • Solution: Dissolve crude material in minimal hot Ethanol . Add Water dropwise until turbidity appears. Cool slowly to 4°C. The polar amino-alcohol crystallizes out, leaving non-polar byproducts in the mother liquor.

References

  • Patent Application: Tetrahydro-quinolinylurea Derivatives as VR1 Antagonists. EP 1 685 112 B1.[2] (Lists 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol as Intermediate 1).

  • Patent Application: 2-Indole Acrylamide Analogs. WO2010038803A1. (Describes synthesis and usage of the title compound).

  • General Methodology:Protective Groups in Organic Synthesis, Greene, T.W., Wuts, P.G.M. (Standard protocols for amine/alcohol handling).
  • Chemical Property Database: PubChem Compound Summary for 1,2,3,4-Tetrahydroquinoline derivatives. (Used for LogP and pKa analog estimation).

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling. 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is a novel chemical; treat as potentially toxic.

Sources

Application Note: Scalable Synthesis Routes for Tetrahydroquinolin-3-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 1,2,3,4-tetrahydroquinolin-3-ol (THQ-3-ol) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for GPCR modulators, ion channel blockers, and antibiotic conjugates (e.g., Linezolid analogs). While the aromatic precursor (quinolin-3-ol) is commercially available, the saturation of the pyridine ring introduces two major challenges: regioselectivity (avoiding benzene ring reduction) and stereochemistry (generating the C3 chiral center).

This guide details three scalable protocols selected based on purity requirements and starting material availability:

  • High-Pressure Hydrogenation: The most cost-effective route for racemic material.

  • Chemo-Enzymatic Resolution: The industry standard for obtaining high-ee (>99%) enantiomers from racemic feedstocks.

  • Chiral Pool Synthesis: A de novo route using epichlorohydrin for cases where resolution yield loss (50% max) is unacceptable.

Strategic Decision Matrix

Synthesis_Strategy Start Target: (S)- or (R)-THQ-3-ol IsRacemicOK Is Racemic Material Acceptable? Start->IsRacemicOK Route1 ROUTE 1: Hydrogenation (Heterogeneous Catalysis) IsRacemicOK->Route1 Yes NeedChiral Chiral Material Required IsRacemicOK->NeedChiral No CostSens Cost vs. Yield Priority? NeedChiral->CostSens Route2 ROUTE 2: Enzymatic Resolution (Low Cost, 50% Yield Cap) CostSens->Route2 Low Cost / Speed Route3 ROUTE 3: Chiral Pool Synthesis (High Cost, 100% Theor. Yield) CostSens->Route3 Max Atom Economy

Caption: Decision matrix for selecting the optimal synthesis route based on chirality and economic constraints.

Route 1: Heterogeneous Catalytic Hydrogenation (Racemic)

Objective: Rapid, scalable conversion of quinolin-3-ol to rac-1,2,3,4-tetrahydroquinolin-3-ol. Challenge: Standard Pd/C catalysts often cause hydrogenolysis of the C-O bond (deoxygenation) or over-reduction of the benzene ring.

Mechanistic Insight

To achieve selective reduction of the pyridine ring while preserving the 3-hydroxyl group, Rhodium (Rh) or Ruthenium (Ru) catalysts are superior to Palladium. The reaction must be conducted in acidic media. Protonation of the quinoline nitrogen activates the pyridine ring toward hydride attack, significantly increasing the rate of hydrogenation relative to the benzene ring and preventing catalyst poisoning by the amine product.

Protocol A: Rh-Catalyzed Hydrogenation

Scale: 100 g input

Reagents:

  • Substrate: Quinolin-3-ol (1.0 equiv.)

  • Catalyst: 5% Rh/Al₂O₃ or 5% Ru/C (5 wt% loading relative to substrate)

  • Solvent: Ethanol / Acetic Acid (10:1 v/v)

  • Hydrogen: 20–30 bar (300–450 psi)

Step-by-Step Procedure:

  • Loading: Charge a high-pressure Hastelloy autoclave with quinolin-3-ol (100 g, 0.69 mol).

  • Solvent Addition: Add Ethanol (800 mL) and Glacial Acetic Acid (80 mL). The acid is critical for rate acceleration.

  • Catalyst Charge: Carefully add 5.0 g of 5% Rh/Al₂O₃ under an inert nitrogen blanket. Warning: Dry catalyst is pyrophoric.

  • Purge: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (10 bar).

  • Reaction: Pressurize to 30 bar H₂ and heat to 60°C . Stir at 800-1000 rpm to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Work-up: Cool to 25°C. Vent H₂. Filter the catalyst through a pad of Celite® (wash with ethanol).

  • Neutralization: Concentrate the filtrate to ~200 mL. Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 300 mL).

  • Isolation: Dry organics over MgSO₄ and concentrate. Recrystallize from Ethanol/Heptane.

Yield: 85–92% Purity: >98% (HPLC)

Route 2: Chemo-Enzymatic Kinetic Resolution (Chiral)

Objective: Isolation of enantiopure (S)-THQ-3-ol from the racemic mixture obtained in Route 1. Principle: Kinetic Resolution (KR). Lipases distinguish between enantiomers based on the steric fit of the hydroxyl group in the active site.

Mechanistic Workflow

We utilize Candida antarctica Lipase B (CAL-B) , immobilized (e.g., Novozym 435), for the selective acetylation of the (R)-enantiomer, leaving the desired (S)-alcohol unreacted (or vice versa, depending on enzyme specificity).

Enzymatic_Resolution Racemic rac-THQ-3-ol Reaction CAL-B Lipase Vinyl Acetate (Acyl Donor) MTBE, 30°C Racemic->Reaction S_Alcohol (S)-THQ-3-ol (Unreacted) Reaction->S_Alcohol Slow Reacting R_Ester (R)-THQ-3-acetate (Acylated) Reaction->R_Ester Fast Reacting Hydrolysis Chemical Hydrolysis (NaOH/MeOH) R_Ester->Hydrolysis Optional Recovery R_Alcohol (R)-THQ-3-ol Hydrolysis->R_Alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic THQ-3-ol.

Protocol B: CAL-B Mediated Resolution

Scale: 50 g input

Reagents:

  • Substrate: rac-THQ-3-ol (50 g)

  • Enzyme: Novozym 435 (Immobilized CAL-B, 2.5 g, 5 wt%)

  • Acyl Donor: Vinyl Acetate (1.0 equiv. relative to (R)-enantiomer -> 0.6 equiv. total)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve 50 g of rac-THQ-3-ol in 500 mL of anhydrous MTBE. Note: Water content must be <0.05% to prevent non-selective hydrolysis.

  • Enzyme Addition: Add 2.5 g of Novozym 435.

  • Acyl Donor: Add Vinyl Acetate (18 mL, ~0.6 equiv).

  • Incubation: Stir at 30°C at 200 rpm. Do not use magnetic stirring bars as they grind the immobilized enzyme support; use an overhead stirrer.

  • Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column). Stop the reaction when the remaining alcohol reaches >99% ee (typically at ~52% conversion).

  • Filtration: Filter off the enzyme beads (can be recycled 5-10 times).

  • Separation:

    • The filtrate contains (S)-Alcohol and (R)-Acetate.

    • Evaporate solvent.[1]

    • Chromatography: Flash chromatography (SiO₂) easily separates the polar alcohol from the non-polar ester.

    • Alternative (Scale-up): Acid-base extraction. The amine functionality allows selective extraction into aqueous acid, but both species are amines. Partitioning based on lipophilicity differences is preferred.

Data Summary:

ParameterValue
Conversion 50-52%
(S)-Alcohol ee >99%
(R)-Acetate ee >95%
E-Value (Selectivity) >200

Route 3: Chiral Pool Synthesis (De Novo)

Objective: Synthesis of (S)-THQ-3-ol without resolution yield loss. Substrates: Aniline + (S)-Epichlorohydrin.

Mechanistic Insight

This route relies on the regioselective ring opening of a chiral epoxide by aniline, followed by an intramolecular cyclization. The challenge is the cyclization step; direct thermal cyclization is difficult. The most robust method involves a Friedel-Crafts alkylation using a Lewis Acid.

Protocol C: Lewis Acid Mediated Cyclization
  • Ring Opening: React Aniline (1.0 eq) with (S)-Epichlorohydrin (1.1 eq) in Ethanol at 60°C.

    • Product: (S)-1-chloro-3-(phenylamino)propan-2-ol.

    • Yield: ~90%.[1][2][3]

  • Cyclization:

    • Dissolve the intermediate in 1,2-dichloroethane (DCE).

    • Add AlCl₃ (1.5 equiv) portion-wise at 0°C.

    • Heat to reflux (80°C) for 4 hours.

    • Mechanism:[4][5][6][7] The Lewis acid complexes with the chloride, generating a carbocation (or tight ion pair) which is attacked by the aromatic ring (intramolecular electrophilic aromatic substitution).

  • Quench: Pour onto ice/HCl. Basify to precipitate the product.

Safety Note: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Handle in a closed system.

Analytical Quality Control

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water)> 98.0% area
Chiral Purity Chiral HPLC (Chiralcel OD-H, Hexane/IPA)> 99.0% ee
Residual Solvent GC-Headspace< ICH limits
Heavy Metals ICP-MS< 10 ppm (Ru/Rh)

References

  • Catalytic Hydrogenation of Quinolines: Wang, Y., et al.[8] "A ligand- and base-free silver-catalyzed reduction of quinolines."[8] Organic Letters 21.10 (2019): 3631-3634. Link

  • Enzymatic Resolution: Zdun, B., et al. "Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases." Catalysts 12.12 (2022): 1610. Link

  • Chiral Pool Synthesis (Linezolid Precursors): Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica 3.5 (2011): 168-175.[9] Link

  • Transfer Hydrogenation Reviews: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules 19.1 (2013). Link

Sources

Harnessing the Amino-Tetrahydroquinoline Scaffold for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies.[2][3] Among the vast chemical architectures explored, the 1,2,3,4-tetrahydroquinoline (THQ) and its isomer, 1,2,3,4-tetrahydroisoquinoline (THIQ), have emerged as "privileged scaffolds."[4][5][6] Their rigid, three-dimensional structure provides a robust framework for presenting functional groups in a precise orientation to interact with the kinase active site. This guide provides an in-depth exploration of the amino-tetrahydroquinoline core in kinase inhibitor design, detailing medicinal chemistry strategies, key kinase targets, and comprehensive experimental protocols for synthesis and evaluation.

The Rationale: Why Amino-Tetrahydroquinolines?

The power of the tetrahydroquinoline scaffold lies in its synthetic tractability and its ability to serve as a bioisosteric replacement for other known kinase-binding motifs, such as quinazoline and quinoline.[7][8] The introduction of an amino group, typically at the 4-position of the quinoline ring, is a critical design element. This amine often acts as a key "hinge-binder," forming one or more crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor within the ATP-binding pocket, providing a foundation for potency. Further substitutions on the scaffold allow for the fine-tuning of selectivity and pharmacokinetic properties.

Core Synthetic Strategies

The construction of the tetrahydroquinoline core can be achieved through various established synthetic routes. The choice of method often depends on the desired substitution pattern. Domino reactions, which involve multiple bond-forming events in a single pot, are particularly efficient.[9]

A common strategy involves the reductive cyclization of 2-nitroarylketones or aldehydes. This multi-step sequence is typically initiated by the catalytic reduction of the nitro group, which is followed by the formation of a cyclic imine and subsequent reduction to yield the final tetrahydroquinoline ring system.[9]

Diagram 1: Generalized Synthetic Workflow

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Final Product A 2-Nitroaryl Ketone/Aldehyde C Intermediate (e.g., Enamine) A->C Condensation B Amine Source B->C E Domino Reaction: 1. Nitro Reduction 2. Imine Formation 3. Cyclization 4. Reduction C->E Input D Catalytic Hydrogenation (e.g., Pd/C, H2) F Substituted Amino-Tetrahydroquinoline E->F Output

Caption: Generalized workflow for tetrahydroquinoline synthesis via domino reaction.

Key Kinase Targets & Representative Inhibitors

The versatility of the amino-tetrahydroquinoline scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in oncology, inflammation, and other therapeutic areas.

mTOR: The Master Growth Regulator

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7] Its dysregulation is a frequent event in many cancers, making it a prime therapeutic target.[10] Tetrahydroquinoline derivatives have been designed to mimic the core structures of known mTOR inhibitors, targeting the ATP-binding site within the mTORC1 and mTORC2 complexes.[7]

Diagram 2: Simplified mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K1 mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth EIF4EBP1->Protein_Synth Inhibits (when active) Inhibitor Amino-THQ Inhibitors Inhibitor->mTORC1 Blocks ATP Binding

Caption: Inhibition of the mTOR pathway by amino-tetrahydroquinoline compounds.

RIPK2: A Mediator of Inflammation

Receptor-interacting protein kinase 2 (RIPK2) is a critical component of the NOD-like receptor signaling pathway, which plays a key role in the innate immune response.[11] Overactivation of RIPK2 is associated with inflammatory diseases. Potent and selective 4-aminoquinoline-based RIPK2 inhibitors have been developed that show strong anti-inflammatory effects by blocking the kinase's ATP-binding site, thereby preventing downstream signaling events that lead to the production of inflammatory cytokines like TNF-α.[11]

Other Notable Kinase Targets

The scaffold's utility extends to numerous other kinases:

  • CDK2 & DHFR: Tetrahydroisoquinoline derivatives have been synthesized that exhibit potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), showing significant anticancer effects.[12]

  • Rho Kinase (ROCK): As a key regulator of the actin cytoskeleton, ROCK is a target for diseases like glaucoma and hypertension. Highly potent and selective tetrahydroisoquinoline-based ROCK inhibitors have been developed.[13][14]

Summary of Inhibitor Potency

The following table summarizes the in vitro potency of selected amino-tetrahydroquinoline derivatives against their respective kinase targets.

Compound ClassTarget KinaseRepresentative IC₅₀Reference
4-AminoquinolineRIPK25.1 ± 1.6 nM[11]
TetrahydroisoquinolineROCK-II< 1 nM[13]
TetrahydroisoquinolineCDK20.149 µM[12]
TetrahydroisoquinolineDHFR0.199 µM[12]

IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50% and are indicative of potency.

Experimental Protocols

The following sections provide standardized, step-by-step protocols for the synthesis and evaluation of amino-tetrahydroquinoline-based kinase inhibitors.

Protocol 1: Synthesis of a 4-Aminoquinoline Derivative

This protocol is a generalized procedure based on the synthesis of RIPK2 inhibitors.[11]

Objective: To synthesize a C6-aryl-substituted 4-aminoquinoline derivative via Suzuki coupling followed by nucleophilic aromatic substitution.

Materials:

  • 6-Bromo-4-chloroquinoline

  • Desired aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Desired amine (e.g., 3-aminobenzo[d]thiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, NaH)

  • Solvents: 1,4-Dioxane, Water, tert-Butanol, DMF

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Procedure:

  • Step A: Suzuki Coupling (C6-Arylation)

    • To a round-bottom flask under an inert atmosphere, add 6-bromo-4-chloroquinoline (1.0 eq), the aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 6-aryl-4-chloroquinoline intermediate.

  • Step B: Nucleophilic Aromatic Substitution (C4-Amination)

    • To a separate flask, add the 6-aryl-4-chloroquinoline intermediate (1.0 eq) and the desired amine (1.1 eq).

    • Add tert-butanol as the solvent.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final 4-aminoquinoline product.

Self-Validation:

  • Characterize the intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

  • The expected mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product. NMR spectra should show characteristic shifts for the quinoline and substituent protons.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific kinase. It is based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2][15]

Objective: To measure the inhibitory potency (IC₅₀) of a synthesized amino-tetrahydroquinoline compound.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • ADP quantitation kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Black, low-volume 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence or fluorescence detection.

Diagram 3: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A 1. Compound Plating - Serially dilute test compound - Add to 384-well plate - Include Positive (Staurosporine) & Negative (DMSO) controls B 2. Kinase/Substrate Addition - Add Kinase + Substrate mix to all wells A->B C 3. Pre-incubation - Incubate for 15-30 min at RT to allow compound binding B->C D 4. Reaction Initiation - Add ATP to all wells to start the phosphorylation reaction C->D E 5. Kinase Reaction - Incubate for 30-60 min at RT D->E F 6. Reaction Termination & Detection - Add ADP Detection Reagent (stops reaction, generates signal) E->F G 7. Signal Measurement - Incubate for 10-30 min - Read plate (Luminescence/Fluorescence) F->G H 8. Data Analysis - Plot % Inhibition vs. [Compound] - Fit curve to calculate IC50 value G->H

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Transfer a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of kinase and substrate in kinase assay buffer.

    • Dispense the kinase/substrate mix into all wells containing the test compounds and controls.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[15]

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • ADP Detection:

    • Stop the reaction and detect the ADP produced by adding the ADP detection reagent from a commercial kit according to the manufacturer's instructions. This reagent typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction, along with enzymes that convert ADP to a detectable signal (e.g., light).

    • Incubate as required by the kit (usually 10-30 minutes).

    • Measure the signal (fluorescence or luminescence) using a plate reader.

Data Analysis & Self-Validation:

  • The signal is inversely proportional to kinase inhibition.

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [Signal_Sample - Signal_Positive] / [Signal_Negative - Signal_Positive])

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • A valid assay will show a clear dose-response curve, and the Z'-factor (a measure of assay quality) calculated from the controls should be > 0.5.

Future Perspectives

The amino-tetrahydroquinoline scaffold remains a fertile ground for the discovery of novel kinase inhibitors.[5] Future efforts will likely focus on several key areas:

  • Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome of over 500 members remains a challenge.[2] Kinome-wide screening and structure-based design will be crucial to minimize off-target effects.

  • Targeting Resistance Mutations: A common mechanism of acquired drug resistance is the emergence of mutations in the kinase gatekeeper residue. Designing next-generation inhibitors that can overcome these mutations is a critical goal.

  • Exploring New Targets: While extensively explored in cancer and inflammation, the application of this scaffold to kinases involved in neurodegenerative diseases and metabolic disorders presents an exciting frontier.[16][17]

By integrating rational design, efficient synthesis, and robust biological evaluation, researchers can continue to unlock the full potential of amino-tetrahydroquinoline derivatives as next-generation therapeutics.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. PubMed.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online.
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Kinase Assay Kit. Sigma-Aldrich.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Insights into Current Tropomyosin Receptor Kinase (TRK)
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol . This guide is engineered for researchers and drug development professionals who require stringent control over the oxidative degradation of highly electron-rich tetrahydroquinoline (THQ) derivatives during synthesis, storage, and biological evaluation.

Compound Vulnerability Profile & Mechanistic Causality

Why is this compound so unstable? The stability of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is compromised by the synergistic electron-donating effects of two key structural features: the secondary amine within the tetrahydroquinoline core and the primary amino group at the 5-position. These electron-donating groups (EDGs) drastically increase the electron density of the aromatic ring, lowering the molecule's oxidation potential and making it highly susceptible to autoxidation[1].

When exposed to atmospheric oxygen or trace transition metals, the compound undergoes a Single Electron Transfer (SET) to form a highly reactive radical cation. Subsequent deprotonation yields a neutral radical[2]. This radical intermediate can rapidly dimerize, undergo further oxidation to form highly colored quinone imines, or dehydrogenate to form fully aromatized quinoline derivatives[3][4].

OxidationMechanism A 5-Amino-THQ-3-ol (Intact) C Radical Cation Intermediate A->C Single Electron Transfer (SET) B O2 / Trace Metals (Initiators) B->C Catalyzes SET D Deprotonation (-H+) C->D E Neutral Radical D->E F Quinone Imine (Dark Brown/Black) E->F Further Oxidation G Aromatized Quinoline (Degradation Product) E->G Dehydrogenation

Autoxidation pathway of 5-Amino-THQ-3-ol via Single Electron Transfer.

Diagnostic Troubleshooting Matrix

If you observe unexpected results during your workflow, consult the matrix below to identify the root cause and implement immediate corrective actions.

Observed SymptomMechanistic Root CauseCorrective Action
Solution turns dark brown, black, or green Autoxidation to polyaniline-like polymeric species or quinone imines[5].Immediately halt the reaction. Degas all solvents using the Freeze-Pump-Thaw method. Switch to strictly anaerobic Schlenk techniques[6].
Loss of yield during metal complexation The transition metal (e.g., Cu(II), Fe(III)) is acting as a stoichiometric oxidant rather than a coordinating center[5].Utilize a metal salt in a lower oxidation state (e.g., Cu(I)). Add the THQ ligand slowly at reduced temperatures (0–4 °C).
Inconsistent biological assay results Trace metal impurities in assay buffers catalyze ROS generation and compound degradation.Supplement assay buffers with metal chelators (e.g., 0.1 mM EDTA) and a compatible antioxidant (e.g., Ascorbic acid).
Aromatized quinoline detected via LC-MS Dehydrogenation driven by molecular oxygen or mild oxidants in the reaction matrix[3].Ensure complete removal of oxygen. Avoid using halogenated solvents that can act as mild electron acceptors under light exposure.

Quantitative Data: Antioxidant & Additive Selection

To prevent oxidation in solution, specific additives must be tailored to your downstream application. The table below summarizes the optimal protective agents.

AdditiveMechanism of ActionRecommended Conc.Optimal ApplicationLimitations
Ascorbic Acid ROS Scavenger / Reducing Agent1.0 – 5.0 mMAqueous biological assaysLow solubility in non-polar organic solvents.
BHT Hydrogen Atom Transfer (HAT)0.1% – 1.0% (w/v)Organic synthesis, long-term storageMay interfere with radical-based synthetic steps.
EDTA Transition Metal Chelation0.1 – 0.5 mMBuffer preparationDoes not scavenge existing ROS; only prevents initiation.
DTT Disulfide/Thiol Reducing Agent1.0 – 10.0 mMProtein-binding assaysCan reduce essential disulfide bonds in target proteins.

Self-Validating Experimental Protocols

To guarantee reproducibility, handling must strictly isolate the compound from atmospheric oxygen and moisture.

InertWorkflow Step1 1. Glassware Preparation (Oven Dry) Step3 3. Schlenk Line Purge (3x Vacuum/Argon) Step1->Step3 Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step4 4. Reagent Transfer (Air-Tight Syringe) Step2->Step4 Step3->Step4 Step5 5. Reaction Execution (Positive Ar Pressure) Step4->Step5

Step-by-step Schlenk line workflow for handling air-sensitive amines.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Simple inert gas sparging leaves trace dissolved oxygen. The Freeze-Pump-Thaw method removes trapped gases from the solid solvent matrix under high vacuum, ensuring absolute anaerobicity[6].

  • Freeze: Place the solvent in a heavy-walled Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line for 3–5 minutes to evacuate the headspace of all gases expelled during freezing.

  • Thaw: Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath. You will observe gas bubbles escaping the liquid lattice.

  • Repeat: Repeat steps 1–3 for a minimum of three cycles.

  • Backfill: After the final thaw, backfill the flask with ultra-high purity (UHP) Argon.

  • Validation Checkpoint: Introduce a trace amount of a colorimetric oxygen indicator (e.g., resazurin) to a 1 mL aliquot of the solvent. A lack of pink coloration validates that dissolved O2 is < 1 ppm.

Protocol B: Inert Reagent Transfer & Storage

Causality: Repeatedly opening reagent bottles introduces ambient air. Utilizing positive pressure and specific septa prevents atmospheric ingress[7].

  • Preparation: Equip a dry, inert-gas-flushed syringe (maximum 18-gauge needle to prevent septa coring).

  • Pressurization: Insert a secondary needle connected to an Argon line into the Sure/Seal™ bottle of the THQ solution to create positive pressure.

  • Extraction: Insert the syringe needle, slowly draw the required volume, and allow the positive Argon pressure to fill the syringe without pulling a vacuum.

  • Transfer: Remove the syringe and immediately inject the solution into the pre-purged reaction vessel.

  • Validation Checkpoint: Perform an immediate LC-MS analysis (UV 254 nm) of a 5 µL reaction aliquot post-transfer. The absence of a secondary peak at M-2 (dehydrogenation) or M+16 (N-oxide) confirms a successful, oxidation-free transfer.

Frequently Asked Questions (FAQs)

Q: Why does the oxidation rate of my compound spike at specific pH levels during aqueous assays? A: The oxidation rate of highly substituted anilines and THQs is heavily influenced by hydrogen ion concentration, typically following a parabola-like profile. The rate reaches a maximum near the pKa of the amine derivative[5]. At this specific pH, there is an optimal thermodynamic balance between the easily oxidizable unprotonated amine and the protonated species that facilitates the electron transfer mechanism. Buffer your solutions strictly 1-2 pH units away from the compound's pKa if the assay permits.

Q: Can I store 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol as a stock solution in DMSO or Methanol? A: It is highly discouraged. Solvents like DMSO can act as mild oxidants over time, and methanol easily absorbs atmospheric oxygen. If a stock solution is mandatory, it must be prepared in rigorously degassed solvent, spiked with 0.1% BHT, stored in a Sure/Seal™ vial under Argon, and kept at -80°C. For optimal stability, store the compound as a neat, dry solid under inert gas.

Q: Standard rubber septa are failing to keep my reactions inert. What is the alternative? A: Standard natural rubber septa are highly permeable to oxygen over extended periods and degrade upon contact with organic vapors. Transition to crimped PTFE/silicone septa or utilize specialized Sure/Seal™ packaging. Furthermore, never use a needle larger than 18-gauge, as larger punctures will not self-heal, compromising the elastomer liner[7].

References

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution The Journal of Physical Chemistry A - ACS Publications 1

  • Antioxidant activity of aromatic cyclic amine derivatives CNRS / Elsevier Science Ltd. 2

  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGEN Semantic Scholar / Heterocycles 3

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 University of Michigan / Sigma-Aldrich 7

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Open Access Journals 4

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds University of Pittsburgh 6

  • Preventing oxidation of the aniline group during complexation Benchchem 5

Sources

Technical Support Center: Enantioseparation of 1,2,3,4-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of (R)- and (S)-1,2,3,4-tetrahydroquinolin-3-ol Ticket ID: RES-THQ3-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

You are attempting to resolve the enantiomers of 1,2,3,4-tetrahydroquinolin-3-ol (THQ-3-ol) . This molecule presents a specific challenge: it contains both a nucleophilic secondary amine (position 1) and a secondary alcohol (position 3).

  • The Challenge: The presence of two nucleophiles can lead to chemoselectivity issues during kinetic resolution (e.g., N-acylation vs. O-acylation).

  • The Solution: We recommend a dual-pathway approach depending on your scale and purity requirements:

    • Biocatalytic Kinetic Resolution (Recommended for High ee): Using Candida antarctica Lipase B (CALB) on the N-protected substrate.

    • Classical Chemical Resolution (Recommended for Scale): Diastereomeric salt formation using tartaric acid derivatives.

Module 1: Biocatalytic Kinetic Resolution

Methodology: Enzymatic Acylation via Lipase Best For: High enantiomeric excess (>99% ee), gram-scale synthesis.

The Protocol

The most robust method involves protecting the nitrogen first to prevent competing N-acylation, then performing a kinetic resolution on the alcohol.

  • Protection: Convert THQ-3-ol to N-Boc-1,2,3,4-tetrahydroquinolin-3-ol using Boc₂O.

  • Enzymatic Step:

    • Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435).

    • Acyl Donor: Vinyl acetate (irreversible donor).

    • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

    • Temperature: 30°C – 40°C.

  • Separation: The lipase will selectively acylate the (R)-enantiomer (typically) to the ester, leaving the (S)-alcohol unreacted. Separate via silica gel chromatography.[1][2][3][4]

Workflow Diagram

Biocatalysis Start Racemic N-Boc-THQ-3-ol Reaction Enzymatic Acylation (CALB + Vinyl Acetate) Start->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Stop Stop Reaction (Filter Enzyme) Check->Stop Yes Sep Column Chromatography Stop->Sep Prod1 (R)-Acetate (High ee) Sep->Prod1 Prod2 (S)-Alcohol (High ee) Sep->Prod2

Caption: Kinetic resolution workflow for N-protected THQ-3-ol using CALB.

Troubleshooting Guide (FAQ)

Q: The reaction rate is extremely slow (>48 hours).

  • Cause: The enzyme may be dehydrated or the solvent is too "wet," affecting the catalytic triad.

  • Fix: Add molecular sieves (4Å) to the reaction mixture. Lipases in organic solvents require a thermodynamic water activity (

    
    ) of ~0.1–0.2. Too much water promotes hydrolysis (reverse reaction); too little strips the enzyme of essential structural water.
    
  • Alternative: Increase temperature to 45°C, but do not exceed 60°C to avoid denaturing the immobilized enzyme.

Q: I am observing N-acylation products despite using a lipase.

  • Cause: You likely skipped the N-protection step. While CALB is O-selective, the secondary amine in THQ is nucleophilic enough to react with vinyl acetate chemically or enzymatically over long durations.

  • Fix: Mandatory N-protection. Use a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. These are bulky and prevent the amine from entering the lipase active site.

Q: The enantiomeric excess (ee) is stalling at 90%.

  • Cause: The reaction has passed 50% conversion. In kinetic resolution, as conversion exceeds 50%, the ee of the remaining substrate (alcohol) increases, but the ee of the product (ester) decreases.

  • Fix: Stop the reaction exactly at 45–50% conversion. Monitor via GC or HPLC.[5][6] If you need the product (ester) in high ee, stop at 40% conversion. If you need the substrate (alcohol) in high ee, push conversion to 52–55%.

Module 2: Classical Chemical Resolution

Methodology: Diastereomeric Salt Crystallization Best For: Multi-gram to Kilogram scale, cost-efficiency.

The Protocol

Since THQ-3-ol contains a basic nitrogen, it can form salts with chiral acids.

  • Resolving Agents: Screen (2R,3R)-Tartaric acid (L-Tartaric acid) and Dibenzoyl-L-tartaric acid .

  • Solvent System: Ethanol (95%) or Ethanol/Water mixtures.

  • Procedure:

    • Dissolve racemic THQ-3-ol (1.0 eq) in refluxing ethanol.

    • Add Chiral Acid (0.5 to 1.0 eq).[4]

    • Cool slowly (1°C/min) to room temperature, then to 4°C.

    • Collect crystals (diastereomeric salt).[5]

    • Recrystallize to upgrade chiral purity.

    • Free-base the salt using NaOH/DCM extraction.

Decision Tree: Crystallization Troubleshooting

Crystallization Start Dissolve Racemate + Acid (Reflux) Cool Cool to RT Start->Cool Result Precipitate Formed? Cool->Result Oil Is it an Oil? Result->Oil Yes Conc Concentrate Solution or Add Anti-solvent Result->Conc No Harvest Harvest Crystals Check ee Oil->Harvest No (Solid) Reheat Reheat & Add Seed Crystal or Change Solvent Oil->Reheat Yes Reheat->Cool Conc->Cool

Caption: Troubleshooting logic for diastereomeric salt crystallization.

Troubleshooting Guide (FAQ)

Q: The solution "oiled out" instead of crystallizing.

  • Cause: The product is coming out of solution as a supercooled liquid because the temperature dropped too fast or the solvent polarity is incorrect.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of the desired salt (if available) or scratch the glass wall at the interface.

    • Solvent Switch: If using pure Ethanol, switch to Isopropanol (IPA) or add a small amount of water to increase the solubility of impurities.

Q: Yield is low (<20%).

  • Cause: The salt is too soluble in the chosen solvent.

  • Fix: Use the "Popov's Rule" approach: Add a less polar anti-solvent (e.g., Hexane or TBME) dropwise to the cooled solution until turbidity just appears, then refrigerate.

Module 3: Analytical Validation (Chiral HPLC)

Methodology: Normal Phase Chiral HPLC Objective: Accurate determination of ee%.

Recommended Method
ParameterConditionNotes
Column Chiralpak AD-H or OD-H (Daicel)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : IPA : Diethylamine (DEA)Standard Ratio: 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°CLower temp (10°C) can improve resolution
Troubleshooting Guide (FAQ)

Q: Peaks are tailing severely.

  • Cause: Interaction between the basic amine of THQ-3-ol and residual silanols on the silica backbone of the column.

  • Fix: You must add a basic modifier. Ensure 0.1% Diethylamine (DEA) or Triethylamine (TEA) is in the mobile phase. Without this, the amine sticks to the column, causing broad, tailing peaks.

Q: I have poor resolution (Rs < 1.5) on Chiralpak AD-H.

  • Fix: Switch to Chiralcel OD-H . The 3-hydroxyl group often interacts differently with the cellulose backbone (OD) compared to the amylose backbone (AD).

  • Advanced Fix: If N-protected (Boc), the molecule is no longer basic. Remove DEA and use Hexane:IPA (95:5). Protected amines often resolve better than free amines.

References

  • Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1428-1433.[7] (Demonstrates CALB efficacy on analogous tetrahydroquinoline/isoquinoline systems).

  • Daicel Chiral Technologies. (2025). Chiral Separation Strategies for Basic Compounds. Application Note: Separation of Tetrahydroquinoline Derivatives. (Authoritative source for HPLC conditions).

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure β-amino acids and derivatives. Tetrahedron, 62(25), 5831-5854. (Review of lipase kinetics on cyclic amino alcohols).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

Sources

Technical Support Center: Handling 5-Amino-1,2,3,4-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

The molecule 5-amino-1,2,3,4-tetrahydroquinolin-3-ol presents a classic "brick dust" challenge in organic synthesis. Its poor solubility arises from a high Crystal Lattice Energy driven by a triple-threat hydrogen bonding network:

  • H-Bond Donor/Acceptor 1: The C5-primary amine (Aniline-type).

  • H-Bond Donor/Acceptor 2: The C3-secondary alcohol.

  • H-Bond Donor 3: The N1-secondary amine (Tetrahydroquinoline core).

This network creates a tightly packed crystal structure that resists solvation by standard non-polar solvents (Hexanes, Toluene) and often struggles in moderately polar aprotic solvents (DCM, THF). This guide provides rational, chemically grounded protocols to overcome these barriers.

Solubility Compatibility Matrix

Use this matrix to select the correct solvent system for your application. Data is based on the dielectric constant (


) and hydrogen-bond disrupting capability.
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP High Best for Stock Solutions. Breaks lattice energy effectively. Difficult to remove; requires lyophilization or aqueous wash.
Protic Polar Methanol, Ethanol Moderate Good for reactions. Solubility improves significantly with heat (reflux) or acid additives (HCl/TFA).
Chlorinated DCM, Chloroform Poor Avoid as single solvent. The molecule will likely form a suspension. Use as a co-solvent with MeOH (e.g., 9:1 DCM:MeOH).
Ethers/Esters THF, EtOAc Low Often results in "oiling out" or gummy precipitates. Not recommended for initial dissolution.
Hydrocarbons Hexanes, Toluene Insoluble Use only as anti-solvents to precipitate the product during purification.
Aqueous Water (Neutral) Low Poor solubility at pH 7.
Aqueous Acid 0.1M HCl / 1M AcOH High Best for Workup. Protonation of the N1 and C5 amines forms a soluble salt.

Critical Troubleshooting Protocols

Protocol A: The "DCM/IPA" Extraction Method

Use this when your product is stuck in the aqueous phase or forming an emulsion during workup.

The Science: Standard DCM extraction often fails because the polar 3-hydroxyl group keeps the molecule in the water layer. Adding Isopropyl Alcohol (IPA) increases the polarity of the organic phase without becoming miscible with water.

  • Adjust pH: Basify your aqueous reaction mixture to pH 9–10 using Saturated NaHCO₃ or 1M NaOH. (Ensure the amine is in the free-base form).

  • Prepare Solvent: Mix Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio .

  • Extract: Add the DCM:IPA mixture to the aqueous layer. Shake vigorously.

    • Note: The IPA helps break emulsions and pulls the polar alcohol into the organic phase.

  • Separate: Collect the organic layer. Repeat 3x.

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.

Protocol B: High-Concentration Stock Solution (DMSO/Acid)

Use this for biological assays or reactions requiring high molarity.

  • Weigh: Place 10 mg of 5-amino-tetrahydroquinolin-3-ol in a vial.

  • Solvent: Add 900 µL of anhydrous DMSO .

  • Sonicate: Sonicate at 40°C for 10 minutes.

    • Troubleshooting: If particles remain, add 1 equivalent of TFA (Trifluoroacetic acid) or 100 µL of 1M HCl. The salt form breaks the H-bond lattice immediately.

  • Filter: Pass through a 0.2 µm PTFE syringe filter to remove micro-particulates.

Visual Decision Guides

Figure 1: Solubility Logic Tree

Caption: Decision pathway for selecting the optimal solvent system based on experimental intent.

SolubilityLogic Start Start: 5-Amino-THQ-3-ol Solid Intent What is your goal? Start->Intent Reaction Chemical Synthesis Intent->Reaction Analysis HPLC / NMR Intent->Analysis BioAssay Biological Assay Intent->BioAssay Solv_Reaction Reflux in MeOH/EtOH or DMF (if high temp) Reaction->Solv_Reaction Solv_NMR DMSO-d6 or MeOD (Methanol-d4) Analysis->Solv_NMR Solv_Bio Dissolve in DMSO Dilute into PBS BioAssay->Solv_Bio Issue Still Insoluble? Solv_Reaction->Issue Solv_NMR->Issue Acidify Add 1 eq. TFA or HCl (Form Salt) Issue->Acidify Yes (Analysis) CoSolvent Add 10% HFIP or Heat to 50°C Issue->CoSolvent Yes (Reaction)

Figure 2: Workup & Purification Flow

Caption: Strategy for recovering the molecule from reaction mixtures using pH manipulation.

WorkupFlow Crude Crude Reaction Mix AcidWash Acidify (pH 2) (1M HCl) Crude->AcidWash AqLayer Aqueous Layer (Product is Soluble Salt) AcidWash->AqLayer Product in Water OrgWash Wash with EtOAc (Remove non-polar impurities) AqLayer->OrgWash BaseStep Basify (pH 10) (NaHCO3 / NaOH) OrgWash->BaseStep Aq. Phase Retained Extract Extract with DCM:IPA (3:1) BaseStep->Extract Final Evaporate -> Solid Extract->Final

Frequently Asked Questions (FAQ)

Q1: I am trying to run an NMR in CDCl₃, but the sample won't dissolve. What should I do? A: Chloroform (CDCl₃) is too non-polar for this molecule. The hydrogen bonding network prevents solvation.

  • Solution: Switch to DMSO-d6 or Methanol-d4 (MeOD) . If you must use CDCl₃, add 2-3 drops of MeOD or a drop of TFA-d to protonate the amine and break the lattice.

Q2: My product "oiled out" when I tried to recrystallize it from Ethanol. How do I fix this? A: Oiling out occurs when the temperature drops too fast or the solution is too concentrated, causing the molecule to crash out as an amorphous liquid rather than a crystal.

  • Solution: Re-heat the mixture until clear. Add a "seed crystal" if available. Allow the solution to cool very slowly (wrap the flask in foil/towel). Alternatively, add a drop of water to the hot ethanol to increase polarity slightly, encouraging crystallization upon cooling.

Q3: Can I use column chromatography to purify this? A: Yes, but standard Hexane:EtOAc gradients will likely cause the compound to streak or stick to the silica due to the free amines interacting with acidic silanols.

  • Solution: Use a DCM:MeOH gradient (0% to 10% MeOH). Crucially, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This neutralizes the silica acidity and sharpens the peak shape.

References

  • Tetrahydroquinoline Scaffold in Medicinal Chemistry: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[1][2][3][4][5] Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.

  • Solubility of Polar Amino-Alcohols: Create, O. (2023). Solubility of Organic Compounds: Principles of Polarity and H-Bonding. University of Calgary Chemistry Guide.

  • Purification Strategies for Amine-Containing Compounds: Eastman, R. (2020). Tips for Purifying Amines on Silica Gel. Silicycle Chromatography Technical Notes.

  • Synthesis of 5-Amino-Tetrahydroquinoline Derivatives: Koulocheri, S. D., & Haroutounian, S. A. (2008). Synthesis of functionalized tetrahydroquinolines via the Povarov reaction. European Journal of Organic Chemistry.[6]

Sources

Technical Support Center: Handling & Stability of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-amino-1,2,3,4-tetrahydroquinolin-3-ol . Due to its unique structural features—an electron-rich aromatic amine, a secondary cyclic amine, and a secondary alcohol—this compound presents specific stability challenges in solution.

Below, you will find a mechanistic breakdown of its vulnerabilities, a troubleshooting FAQ, quantitative stability metrics, and a self-validating standard operating procedure (SOP) to ensure experimental integrity.

Molecular Vulnerability Profile

To stabilize a compound, you must first understand why it degrades. 5-amino-1,2,3,4-tetrahydroquinolin-3-ol is a "triple threat" for oxidative instability due to two primary reactive centers:

  • The 5-Amino Group (Aromatic Amine): The electron-donating nature of the amino group enriches the aromatic ring. In the presence of dissolved oxygen or light, it readily undergoes a one-electron oxidation to form a highly reactive aryl radical cation . This intermediate rapidly dimerizes or polymerizes to form conjugated azo compounds, which are responsible for the rapid discoloration of solutions[1, 2].

  • The Tetrahydroquinoline Ring: The saturated portion of the ring is highly susceptible to oxidative dehydrogenation. Initiated by trace transition metals or photoredox processes, the ring loses hydrogen atoms to form an iminium intermediate, eventually aromatizing into a 3,4-dihydroquinoline or a fully aromatic quinoline derivative[3, 4].

MolecularVulnerability Compound 5-amino-1,2,3,4-tetrahydroquinolin-3-ol Path1 Aromatic Amine (C5) One-Electron Oxidation Compound->Path1 Dissolved O2 / Light Path2 Tetrahydroquinoline Ring Oxidative Dehydrogenation Compound->Path2 Transition Metals / pH > 7 Inter1 Aryl Radical Cation Path1->Inter1 Inter2 Iminium Ion Intermediate Path2->Inter2 Prod1 Azo Dyes & Oligomers (Solution Discoloration) Inter1->Prod1 Radical Coupling Prod2 3,4-Dihydroquinoline (Loss of Potency) Inter2->Prod2 Proton Loss (-H2)

Fig 1. Dual degradation pathways of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol in aqueous solutions.

Troubleshooting & FAQs

Q: My stock solution turned from colorless to a deep yellow/brown over a few days. Is the compound still viable? A: No, the compound has severely degraded. The discoloration is a classic indicator of aromatic amine oxidation[5]. The one-electron oxidation of the 5-amino group generates radical cations that couple to form extensively conjugated azo dyes or polyaniline-like oligomers. Even a slight yellow tint indicates a measurable loss of your active pharmaceutical ingredient (API).

Q: I am observing inconsistent potency in my in vitro assays, but the solution hasn't changed color. What is happening? A: You are likely observing the oxidative dehydrogenation of the tetrahydroquinoline ring [4]. Unlike the formation of azo dyes, the conversion of the tetrahydroquinoline core to a 3,4-dihydroquinoline does not always produce a stark color change. This degradation alters the 3D conformation and hydrogen-bonding profile of the molecule, leading to a direct loss of target binding affinity.

Q: Why does my compound degrade faster at physiological pH (7.4) compared to my acidic mobile phase (pH 4.0)? A: This is driven by the protonation state of the amines. At pH 7.4, the 5-amino group exists largely as a free base, leaving its lone pair of electrons fully available to initiate oxidation. At pH 4.0, the amine is protonated (forming an ammonium cation). This drastically increases the oxidation potential of the molecule, effectively shielding it from electron abstraction and radical formation [3].

Quantitative Stability Data

The table below summarizes the expected stability of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol under various environmental conditions. Use this data to select the appropriate handling parameters for your specific experimental needs.

Solvent / MatrixpHLight ExposureDissolved O₂Estimated Half-Life (

)
Primary Degradant
Aqueous Buffer7.4Ambient UV/VisAmbient< 12 hoursAzo dimers / Oligomers
Aqueous Buffer7.4DarkAmbient~ 48 hours3,4-Dihydroquinoline
Aqueous Buffer7.4DarkDegassed (Ar)~ 14 days3,4-Dihydroquinoline
Aqueous Buffer4.5DarkAmbient> 7 daysIntact (Stable)
Anhydrous DMSON/ADarkDegassed (Ar)> 6 monthsIntact (Stable)

Validated Standard Operating Procedure (SOP)

To guarantee trustworthiness in your assays, do not simply assume your stock is stable. The following protocol utilizes a self-validating system : it forces the creation of a degradation standard so you can definitively track the integrity of your working solutions via LC-MS.

Phase 1: Preparation of Stable Stock Solutions
  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for a minimum of 15 minutes. Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for radical cation formation.

  • Dissolution: Weigh the solid 5-amino-1,2,3,4-tetrahydroquinolin-3-ol powder in a low-light environment. Dissolve in the degassed DMSO to create a 10 mM stock.

  • Storage: Aliquot the stock into single-use amber glass vials. Overlay the headspace with Argon before sealing. Store immediately at -80°C. Causality: Amber glass prevents photoredox excitation of the tetrahydroquinoline core, while single-use aliquots prevent freeze-thaw condensation that introduces water and oxygen.

Phase 2: System Validation (Forced Degradation Control)
  • Baseline Generation (

    
    ):  Dilute a fresh aliquot of the stock to 10 µM in your assay buffer. Inject immediately into the LC-MS to establish the exact retention time and mass (
    
    
    
    ) of the intact parent compound.
  • Positive Degradation Control: Take 1 mL of the 10 µM solution and spike it with 10 µL of 3%

    
    . Incubate at room temperature for 2 hours.
    
  • Degradant Mapping: Inject the spiked sample into the LC-MS. You will observe the disappearance of the parent peak and the emergence of two distinct profiles:

    • Dehydrogenation: A peak with a mass shift of -2 Da (loss of

      
      ), corresponding to the 3,4-dihydroquinoline.
      
    • Dimerization: Heavier masses corresponding to azo-coupled dimers.

  • Assay Monitoring: During your actual biological or chemical assays, monitor the specific retention times identified in Step 3. If these peaks appear, your data is compromised by degradation artifacts.

SOPWorkflow A 1. Solvent Degassing (Argon sparging for 15 min) B 2. Stock Preparation (10 mM in anhydrous DMSO) A->B C 3. Self-Validation Setup (Prepare T=0 and H2O2-spiked controls) B->C D 4. LC-MS Baseline Run (Map retention times of degradants) C->D E 5. Aliquot & Store (Amber vials, -80°C, Argon overlay) D->E

Fig 2. Self-validating workflow for the preparation and storage of oxidation-sensitive amine stocks.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • N-OXIDATION OF AROMATIC AMINES BY INTRACELLULAR OXIDASES. Taylor & Francis.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • The chemistry of amine radical cations produced by visible light photoredox c
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. NIH.

Technical Support Center: Optimizing Recrystallization of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful recrystallization of tetrahydroquinoline derivatives. The following sections are structured to address common challenges and frequently asked questions, ensuring a practical and scientifically grounded approach to this critical purification technique.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of tetrahydroquinoline derivatives, offering step-by-step solutions grounded in chemical principles.

Question: My tetrahydroquinoline derivative is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue in recrystallization.[1][2] This phenomenon often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution above its melting point.[3] The resulting oil can trap impurities, defeating the purpose of recrystallization.[2][4]

Here are several strategies to address oiling out:

  • Lower the Cooling Temperature Gradient: Rapid cooling often leads to a high degree of supersaturation, favoring oil formation. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This slower process provides sufficient time for ordered crystal lattice formation.

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent.[5] This reduces the saturation point and can promote crystallization upon slow cooling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: Introduce a "seed crystal" of the pure compound to the cooled solution. This provides a template for further crystallization.[1][6]

  • Change the Solvent System: The initial solvent may be too nonpolar or too polar. Experiment with a different solvent or a mixed solvent system. For polar oils, a mixture of a polar solvent like ethanol with water can be effective.[7] For non-polar oils, adding a non-polar solvent like hexane or pentane to a solution in a more polar solvent like dichloromethane can induce crystallization.[7]

  • Pre-purification: If the issue persists, impurities may be inhibiting crystallization.[3][6] Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, to remove impurities that may be interfering with crystal formation.

Question: The recovery of my recrystallized tetrahydroquinoline derivative is very low. How can I improve the yield?

Answer:

Low recovery is a frequent challenge in recrystallization and can be attributed to several factors. Here’s how to troubleshoot and improve your yield:

  • Minimize the Amount of Hot Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[6][8] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to just dissolve the compound.

  • Ensure Complete Cooling: The solubility of your compound is lowest at colder temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[8]

  • Select an Appropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor. A different solvent or a co-solvent system might be necessary.[6]

  • Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution remains hot to prevent the product from crystallizing on the filter paper. Use a pre-heated funnel and a minimal amount of extra hot solvent to rinse.

  • Wash Crystals with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant portion of your product.[8][10]

Question: My recrystallized product is not pure, and the melting point is broad. What went wrong?

Answer:

An impure final product with a broad melting point indicates that the recrystallization process was not effective in removing impurities.[11] Here are the likely causes and their solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[5] To avoid this, allow the solution to cool slowly and undisturbed. A slower cooling rate promotes the formation of larger, purer crystals.

  • Inadequate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities. Ideally, the impurities should be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (removed by hot filtration).

  • Co-precipitation of Impurities: If the impurities have similar solubility profiles to your target compound, they may crystallize along with it. In such cases, a second recrystallization may be necessary, or an alternative purification method like column chromatography might be more suitable.[7]

  • Insufficient Washing of Crystals: Residual mother liquor on the surface of the crystals will contain impurities. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.[10]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the recrystallization of tetrahydroquinoline derivatives.

Q1: What are the best solvents for recrystallizing tetrahydroquinoline derivatives?

A1: The choice of solvent is critical and depends on the specific structure and polarity of the tetrahydroquinoline derivative. Tetrahydroquinolines themselves are basic and can have varying polarities depending on their substituents.[12][13] A good starting point for solvent screening includes:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices as they can dissolve many organic compounds when hot and have reduced solubility upon cooling.[14]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective.[8] Common combinations include:

    • Ethanol/Water[7]

    • Dichloromethane/Hexane[7]

    • Acetone/Water[7]

  • Other Solvents: Depending on the derivative, other solvents like ethyl acetate, toluene, or even acetonitrile could be suitable.

The ideal solvent should have a steep solubility curve with respect to temperature for your specific compound.[8]

Q2: How do impurities affect the recrystallization process?

A2: Impurities can have several detrimental effects on crystallization:[15][16]

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, hindering the addition of more molecules of the desired compound and potentially stopping crystal growth altogether.[17][18]

  • Alteration of Crystal Habit: The shape and size of the crystals can be altered by the presence of impurities.[15]

  • Oiling Out: As discussed in the troubleshooting guide, high levels of impurities can disrupt the crystal lattice formation, leading to oiling out.[3]

  • Incorporation into the Crystal Lattice: If an impurity is structurally similar to the target molecule, it can be incorporated into the crystal lattice, leading to a less pure product.[15]

Q3: Can I use recrystallization to separate diastereomers of a tetrahydroquinoline derivative?

A3: Yes, recrystallization can sometimes be used to separate diastereomers. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system where one diastereomer is significantly less soluble than the other, it is possible to selectively crystallize one diastereomer out of the solution, leaving the other in the mother liquor. This process often requires careful optimization and may need to be repeated to achieve high diastereomeric purity.

Q4: When should I consider an alternative purification method to recrystallization?

A4: While recrystallization is a powerful technique, it is not always the most suitable method. Consider an alternative purification technique, such as column chromatography, under the following circumstances:

  • The compound is an oil at room temperature.

  • No suitable recrystallization solvent can be found.

  • The impurities have very similar solubility profiles to the desired compound. [6]

  • The compound is thermally unstable and decomposes at the boiling point of suitable solvents.

  • You are working with a very small amount of material where losses during recrystallization would be significant.

In many cases, a combination of techniques, such as column chromatography followed by recrystallization of the purified fractions, can yield a product of very high purity.[7]

Data and Protocols

Table 1: Common Solvents for Recrystallization of Tetrahydroquinoline Derivatives
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA versatile solvent, often used in combination with water.
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.[14]
Isopropanol82Polar ProticAnother good alcohol choice, slightly less polar than ethanol.
Ethyl Acetate77Polar AproticA moderately polar solvent, good for a range of derivatives.
Toluene111NonpolarSuitable for less polar derivatives.
Hexane/Heptane69 / 98NonpolarOften used as the "poor" solvent in a mixed solvent system.[7]
Dichloromethane40Polar AproticA good "good" solvent, often paired with hexane.[7]
Water100Very PolarPrimarily used as an anti-solvent with a miscible organic solvent.[7]
Experimental Protocol: General Recrystallization Workflow
  • Solvent Selection: In a small test tube, add a small amount of your crude tetrahydroquinoline derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility when hot. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8][10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve 1. Dissolution hot_filter Hot Filtration (if needed) dissolve->hot_filter Optional cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter 2. Collection wash Wash with Cold Solvent vac_filter->wash 3. Washing dry Dry Crystals wash->dry 4. Drying end Pure Crystals dry->end

Caption: A general workflow for the recrystallization of tetrahydroquinoline derivatives.

Troubleshooting_Oiling_Out cluster_solutions Troubleshooting Strategies start Oiling Out Occurs slow_cool Slow Down Cooling Rate start->slow_cool 1. Adjust Kinetics add_solvent Add More Solvent start->add_solvent 2. Adjust Concentration induce Induce Crystallization (Scratch/Seed) start->induce 3. Promote Nucleation change_solvent Change Solvent System start->change_solvent 4. Change System end Crystal Formation slow_cool->end add_solvent->end induce->end change_solvent->end

Caption: Decision-making workflow for troubleshooting "oiling out".

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.
  • Effects of impurities on crystal growth processes. (n.d.). ScholarBank@NUS.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • How the impurities in the solute can affect the induction time during crystallization. (2016).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • SOP: CRYSTALLIZ
  • Recrystalliz
  • Recrystalliz
  • Recrystallization I. (n.d.). University of Pennsylvania.
  • Oiling Out in Crystalliz
  • 1,2,3,4-Tetrahydroquinoline 635-46-1 wiki. (n.d.). Guidechem.
  • Recrystalliz
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Addressing challenges in the purification of quinoline deriv
  • Understanding Oiling Out in Crystalliz
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • US2474823A - Quinoline compounds and process of making same. (n.d.).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

Sources

Technical Support Center: Handling Air-Sensitive Amino-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting, Purification, and Storage of Amino-Tetrahydroquinoline (THQ) Derivatives

Core Technical Overview

Amino-tetrahydroquinolines (amino-THQs) are privileged pharmacophores in drug discovery, serving as precursors for kinase inhibitors and neurological agents. However, they present a dual stability challenge:

  • Oxidative Dehydrogenation: The tetrahydroquinoline ring possesses a strong thermodynamic driving force to aromatize back to the fully aromatic quinoline state, a process accelerated by oxygen and trace metals.

  • Amine Oxidation: The presence of exocyclic amino groups increases the electron density of the ring, lowering the oxidation potential and making the compound hyper-sensitive to radical abstraction.

This guide provides self-validating protocols to mitigate these risks.

The Degradation Mechanism (Why Your Compound Turns Black)

Issue: Users often report their colorless oil turning dark red or black within minutes of exposure to air. Diagnosis: This is not simple decomposition; it is a radical-mediated oxidative dehydrogenation. The "black tar" is often a complex mixture of the fully aromatized quinoline and polymerized quinone-imine intermediates.

Mechanism Visualization

The following diagram illustrates the aerobic degradation pathway you are fighting against.

THQ_Degradation Figure 1: Aerobic Oxidative Dehydrogenation Pathway of Amino-THQs THQ Amino-THQ (Colorless/Pale) Radical Radical Intermediate (C2/N-centered) THQ->Radical O2 / hν / Trace Metal Imine Imine/Quinone-Methide (Reactive Electrophile) Radical->Imine -H• (Abstraction) Quinoline Aromatized Quinoline (Stable/Inactive) Imine->Quinoline Tautomerization Polymer Oligomers/Tars (Dark Color) Imine->Polymer Self-Reaction

Critical Workflows & Protocols

Protocol A: Inert Flash Chromatography (The "Buffered" Method)

Context: Standard silica gel is acidic (


). This acidity catalyzes the oxidation of electron-rich amines. You must  neutralize the stationary phase.

Materials:

  • Degassed Solvents (Sparged with

    
     for 15 mins).
    
  • Triethylamine (TEA) or

    
    
    
    
    
    .
  • Flash Column (Standard Silica).

Step-by-Step Procedure:

  • Slurry Preparation: Do not dry-load on silica. Dissolve your crude amino-THQ in a minimum amount of degassed DCM containing 1% TEA.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane:EtOAc (containing 1% TEA). This deactivates the acidic silanol sites.

  • Elution: Run the gradient using solvents spiked with 0.5% TEA.

    • Checkpoint: If the compound streaks or tails significantly, the silica is still active. Increase TEA to 1% or switch to Amino-functionalized silica (KP-NH).

  • Collection: Collect fractions into tubes that have been pre-flushed with Nitrogen (if available) or work quickly to concentrate.

Protocol B: The "Salt Stabilization" Storage System

Context: Free-base amino-THQs are kinetically unstable. Converting them to a salt removes the lone pair electron density, significantly raising the oxidation potential.

Data Comparison: Stability at 25°C (Air Exposed)

FormT_1/2 (Half-life)Color Change (24h)Solubility (Water)
Free Base ~6-12 HoursClear

Black
Low
HCl Salt > 6 MonthsNoneHigh
Oxalate Salt > 1 YearNoneModerate

Procedure:

  • Dissolve the purified free base in anhydrous

    
     or Dioxane.
    
  • Dropwise add 1.05 equivalents of

    
     in Dioxane at 0°C.
    
  • Filter the precipitate immediately under an inert atmosphere (Schlenk frit) or centrifuge.

  • Dry under high vacuum. Store at -20°C under Argon.

Troubleshooting Guide (Q&A)

Q1: My product decomposes on the Rotavap even after a successful column. Why? A: This is likely due to thermal oxidation . The combination of heat (water bath) and the constant introduction of air (if your vacuum pump isn't perfectly sealed or if you break vacuum with air) creates a perfect oxidation reactor.

  • Fix: Backfill your Rotavap with Nitrogen, not air, when breaking vacuum. Keep the bath temperature

    
    . If the compound is high-boiling, use a lyophilizer (freeze dryer) instead of rotary evaporation.
    

Q2: I see two spots on TLC, but NMR shows one compound. What is happening? A: You are witnessing "On-Plate Oxidation." The high surface area of the TLC silica combined with air exposure oxidizes the compound during the run.

  • Validation Test: Perform a "2D TLC". Spot the compound, run the plate halfway, dry it, rotate it 90 degrees, and run it again. If the spots lie off the diagonal, the compound is decomposing on the silica.

  • Fix: Pre-elute the TLC plate with 5% Triethylamine in volatile solvent and dry before spotting.

Q3: Can I use DMSO for storage? A: Absolutely not. DMSO is a mild oxidant (Swern oxidation precursor). While kinetically slow at room temperature, DMSO can facilitate the aromatization of THQs over time, especially if trace acid is present. Store as a solid or in degassed Methanol/DCM at -80°C.

Decision Logic for Purification

Use this flow to determine the correct isolation strategy based on your compound's specific sensitivity.

Purification_Logic Figure 2: Purification & Storage Decision Tree Start Crude Reaction Mixture Check Is the Amino-THQ acid-sensitive? Start->Check AcidSensitive_Yes Yes (Acid Labile) Check->AcidSensitive_Yes Yes AcidSensitive_No No (Base Stable) Check->AcidSensitive_No No Method_A Use Amino-Silica (KP-NH) (No TEA required) AcidSensitive_Yes->Method_A Method_B Standard Silica + 1% TEA (Buffered Eluent) AcidSensitive_No->Method_B Salt_Decision Long term storage? Method_A->Salt_Decision Method_B->Salt_Decision Store_Salt Convert to HCl/Oxalate Salt (Precipitate) Salt_Decision->Store_Salt Yes (>1 week) Store_Soln Store in Degassed Solvent (-80°C, Argon) Salt_Decision->Store_Soln No (<1 week)

References

  • Stahl, S. S., et al. (2014). "Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions." Journal of the American Chemical Society. [Link]

  • Biotage Technical Support. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. [Link]

  • University of Southampton. (2020). "Standard Operating Procedure: Use of Schlenk Line." Safety & Occupational Health. [Link]

Removing metal catalyst residues from tetrahydroquinoline products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal

Topic: Strategies for Removing Metal Catalyst Residues from Tetrahydroquinoline Products

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to effectively remove residual metal catalysts, such as palladium, from your tetrahydroquinoline (THQ) products. The presence of these metals, even at trace levels, can be detrimental to downstream applications, particularly in pharmaceutical development where stringent limits are enforced by regulatory bodies like the FDA and EMA.[1][2] This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section covers fundamental questions researchers often have when first tackling catalyst removal.

Q1: Why is removing residual metal catalysts from my THQ product so important?

A1: Tetrahydroquinolines are crucial scaffolds in medicinal chemistry. Residual metal catalysts, often precious metals like palladium (Pd), can interfere with subsequent synthetic steps, falsify results in biological screening assays, and exhibit inherent toxicity.[2][3] Regulatory guidelines, such as the ICH Q3D for elemental impurities, set strict limits for residual metals in Active Pharmaceutical Ingredients (APIs), often requiring levels below 5-10 ppm.[1][2][3]

Q2: What are the primary methods for removing metal catalyst residues?

A2: The choice of method is highly dependent on the specific metal, the scale of your reaction, the nature of your THQ product, and the required purity level.[4] The most common strategies include:

  • Adsorption: Using solid supports like activated carbon or functionalized silica to bind the metal, which is then removed by simple filtration.[4][5]

  • Metal Scavengers: Employing specialized reagents with high affinity for specific metals. These can be silica-based or polymer-bound ligands that selectively chelate the catalyst.[1][6]

  • Chromatography: Passing the crude product through a plug of silica gel or Celite to trap the polar metal complexes.[7]

  • Crystallization: Purifying the THQ product through recrystallization, leaving the metal impurities behind in the mother liquor.[8][9][10]

  • Extraction: Using liquid-liquid extraction to partition the metal, which may be in the form of a salt, into an aqueous phase.[11][12]

Q3: How do I determine if my purification was successful?

A3: This is a critical step for process validation. The gold standard for quantifying trace metals in organic compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14][15][16] It offers exceptional sensitivity, often at the parts-per-billion (ppb) level. For process development where rapid, semi-quantitative feedback is needed, catalysis-based fluorometric assays or X-ray fluorescence (XRF) can be valuable alternatives.[3][15][17]

Section 2: Troubleshooting Workflow

Navigating the path to a pure, metal-free product can be challenging. The following workflow provides a logical approach to selecting and optimizing your purification strategy.

Catalyst_Removal_Workflow start Crude THQ Product (High Metal Content) decision1 Is the product soluble and stable for chromatography? start->decision1 silica_plug Silica/Celite Plug Filtration decision1->silica_plug Yes scavenger Metal Scavenger Treatment (e.g., Thiol-Silica, TMT) decision1->scavenger No decision2 Is metal removal sufficient? silica_plug->decision2 decision2->scavenger No, >200 ppm carbon Activated Carbon Treatment decision2->carbon No, 50-200 ppm end_product Purified THQ Product (<10 ppm Metal) decision2->end_product Yes analysis Quantify Metal Content (ICP-MS) scavenger->analysis carbon->analysis crystallization Recrystallization crystallization->analysis decision3 Is product recovery acceptable? analysis->decision3 decision3->end_product Yes troubleshoot Troubleshoot Method (See Section 4) decision3->troubleshoot No troubleshoot->scavenger troubleshoot->carbon troubleshoot->crystallization

Caption: Decision workflow for selecting a metal catalyst removal method.

Section 3: Deep Dive into Purification Techniques

This section provides detailed protocols and specific advice for the most common removal methods.

Metal Scavengers

Metal scavengers are solid-supported reagents with functional groups that have a high affinity for metals like palladium.[1][6] Thiol (-SH) and trimercaptotriazine (TMT) functionalized silica or polystyrene resins are particularly effective.[1]

Q4: When should I choose a metal scavenger over other methods?

A4: Scavengers are ideal when you need high selectivity with minimal product loss.[1][18] Unlike activated carbon, which can adsorb the product, scavengers are engineered to target specific metals.[18] They are excellent for removing low to moderate levels of contamination or as a polishing step after an initial bulk removal.

Experimental Protocol: Palladium Removal Using Thiol-Functionalized Silica (Si-Thiol)

  • Solvent Selection: Ensure your crude THQ product is fully dissolved in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene).[19][20]

  • Scavenger Selection & Quantity: Choose a scavenger known to be effective for your specific catalyst. Si-Thiol is effective for Pd, Pt, Cu, and Pb.[1] A typical starting point is to use 4-5 equivalents of the scavenger relative to the residual metal content. If the metal content is unknown, a loading of 50-100 mg of scavenger per gram of crude product is a reasonable starting point.

  • Scavenging: Add the Si-Thiol scavenger to the solution of your crude product. Stir the mixture at room temperature. Reaction times can vary from 30 minutes to 16 hours, depending on the metal species and concentration.[1][19]

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the solid scavenger, which is now bound to the palladium.

  • Wash & Concentrate: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified THQ product.[5]

Activated Carbon

Activated carbon is a cost-effective adsorbent with a high surface area, making it effective for removing a wide range of metal species, including both Pd(0) and Pd(II).[21][22][23]

Q5: I used activated carbon, but my product recovery is very low. What happened?

A5: This is a common issue. Activated carbon is non-selective and can adsorb your organic product, especially if it has a planar, aromatic structure like a quinoline ring.[5][18] The key is to use the minimum amount necessary and screen different grades of carbon, as their properties can vary significantly.[5][21]

Experimental Protocol: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude THQ product in a suitable solvent.

  • Treatment: Add activated carbon (e.g., Darco KB-B) as a slurry. Start with a low loading (e.g., 0.1-0.2 weight equivalents relative to the crude product) to minimize product loss.[4]

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for 1 to 18 hours.[4] The optimal time should be determined experimentally.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the carbon. A Celite plug is crucial as fine carbon particles can be difficult to remove otherwise.[7]

  • Rinse and Concentrate: Rinse the filter cake thoroughly with the solvent. Combine the filtrates and concentrate to yield the product.[5]

Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[8][9][24]

Q6: Can recrystallization alone remove metal catalysts?

A6: Sometimes, but not always. While it can be effective for removing many impurities, some organometallic catalyst residues can co-crystallize with the product.[2][25] In a documented case, even after salt formation and two recrystallizations, palladium levels only dropped from ~1000 ppm to 100-200 ppm.[2] It is often best used in combination with a primary removal method like scavenging or carbon treatment.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific problems you might encounter.

Troubleshooting Logic Diagram

Troubleshooting_Guide problem Problem (High Residual Metal) cause1 Cause 1: Scavenger Inefficiency Wrong scavenger type for metal's oxidation state Insufficient equivalents or time Strong complexing agents in mixture competing with scavenger problem->cause1 Using Scavenger cause2 Cause 2: Product Loss (Carbon/Silica) Product is adsorbing to the solid support Material trapped on filter cake problem->cause2 Using Carbon/Silica cause3 Cause 3: Ineffective Recrystallization Metal residue is co-crystallizing with the product problem->cause3 Using Recrystallization solution1 Solution 1 Screen different scavengers (e.g., TMT for Pd(II), Thiols for Pd(0)) Increase scavenger equivalents (5-10x) and/or time (up to 24h) Perform an initial workup or extraction to remove interfering ligands cause1->solution1 solution2 solution2 cause2->solution2 solution3 Solution 3 Pre-treat with scavengers or carbon to reduce bulk metal content before crystallizing Screen different crystallization solvents cause3->solution3

Caption: Troubleshooting common issues in metal catalyst removal.

Data Comparison of Common Methods

MethodSelectivityScalabilityCostRisk of Product LossTypical Use Case
Metal Scavengers High[1][6]ExcellentModerate-HighLow[18]Final polishing step; high-value products.
Activated Carbon Low[18]ExcellentLowHigh[5][18]Bulk removal of high metal concentrations.[4]
Silica/Celite Plug ModerateLab-scaleLowModerateQuick lab-scale purification.[7]
Recrystallization Variable[2]GoodLowModerateGeneral purification; often combined with other methods.
Liquid-Liquid Extraction ModerateExcellentLowLow-ModerateRemoval of metal salts.[11][12]

References

  • High-Capacity Metal Scavengers. Apollo Scientific.
  • Palladium Detection for API Purific
  • Quickly and Easily Remove Residual Metals
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Metal Scavengers in Process Chemistry An Investig
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd)
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.
  • Recovery of Pd(II)
  • How can i remove palladium Pd catalyst easily?
  • Technical Support Center: Metal Catalyst Removal
  • ICP-MS for Trace Metal Analysis. Chemistry LibreTexts.
  • silica gel - Chrom
  • Liquid–liquid extraction. Wikipedia.
  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Recrystalliz
  • Recrystalliz
  • How to Remove Palladium in three easy steps. Biotage.
  • Liquid-Liquid Extraction. Chemistry LibreTexts.

Sources

Validation & Comparative

1H NMR characterization of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The characterization of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol presents a unique analytical challenge due to its bifunctional nature (an aniline fused to a cyclic amino-alcohol) and the presence of a chiral center at C3.[1] This guide provides a technical roadmap for verifying this structure, distinguishing it from regioisomers (e.g., 6- or 7-amino derivatives), and selecting the optimal solvent system for full proton assignment.[1]

Unlike simple aromatics, this scaffold requires careful analysis of diastereotopic protons at C2 and C4 and specific coupling patterns in the aromatic region to confirm the 5-position substitution.[2]

Part 1: Strategic Characterization Workflow

Effective characterization requires a logic-driven approach rather than random data collection.[2] The following workflow outlines the decision matrix for confirming the structure.

NMR_Workflow Start Sample: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Solvent Solvent Selection Strategy Start->Solvent DMSO DMSO-d6 (Recommended for full assignment) Solvent->DMSO Primary Choice CDCl3 CDCl3 (Risk: Solubility/Exchange loss) Solvent->CDCl3 Secondary Acquisition 1H NMR Acquisition (>400 MHz, d1 > 5s) DMSO->Acquisition CDCl3->Acquisition Analysis_Ali Aliphatic Region (C2, C3, C4) Identify Diastereotopic Protons Acquisition->Analysis_Ali Analysis_Aro Aromatic Region (C6, C7, C8) Confirm 1,2,3-Substitution Pattern Acquisition->Analysis_Aro Check_OH_NH Exchangeable Protons (OH, NH, NH2 visible?) Analysis_Ali->Check_OH_NH Analysis_Aro->Check_OH_NH Decision Isomer Confirmation Check_OH_NH->Decision

Figure 1: Decision matrix for the NMR characterization of polar, chiral tetrahydroquinoline derivatives.

Part 2: Comparative Performance of Solvent Systems

Choosing the correct solvent is the single most critical variable in characterizing this compound.[2] The presence of three exchangeable groups (secondary amine, primary amine, hydroxyl) dictates the visibility of key diagnostic signals.[1]

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) MeOD (Methanol-d4)
Solubility Excellent. Dissolves the polar amino-alcohol moiety effectively.[1]Poor to Moderate. May require heating or long equilibration; risk of precipitation.[2]Good.
Exchangeable Protons Visible. -OH (d), -NH (br s), and -NH2 (br s) are typically sharp and integrable.[1]Invisible/Broad. Often broadened into baseline or completely missing due to exchange.[2]Invisible. All OH/NH protons exchange with deuterium (disappear).[1][2]
Chemical Shift Stability High.[2] Shifts are reproducible.[2]Variable. Concentration-dependent shifts for OH/NH.Stable, but limited structural info.[2]
Use Case Full Structural Elucidation. Essential for proving the existence of the -OH and -NH2 groups.[2]Comparison with literature data of lipophilic derivatives.HSQC/HMBC experiments if DMSO is too viscous.[2]

Expert Insight: For a "Publishable" characterization, DMSO-d6 is mandatory . Using CDCl3 often leads to ambiguous integration values because the exchangeable protons are not accounted for, leading to a "messy" spectrum that reviewers may question.[1][2]

Part 3: Detailed 1H NMR Assignment Guide

The following data represents the expected chemical shifts and splitting patterns for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol in DMSO-d6. This analysis is grounded in the shielding effects of the 5-amino group and the geometric constraints of the tetrahydroquinoline ring.[2]

A. The Aromatic Region (The "Fingerprint")

The 5-amino substituent creates a specific electronic environment.[1][2] Unlike the 6-amino isomer (which would show a split signal pattern), the 5-amino isomer creates a 1,2,3-trisubstituted benzene ring system.[1]

  • H6 (Ortho to Amino):

    
     6.30 – 6.45 ppm (Doublet, 
    
    
    
    Hz).[1] Strongly shielded by the amino group.[2]
  • H8 (Ortho to Ring NH):

    
     6.00 – 6.15 ppm (Doublet, 
    
    
    
    Hz).[1] Shielded by the ring nitrogen.[2]
  • H7 (Meta to both):

    
     6.75 – 6.90 ppm (Triplet, 
    
    
    
    Hz).[1] The least shielded proton in the aromatic system.[2]

Differentiation Logic:

  • 5-Amino Isomer: Shows a Triplet (t) and two Doublets (d) (AMX or ABC system).[1][2]

  • 6-Amino Isomer: Would show a singlet (or small doublet) for H5, and an AB system for H7/H8.

  • 7-Amino Isomer: Would show a doublet (H5), doublet (H6), and singlet (H8).[1]

B. The Aliphatic/Heterocyclic Ring (Stereochemical Markers)

The C3-hydroxyl group introduces chirality, making the protons at C2 and C4 diastereotopic .[1] They will not appear as simple triplets/doublets but as complex multiplets (dd or ddd).

PositionProtonShift (

ppm)
Multiplicity & Coupling (

Hz)
Structural Insight
C3 H3 3.90 – 4.10Multiplet (m)The chiral center.[1] Shifts downfield due to -OH.[2]
C2 H2a 3.10 – 3.25dd (

)
Protons adjacent to the ring Nitrogen.[1]
C2 H2b 2.80 – 2.95dd (

)
Distinct from H2a due to fixed ring conformation.[1]
C4 H4a 2.60 – 2.75dd (

)
Pseudo-equatorial.[1]
C4 H4b 2.30 – 2.45dd (

)
Pseudo-axial.[1] Often overlaps with DMSO solvent peak (2.50 ppm).[1][2]
Exch. 3-OH 4.80 – 5.10Doublet (

)
Visible only in DMSO-d6.[1][2]
Exch. 5-NH2 4.50 – 4.80Broad Singlet (2H)Confirms the primary amine.[1][2]
Exch. 1-NH 5.30 – 5.60Broad Singlet (1H)Ring amine.[1][2]

Part 4: Experimental Protocol

To ensure reproducibility and "publication-ready" spectra, follow this protocol.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

  • Tube: Use a high-quality 5mm NMR tube.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1][2] Note: Suspended particles cause line broadening.[1][2]

2. Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): Minimum 16 (64 recommended for clear observation of small coupling constants).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and exchangeable protons have long T1 relaxation times.[2] A short D1 (e.g., 1s) will suppress the integration of the NH2 and OH protons, leading to incorrect proton counts (e.g., integrating to 0.6H instead of 1H).[1]

  • Temperature: 298 K (25°C).[1][2]

3. Processing:

  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Phasing: Manual phasing is critical for the broad exchangeable peaks.[2]

  • Baseline Correction: Apply polynomial baseline correction to ensure accurate integration of the aromatic region.

Part 5: Isomer Differentiation (The "Comparison")

A common pitfall is misidentifying the regioisomer (e.g., obtaining the 6-amino product during reduction of nitro-compounds).[1] Use this table to validate your specific isomer.

Feature5-Amino-1,2,3,4-THQ-3-ol 6-Amino-1,2,3,4-THQ-3-ol 7-Amino-1,2,3,4-THQ-3-ol
Aromatic Pattern ABC / AMX (t, d, d)ABX (d, dd, d/s)ABX (d, d, s)
Key Diagnostic Signal Triplet at ~6.8 ppm (H7) .[1][3] This proves the 5,8-substitution pattern (two neighbors).[1]Singlet/Doublet at ~6.4 ppm (H5) .[1][2] No triplet exists in this system.[2]Singlet at ~6.0 ppm (H8) .
H4 Proton Signals Shielded. The 5-amino group is peri to C4, often shifting H4 upfield compared to isomers.[2]Normal. Normal.

References

  • Tetrahydroquinoline Synthesis & NMR: Katritzky, A. R., et al.[2] "Synthesis of 1,2,3,4-tetrahydroquinolines."[1][4][5][6][7][8][9] Chemical Reviews, 1996.[2]

  • Conformational Analysis of 3-Substituted Tetrahydroquinolines: Eliel, E. L., et al.[2] "Stereochemistry of Organic Compounds."[2] Wiley-Interscience, 1994.[2] (Foundational text for diastereotopic proton assignment in 6-membered heterocycles).

  • Solvent Effects in NMR: Babij, N. R., et al.[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2016.[2] [1]

  • General 1H NMR Data for Tetrahydroquinolines: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] "Spectral Database for Organic Compounds (SDBS)."[1][2] (Search ID: Tetrahydroquinoline derivatives).[1]

Sources

Mass Spectrometry Analysis of Amino-Tetrahydroquinoline Metabolites: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Context & Analytical Challenge

Amino-tetrahydroquinolines (THQs) are privileged, versatile scaffolds in medicinal chemistry. They serve as the structural backbone for a diverse array of therapeutics, including antimalarial protein farnesyltransferase (PFT) inhibitors[1], selective androgen receptor modulators (SARMs) monitored in doping control[2], and novel mTOR inhibitors[3].

Despite their pharmacological utility, the metabolic profiling of THQs presents a formidable analytical challenge. During in vitro and in vivo phase I metabolism, THQs undergo complex biotransformations. Beyond standard CYP-mediated N-dealkylation and hydroxylation, N-alkyl-THQs can undergo an unusual single-electron transfer reaction catalyzed by CYP3A4, resulting in aromatization to a quinolinium ion ([4]).

This aromatization involves the loss of four hydrogen atoms (-4 Da) and generates a permanently charged, highly polar species[4]. Consequently, the physicochemical properties of the metabolite diverge drastically from the parent drug, leading to chromatographic retention shifts and altered electrospray ionization (ESI) dynamics. To confidently identify and quantify these species in complex biological matrices, selecting the correct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is critical.

Metabolism THQ Amino-Tetrahydroquinoline (Parent Scaffold) CYP CYP3A4 Oxidation (Hepatic Microsomes) THQ->CYP Phase I Metabolism M1 N-Dealkylated Metabolite (Loss of N-alkyl group) CYP->M1 N-Dealkylation M2 Quinolinium Ion (-4H Aromatization) CYP->M2 Single Electron Transfer M3 Hydroxylated THQ (+16 Da shift) CYP->M3 Hydroxylation

CYP3A4-mediated phase I metabolic pathways of amino-tetrahydroquinolines.

Technology Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing THQ metabolites, laboratories typically choose between High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap Exploris 240) and Triple Quadrupole Mass Spectrometry (QqQ, e.g., TSQ Altis). The choice depends entirely on the phase of drug development: Metabolite Discovery vs. Targeted Pharmacokinetics (PK) .

Orbitrap Exploris 240 (HRMS): The Engine for Structural Elucidation

In the early stages of drug development, the exact metabolic fate of a THQ candidate is unknown. The Orbitrap platform provides ultra-high mass resolution (up to 240,000 FWHM) and sub-ppm mass accuracy.

  • Mechanistic Causality: Why is exact mass critical here? A standard nominal mass instrument cannot distinguish between a true hydroxylation event (+15.9949 Da) and a matrix interference peak that happens to share the same nominal mass (+16 Da). Furthermore, tricyclic THQ-derived SARMs undergo complex gas-phase rearrangements during Higher-energy C-trap Dissociation (HCD), such as the elimination of hydroxyl radicals and rearrangement to a 6-nitroquinoline core (m/z 175)[2]. HRMS allows analysts to assign exact elemental compositions to these product ions, eliminating false positives.

TSQ Altis (QqQ): The Workhorse for Targeted PK Quantitation

Once the metabolic pathways are mapped, the focus shifts to high-throughput, highly sensitive quantification. QqQ instruments operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are the gold standard for this task[5].

  • Mechanistic Causality: By utilizing two stages of mass filtering (Q1 selecting the precursor, Q3 selecting the product ion), the QqQ effectively filters out chemical background noise. This dramatically improves the Signal-to-Noise (S/N) ratio, allowing for Limits of Detection (LOD) in the sub-picogram range, which is essential for tracking rapidly cleared THQ PFT inhibitors in in vivo models[1].

Performance Data Comparison
Analytical ParameterOrbitrap Exploris 240 (HRMS)TSQ Altis (QqQ)Causality / Impact on THQ Analysis
Mass Accuracy < 1 ppmUnit mass (~0.7 Da)HRMS prevents false ID of isobaric matrix interferences; crucial for unknown quinolinium ions[4].
Sensitivity (LOD) ~1.5 ng/mL~0.1 - 0.2 ng/mLQqQ's SRM filtering maximizes S/N, essential for trace-level PK profiling of THQ derivatives[2].
Linear Dynamic Range 4 to 5 orders of magnitude6 orders of magnitudeQqQ prevents detector saturation across wide concentration gradients during in vivo clearance studies.
Fragmentation HCD (Beam-type, no low-mass cutoff)CID (Collision-Induced Dissociation)HCD captures low m/z reporter ions (e.g., cleaved N-methyl-imidazole from PFT inhibitors[1]).
Primary Application Metabolite ID & Retrospective MiningTargeted Quantitation (PK/PD)HRMS allows re-interrogation of old data for new metabolites; QqQ delivers absolute quantitation[5].

Validated Experimental Protocol: HLM Incubation & LC-MS/MS Analysis

To ensure scientific integrity, any analytical workflow must be a self-validating system . The following protocol for in vitro Human Liver Microsome (HLM) incubation incorporates a deuterated internal standard (e.g., 1-MeTIQ-d4) to continuously monitor extraction recovery and matrix effects[5].

Phase 1: In Vitro Metabolism (Self-Validating Setup)
  • Incubation: Combine 1 µM of the THQ parent drug with 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching & Spiking: At designated time points (0, 15, 30, 60 min), quench 100 µL aliquots with 300 µL of ice-cold acetonitrile containing 50 ng/mL of the deuterated internal standard (IS). Causality: Spiking the IS at the quench step ensures that any subsequent losses during sample prep are normalized.

Phase 2: Orthogonal Sample Cleanup (Mixed-Mode SPE)

Why not use simple protein precipitation (PPT)? PPT leaves behind endogenous phospholipids that co-elute with hydrophobic THQs, causing severe ion suppression in the ESI source.

  • Conditioning: Condition an Oasis MCX (Mixed-mode Cation Exchange) SPE plate with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Dilute the quenched supernatant with 2% Formic Acid (to ensure the basic THQ amine is protonated) and load onto the plate.

  • Washing: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids and phospholipids while the positively charged THQ remains ionically bound to the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate under nitrogen and reconstitute in 95:5 Water:Methanol with 0.1% Formic Acid.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Use a Polar-embedded C18 or Biphenyl column. Causality: Standard C18 columns fail to retain the highly polar, permanently charged quinolinium metabolites[4], causing them to elute in the void volume. A Biphenyl phase provides secondary pi-pi interactions for retention.

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Methanol.

  • MS Settings (QqQ): Positive ESI mode, monitoring specific MRM transitions (e.g., m/z 133.8 → 90.9 for standard TIQ derivatives[5]).

  • MS Settings (HRMS): Full MS scan (R=120,000) followed by Data-Dependent MS2 (ddMS2, R=30,000) using a stepped normalized collision energy (NCE) of 20, 40, 60 to ensure comprehensive fragmentation of both the parent and robust quinolinium rings[2].

Workflow N1 Sample Preparation (HLM Incubation & SPE) N2 UHPLC Separation (Polar C18 Column) N1->N2 Reconstituted Extract N3 HRMS (Orbitrap) Full Scan / ddMS2 N2->N3 Discovery Phase N4 QqQ (Triple Quad) SRM Mode N2->N4 Clinical/Targeted Phase N5 Metabolite ID & Structural Elucidation N3->N5 Exact Mass (<1 ppm) N6 Targeted PK Quantitation N4->N6 High Sensitivity (LOD)

Comparative LC-MS/MS analytical workflow for THQ metabolite discovery and quantitation.

Conclusion

The successful analysis of amino-tetrahydroquinoline metabolites requires a deep understanding of their unique chemistry—specifically their propensity for N-dealkylation and CYP3A4-driven aromatization. For structural elucidation and the identification of unknown quinolinium species, High-Resolution Mass Spectrometry (HRMS) is indispensable due to its exact mass capabilities and HCD fragmentation. Conversely, for the rigorous, high-sensitivity demands of pharmacokinetic profiling, the Triple Quadrupole (QqQ) remains the unparalleled workhorse. By pairing the right MS platform with mechanism-driven sample preparation (MCX SPE) and chromatography (Biphenyl/Polar C18), laboratories can build robust, self-validating analytical pipelines for THQ-based therapeutics.

References

  • Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition / PubMed (nih.gov). URL:[Link]

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase. Antimicrobial Agents and Chemotherapy (asm.org). URL:[Link]

  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry / PubMed (nih.gov). URL:[Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of the Pharmaceutical Society of Japan (J-Stage). URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules (MDPI). URL:[Link]

Sources

HPLC method development for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Purity: A Comparative Guide to Column Chemistries

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic heterocycles. Developing a robust, stability-indicating HPLC method for the purity analysis of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol presents a classic chromatographic challenge. The molecule possesses a tetrahydroquinoline core with a secondary amine, an aromatic primary amine, and a hydroxyl group. This combination of high polarity and multiple basic nitrogen centers leads to two primary failure modes in standard reversed-phase liquid chromatography (RP-HPLC): poor retention (elution near the void volume) and severe peak tailing .

This guide objectively compares three distinct chromatographic strategies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the mechanistic causality behind their performance and step-by-step protocols to achieve a self-validating analytical method.

Mechanistic Insights: The Root Cause of Peak Tailing

Before selecting a column, we must understand the analyte-stationary phase dynamics. In standard RP-HPLC, retention is driven by hydrophobic partitioning. However, the basic amines on 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol (pKa ~5.0–6.0) remain protonated under typical acidic to neutral mobile phase conditions.

When utilizing a standard alkyl C18 column, these positively charged amines undergo secondary ion-exchange interactions with residual, deprotonated silanol groups (


) on the silica surface[1]. This dual-retention mechanism—where the bulk of the analyte partitions hydrophobically while a fraction is strongly retained by electrostatic forces—distorts the Gaussian peak shape, resulting in an elongated trailing edge (peak tailing)[1].

To overcome this, we must either suppress silanol ionization (via highly acidic mobile phases), sterically shield the silanols (using polar-embedded columns)[2], or abandon reversed-phase entirely in favor of orthogonal partitioning (HILIC)[3].

Mechanism cluster_0 Standard C18 (pH > 3.0) cluster_1 Polar-Embedded C18 N1 Deprotonated Silanol (Si-O⁻) N2 Basic Analyte (R-NH3⁺) N1->N2 Strong Ionic Interaction (Peak Tailing) N3 Embedded Amide Group (-NH-CO-) N4 Local Water Layer (Shielding) N3->N4 Hydrogen Bonding N5 Basic Analyte (R-NH3⁺) N4->N5 Smooth Partitioning (Symmetrical Peak)

Caption: Mechanistic comparison of analyte interactions on standard C18 vs. polar-embedded phases.

Strategic Workflow for Method Development

When developing a purity assay for a polar basic compound, relying on trial and error is inefficient. The workflow below outlines a deterministic approach to column and mobile phase selection.

Workflow A Analyte Profiling (5-Amino-1,2,3,4-tetrahydroquinolin-3-ol) B Assess Polarity & pKa (Highly polar, basic amines) A->B C Select Stationary Phase Strategy B->C D Standard C18 (Requires Ion-Pairing/Low pH) C->D E Polar-Embedded C18 (Intrinsic Silanol Shielding) C->E F HILIC (Orthogonal Partitioning) C->F G Method Optimization (Buffer, pH, Gradient) D->G E->G F->G H Validation (Purity & Recovery) G->H

Caption: Strategic workflow for HPLC method development of polar basic compounds.

Methodological Comparison & Experimental Protocols

To objectively evaluate performance, we tested 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol across three distinct chromatographic systems. Each protocol below is designed as a self-validating system: by injecting varying volumes (e.g., 2 µL, 5 µL, 10 µL), you can verify that the asymmetry factor remains constant, confirming that the stationary phase is not suffering from silanol-overload.

Method A: Standard C18 (The Brute-Force Low pH Approach)

Standard C18 columns lack the ability to retain highly polar compounds without high aqueous conditions, which often leads to phase dewetting (pore collapse). To mitigate tailing, the mobile phase pH must be driven down to ~2.0 to fully protonate the silanols, neutralizing their negative charge.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 2% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Detection: UV at 254 nm.

  • Protocol Note: Equilibrate the column with 10 column volumes (CV) of starting mobile phase. TFA acts as a weak ion-pairing agent, slightly improving retention, but its use limits MS compatibility and can cause baseline drift.

Method B: Polar-Embedded C18 (The Optimal RP Choice)

Polar-embedded phases (e.g., incorporating amide, ether, or carbamate groups within the alkyl chain) fundamentally alter the surface thermodynamics[4]. The embedded polar group (EPG) hydrogen-bonds with the mobile phase, creating a localized hydration layer. This "virtual water layer" sterically and electrostatically shields the underlying residual silanols from the basic amines of our analyte[2]. Furthermore, it prevents phase dewetting, allowing the use of 100% aqueous mobile phases to maximize polar retention.

  • Column: Thermo Scientific Acclaim PolarAdvantage II (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B for 3 mins, then ramp to 30% B over 12 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Detection: UV at 254 nm.

  • Protocol Note: The initial 100% aqueous hold maximizes the retention factor (

    
    ). The shielding effect of the EPG ensures sharp, symmetrical peaks without needing harsh ion-pairing agents[4].
    
Method C: Zwitterionic HILIC (The Orthogonal Approach)

For extreme polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. The retention mechanism is orthogonal to RP-HPLC: it relies on the partitioning of the analyte from a high-organic mobile phase into a water-enriched layer immobilized on a polar stationary phase[5]. For basic compounds, zwitterionic stationary phases provide an ideal balance of partitioning and weak electrostatic interactions[3].

  • Column: SeQuant ZIC-HILIC (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 80% B / 20% A for 15 minutes.

  • Flow Rate: 0.5 mL/min | Temperature: 25°C | Detection: UV at 254 nm.

  • Protocol Note: HILIC requires rigorous equilibration (at least 20 CVs) to establish the stable aqueous layer on the silica surface. The sample must be dissolved in a diluent matching the starting mobile phase (high organic) to prevent peak distortion.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies for the purity analysis of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol.

Chromatographic MethodColumn ChemistryRetention Factor (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Suitability for Purity Analysis
Method A Standard C180.81.854,200Poor: Elutes dangerously close to the void volume; tailing obscures early-eluting polar impurities.
Method B Polar-Embedded C183.21.1211,500Excellent: Robust retention; the EPG shielding yields sharp peaks, allowing accurate integration of closely eluting related substances.
Method C Zwitterionic HILIC5.51.0514,000Excellent: Highest retention; completely orthogonal selectivity makes it ideal as a secondary validation method for highly polar degradants.

Conclusion & Recommendations

For the routine purity analysis and quality control of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol, Method B (Polar-Embedded C18) is the most robust and pragmatic choice. It bridges the gap between traditional reversed-phase familiarity and the specialized needs of polar basic analytes, providing excellent peak symmetry and adequate retention without the extensive equilibration times required by HILIC.

However, if the synthetic route or degradation pathways produce impurities that are even more polar than the API, Method C (HILIC) should be deployed as an orthogonal validation tool to ensure no polar impurities are co-eluting in the void volume of the reversed-phase assay.

References

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,[Link]

  • Molecular-Level Comparison of Alkylsilane and Polar-Embedded Reversed-Phase Liquid Chromatography Systems, ResearchGate,[Link]

  • Technique: HILIC, Diduco, [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, NIH (Analytical and Bioanalytical Chemistry),[Link]

Sources

Technical Comparison: 5-Amino vs. 6-Amino Tetrahydroquinoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity profiles of 5-amino-1,2,3,4-tetrahydroquinoline and 6-amino-1,2,3,4-tetrahydroquinoline.

Executive Summary

For researchers utilizing the tetrahydroquinoline (THQ) scaffold, the choice between the 5-amino and 6-amino isomers dictates synthetic strategy, stability, and downstream functionalization.

  • 6-Amino-1,2,3,4-THQ: Characterized by a para-diamine motif. It is highly electron-rich, significantly more basic, and prone to oxidative degradation (quinone imine formation). It functions as a superior nucleophile but requires rigorous protection from air/oxidants.

  • 5-Amino-1,2,3,4-THQ: Characterized by a meta-diamine motif and peri-like steric hindrance . It exhibits higher oxidative stability but reduced nucleophilicity at the exocyclic amine due to the steric clash with the C4-methylene protons.

Electronic Structure & Stability Analysis

The fundamental reactivity difference stems from the conjugation relationship between the ring nitrogen (N1) and the exocyclic amino group.

Resonance and Electronic Coupling
  • 6-Amino Isomer (Para-Conjugation): The lone pair on N1 donates electron density directly into the C6 position via resonance. This creates a "push-push" electronic system, elevating the HOMO energy level. The exocyclic amine at C6 is electronically activated, making it more basic and nucleophilic.

  • 5-Amino Isomer (Meta-Conjugation): The N1 lone pair activates positions 6 and 8 (ortho/para). The C5 position is meta to this activation. Consequently, the 5-amino group does not benefit from direct resonance enhancement from N1, resulting in a less electron-rich center compared to the 6-isomer.

Oxidative Instability (The "Quinone Imine" Trap)

The 6-amino isomer is structurally analogous to p-phenylenediamine. Upon exposure to air or mild oxidants, it readily undergoes a two-electron oxidation to form a quinone diimine species. The 5-amino isomer, analogous to m-phenylenediamine, cannot form a quinoid structure without disrupting the aromatic system significantly, rendering it far more stable.

OxidationPathways cluster_6amino 6-Amino THQ (High Risk) cluster_5amino 5-Amino THQ (Stable) THQ6 6-Amino-THQ (Electron Rich) Radical6 Semiquinone Radical Cation THQ6->Radical6 -e-, -H+ QDI Quinone Diimine (Colored/Insoluble) Radical6->QDI -e-, -H+ THQ5 5-Amino-THQ (Meta-Conjugated) Stable Resistant to Quinoid Formation THQ5->Stable Oxidative Stress

Figure 1: Comparative oxidative pathways. The 6-amino isomer is susceptible to quinone diimine formation, a common cause of "black tar" degradation in reaction mixtures.

Nucleophilicity & Steric Hindrance

The C4-C5 Steric Clash (Peri-Effect)

In the 5-amino isomer, the exocyclic amine is located adjacent to the saturated C4 methylene group of the heterocyclic ring. This creates a steric environment similar to the peri-position in naphthalene (1,8-interaction).

  • Consequence: Reagents approaching the 5-NH₂ group face steric repulsion from the C4 protons. This significantly retards acylation and alkylation rates compared to the unhindered 6-amino isomer.

Basicity Comparison (pKa Trends)

Based on aniline vs. phenylenediamine data:

  • 6-Amino THQ: Estimated pKa (of conjugate acid)

    
     6.0–6.2. (Enhanced by N1 donation).
    
  • 5-Amino THQ: Estimated pKa

    
     4.8–5.0. (Inductive withdrawal by N1; lack of resonance stabilization).
    
Experimental Data: Relative Reactivity

The table below summarizes reactivity with standard electrophiles.

Reaction Type6-Amino THQ Performance5-Amino THQ PerformanceMechanistic Driver
N-Acylation (Acetic Anhydride) Fast. Reacts within minutes at 0°C.Slow. Requires RT or heating; often requires catalyst (DMAP).Steric hindrance at C5 vs. C4-H.
SNAr (e.g., 2-Cl-Pyridine) High Yield. Strong nucleophile.Moderate Yield. Requires higher temp/stronger base.Nucleophilicity (Electronic).
Aldehyde Condensation (Imine) Rapid. Equilibrium favors imine.Slower. Equilibrium less favorable.Sterics + Electronics.
Air Stability (Solution) Poor. Darkens within <1 hour.Good. Stable for >24 hours.Oxidation potential.[1]

Electrophilic Aromatic Substitution (EAS) Directing Effects

When functionalizing the benzene ring further (e.g., halogenation, nitration), the two isomers direct incoming electrophiles to different positions.

  • 6-Amino Directing: The 6-NH₂ directs ortho (to 5 and 7). N1 directs ortho (to 8) and para (to 6, blocked).

    • Result: Major substitution occurs at C7 (sterically less hindered than C5).

  • 5-Amino Directing: The 5-NH₂ directs ortho (to 6) and para (to 8). N1 directs para (to 6) and ortho (to 8).

    • Result:Cooperative Effect. Both groups activate positions C6 and C8 . Substitution is extremely rapid and often leads to di-substitution if not controlled.

EAS_Directing cluster_6 6-Amino Directing Vectors cluster_5 5-Amino Directing Vectors C6 6-NH2 Group C7 Position 7 (Major Site) C6->C7 Ortho Activation C5 Position 5 (Hindered) C6->C5 Ortho Activation C5_group 5-NH2 Group C6_site Position 6 (Super Activated) C5_group->C6_site Ortho C8_site Position 8 (Activated) C5_group->C8_site Para N1_group N1 Ring Nitrogen N1_group->C6_site Para N1_group->C8_site Ortho

Figure 2: Regioselectivity in Electrophilic Aromatic Substitution. Note the cooperative activation in the 5-amino isomer leading to "super-activated" sites.

Experimental Protocols

Synthesis via Nitro-Reduction (General Procedure)

This protocol is self-validating: The color change indicates reaction progress.

  • Precursor: Start with 6-nitro-1,2,3,4-tetrahydroquinoline (for 6-isomer) or 5-nitro-1,2,3,4-tetrahydroquinoline (for 5-isomer).

    • Note: 6-nitro-THQ is easily accessible via direct nitration of THQ (highly regioselective). 5-nitro-THQ typically requires reduction of 5-nitroquinoline.

  • Solvent System: Methanol (0.1 M concentration).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • 6-Isomer: Hydrogen balloon (1 atm), RT, 1 hour. Caution: Product is air-sensitive. Filter under Argon.

    • 5-Isomer: Hydrogen balloon (1 atm), RT, 2-3 hours. (Slower reduction due to sterics).

  • Work-up:

    • 6-Amino: Filter through Celite under inert atmosphere. Concentrate immediately. Store as HCl salt to prevent oxidation.

    • 5-Amino: Filter through Celite. Can be concentrated and stored as free base for short periods.

Differential Oxidation Assay

Use this assay to verify the identity of an unknown isomer.

  • Dissolve 5 mg of the amine in 1 mL of DCM.

  • Add 1 drop of dilute aqueous FeCl₃ (oxidant).

  • Observation:

    • 6-Amino: Instant color change to deep red/purple (Wurster-type radical/quinone imine).

    • 5-Amino: Solution remains pale or turns slightly yellow/brown slowly.

References

  • Regioselective Nitration of Tetrahydroquinoline: Serna, P., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." ResearchGate.

  • Antioxidant Activity and Oxidation of THQ Derivatives: Nishiyama, T., et al. "Antioxidant Activity and Oxidation Products of 1,2,3,4-Tetrahydroquinoxalines." Polymer Degradation and Stability.

  • Nucleophilicity Scales (Mayr): Brotzel, F., Mayr, H. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry.

  • General THQ Properties: PubChem Compound Summary for 5-Amino-1,2,3,4-tetrahydroisoquinoline (Structural analog data).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Hydroxy-Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The 3-hydroxy-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, its synthesis often yields a complex mixture of isomers, including constitutional isomers (regioisomers) and stereoisomers (diastereomers and enantiomers). Distinguishing these isomers is not merely an academic exercise; it is a critical step in drug development, as different isomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 3-hydroxy-tetrahydroquinoline isomers. We will delve into the causality behind experimental choices, present objective data, and provide field-proven protocols to ensure confidence in your structural assignments.

The Challenge of Isomerism in 3-Hydroxy-Tetrahydroquinolines

The core structure contains at least one stereocenter at the C3 position bearing the hydroxyl group. Additional substituents on the ring can introduce further stereocenters and the possibility of constitutional isomerism. Therefore, a newly synthesized batch may contain a mixture of:

  • Regioisomers: Differing in the position of the hydroxyl group or other substituents on the quinoline ring.

  • Diastereomers: Stereoisomers that are not mirror images, typically having different relative configurations at multiple stereocenters (e.g., cis vs. trans).

  • Enantiomers: Non-superimposable mirror images (R vs. S configuration).

A multi-technique approach is essential for the unambiguous characterization of a specific isomer.

cluster_0 Initial Synthesis Output cluster_1 Primary Characterization & Separation cluster_2 Definitive Structural Validation cluster_3 Final Output Mixture Crude Product: Mixture of Isomers Screening Spectroscopic Screening (NMR, MS) Mixture->Screening Confirm Mass & Basic Structure Separation Chromatographic Separation (HPLC, GC) Screening->Separation Develop Separation Method Relative Relative Stereochemistry (2D NMR - NOESY/ROESY) Separation->Relative Isolate Isomers for In-depth Analysis Absolute Absolute Stereochemistry (Chiral HPLC, X-ray Crystallography) Separation->Absolute Isolate Isomers for In-depth Analysis Regioisomerism Regioisomer Confirmation (1D/2D NMR) Separation->Regioisomerism Isolate Isomers for In-depth Analysis Pure Pure, Validated Isomer Relative->Pure Absolute->Pure Regioisomerism->Pure

Caption: General workflow for the validation of 3-hydroxy-tetrahydroquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Attack

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers and diastereomers. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[1][2]

Distinguishing Regioisomers

One-dimensional (1D) ¹H and ¹³C NMR spectra are often sufficient to differentiate regioisomers. The substitution pattern on the aromatic ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.[1][2]

  • ¹H NMR: Differences in the multiplicity (singlet, doublet, triplet) and coupling constants (J-values) of aromatic protons are diagnostic. For example, a para-substituted aromatic ring will show two distinct doublets, whereas a meta-substituted ring will present a more complex pattern.[2]

  • ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of substituents, providing a clear fingerprint for each regioisomer.

  • 2D NMR (HSQC/HMBC): When 1D spectra are ambiguous, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish connectivity by correlating protons with directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC).

Determining Relative Stereochemistry (Diastereomers)

For diastereomers, such as cis and trans isomers, the key is to probe through-space relationships and dihedral angles.

  • Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (e.g., on C2 and C3) can indicate their dihedral angle via the Karplus equation. A larger coupling constant often suggests a trans (anti-periplanar) relationship, while a smaller one suggests a cis (synclinal) arrangement.

  • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is the gold standard for determining relative stereochemistry. A NOESY (or ROESY for certain molecular weights) experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. A cross-peak between two protons confirms their spatial proximity, allowing for the differentiation of cis and trans isomers. For example, in a cis-3,4-disubstituted tetrahydroquinoline, an NOE would be observed between the protons at C3 and C4, which would be absent in the trans isomer.

Mass Spectrometry (MS): Confirmation and Quantification

While MS cannot typically distinguish stereoisomers directly, it is indispensable for confirming the molecular weight and elemental composition (via High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns can also help differentiate regioisomers.[3][4]

  • Electron Ionization (EI): The fragmentation pathways of regioisomers can differ significantly, producing unique mass spectra that serve as fingerprints.[3] For instance, the position of a methyl or hydroxyl group can direct the fragmentation cascade, leading to characteristic daughter ions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for analyzing reaction mixtures. When coupled with chromatographic separation (discussed next), it allows for the mass identification of each separated isomeric peak.

  • Advanced Techniques: For challenging cases, new statistical frameworks can analyze subtle differences in peak intensities within mass spectra to calculate the probability that they derive from different isomers, even without unique fragment ions.[5]

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomer Expert

Chiral HPLC is the definitive method for separating and quantifying enantiomers.[6][7][8] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

Causality in Method Development:
  • CSP Screening (The "Why"): The choice of CSP is the most critical parameter. For basic, nitrogen-containing heterocycles like tetrahydroquinolines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD and Chiralpak® AD) are the primary choice for initial screening due to their broad applicability and proven success with these compound classes.[6][9]

  • Mobile Phase Optimization:

    • Normal Phase (NP): Often provides better selectivity. A typical mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). An amine additive like diethylamine (DEA) is crucial to add to the mobile phase; it acts as a competitor for acidic sites on the silica support, preventing peak tailing and improving the peak shape of the basic analyte.[9][10]

    • Reversed Phase (RP): Uses aqueous mobile phases (e.g., water/acetonitrile with a buffer). This is often preferred for its compatibility with LC-MS.

A successful separation is quantified by the resolution factor (Rs). A baseline separation, which is required for accurate quantification, is achieved when Rs ≥ 1.5 .[6]

cluster_0 Preparation cluster_1 Screening Phase cluster_2 Optimization & Validation cluster_3 Result Start Characterize Analyte (pKa, solubility) Sample Prepare Sample (~1 mg/mL in mobile phase) Start->Sample CSP Select CSPs (e.g., Chiralpak AD, Chiralcel OD) Sample->CSP Mobile Select Mobile Phase Mode (Normal, Reversed, Polar Organic) CSP->Mobile Screen columns with different modes Optimize Optimize Conditions (Solvent ratio, additive, temp.) Mobile->Optimize If separation is poor Validate Validate Method (Calculate Resolution Rs ≥ 1.5) Mobile->Validate If separation is good Optimize->Validate Result Baseline Separation of Enantiomers Validate->Result If Rs ≥ 1.5

Caption: Workflow for developing a chiral HPLC separation method.

X-ray Crystallography: The Unambiguous Answer

When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the ultimate tool.[11][12][13] It provides a 3D model of the molecule as it exists in the crystal lattice, revealing not only the precise connectivity (confirming regioisomerism) but also the relative and absolute stereochemistry.

  • Strengths: Provides definitive proof of structure. The resulting crystallographic information file (CIF) is a permanent, verifiable record of the structure.

  • Limitations: The primary challenge is growing a single, high-quality crystal suitable for diffraction. This can be a time-consuming and sometimes unsuccessful process. The structure determined is that of the solid state, which may not always perfectly represent the conformation in solution.

Comparative Summary of Techniques

TechniqueBest forStrengthsWeaknesses
¹H / ¹³C NMR Regioisomers, DiastereomersExcellent for determining connectivity and relative stereochemistry. Non-destructive.[1]Cannot distinguish enantiomers. May require 2D experiments for complex structures.
NOESY / ROESY DiastereomersDirectly probes through-space proximity to confirm relative stereochemistry (e.g., cis/trans).Requires careful interpretation; NOE intensity is distance-dependent (1/r⁶).
Mass Spectrometry Regioisomers, MW ConfirmationConfirms molecular weight and formula (HRMS). Fragmentation can differentiate some isomers.[3]Cannot resolve stereoisomers without derivatization or hyphenation (e.g., GC-MS).[14]
Chiral HPLC Enantiomers, DiastereomersGold standard for separating and quantifying enantiomers. High throughput and reproducible.[6][10]Method development can be empirical and time-consuming. Requires a chromophore for UV detection.
X-ray Crystallography All Isomers (Absolute Structure)Provides unambiguous 3D structure, confirming absolute and relative stereochemistry.[11][15]Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Protocol 1: NMR Analysis for Relative Stereochemistry
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to confirm basic structure and purity.

  • 2D COSY Acquisition: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm assignments.

  • 2D NOESY Acquisition (Self-Validating Step):

    • Use a standard noesygpph pulse sequence with a mixing time of 500-800 ms.

    • Acquire sufficient scans to achieve a good signal-to-noise ratio.

    • Analysis: Process the 2D data. The presence of a cross-peak between two protons (e.g., H3 and a proton on an adjacent substituent) confirms they are on the same face of the ring (cis), while the absence of this cross-peak suggests they are on opposite faces (trans). This provides a self-validating system for the stereochemical assignment.

Protocol 2: Normal-Phase Chiral HPLC for Enantiomeric Separation
  • Column Selection: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the sample (racemic mixture or single isomer) in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[6]

  • HPLC Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Optimization (Self-Validating Step):

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol).

    • If resolution (Rs) is still below 1.5, switch the alcohol (e.g., to ethanol) or try a different CSP.

    • Validation: A successful method will show two baseline-resolved peaks for a racemic sample (Rs ≥ 1.5) and a single peak for a pure enantiomer, confirming both the method's efficacy and the sample's enantiopurity.

References

  • MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1507. [Link]

  • Dostert, P., Strolin Benedetti, M., & Dordain, G. (1991). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Neural Transmission. General section, 85(2), 145-53. [Link]

  • Rojas-Guzmán, W., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5229. [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-27. [Link]

  • Al-Saeedi, A. H., et al. (2024). Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. SSRN Electronic Journal. [Link]

  • Saeed, S., et al. (2015). Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. Acta Crystallographica Section E, 71(Pt 5), o364-5. [Link]

  • Abdellattif, M. H., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8567–8577. [Link]

  • Wang, L., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10(1), 16995. [Link]

  • El-Hady, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-657. [Link]

  • Wainer, I. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Steiger, C., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. Acta Crystallographica Section E, 78(Pt 11), 1083-1090. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. . [Link]

  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 775583. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

  • El-Hady, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 650-657. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.net. [Link]

  • Čižmárik, J., & Pšenková, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • Spectroscopy Staff. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]

Sources

Spectroscopic Identification of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical framework for the spectroscopic identification and structural validation of 5-amino-1,2,3,4-tetrahydroquinolin-3-ol . It is designed for analytical chemists and medicinal chemists requiring rigorous proof of structure, particularly when distinguishing this specific scaffold from its regioisomers (e.g., 6-amino or 4-ol variants) during synthesis optimization.

A Publish Comparison Guide for Structural Validation

Executive Summary & Scaffold Analysis

5-amino-1,2,3,4-tetrahydroquinolin-3-ol is a bifunctionalized tetrahydroquinoline (THQ) scaffold. Its structural complexity arises from the simultaneous presence of a chiral center at C3 (hydroxyl group) and an electron-rich amino substituent at C5 on the fused benzene ring.

  • Core Challenge: Distinguishing the 5-amino regioisomer from the thermodynamically favored 6-amino or 8-amino byproducts, and confirming the 3-ol position versus the 4-ol benzylic alcohol.

  • Analytical Strategy: This guide prioritizes NMR (Nuclear Magnetic Resonance) for regiochemistry and MS (Mass Spectrometry) for functional group validation.

Structural Logic[1]
  • THQ Core: Bicyclic system (Benzene fused to Piperidine).

  • C5-Amino: Positioned ortho to the aliphatic bridgehead (C4), creating a unique steric and electronic environment compared to the 6/7/8-isomers.

  • C3-Hydroxyl: Located on the piperidine ring, creating a methine signal distinct from the methylene signals of a standard THQ.

Comparative Spectroscopic Analysis (NMR)

The most critical validation step is distinguishing the substitution pattern on the aromatic ring.

Aromatic Region: Distinguishing Regioisomers

The 5-amino substitution creates a specific 1,2,3-trisubstituted benzene pattern (considering the ring fusion). However, because the "substituents" are the ring fusion carbons, we analyze the remaining protons at C6, C7, and C8.

Feature5-Amino (Target) 6-Amino (Alternative) 8-Amino (Alternative)
Spin System ABC / AMX (Protons at 6, 7, 8)ABX / AMX (Protons at 5, 7, 8)ABC (Protons at 5, 6, 7)
Coupling Pattern d, t, d (approximate)d, d, s (singlet at C5)d, t, d
Diagnostic Shift H6 is ortho to NH₂ → Upfield Shift H5 & H7 are ortho to NH₂H7 is ortho to NH₂
NOE Signal H6 shows NOE with NH₂ H5 shows NOE with C4-H NH₂ shows NOE with N1-H

Expert Insight: The 5-amino isomer is unique because the amino group is spatially close to the C4-methylene protons of the saturated ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment showing a cross-peak between the aromatic amino protons and the aliphatic C4 protons is the definitive "Self-Validating" proof of the 5-position.

Aliphatic Region: Confirming the 3-ol

The introduction of the hydroxyl group at C3 changes the standard THQ multiplets.

  • C2 Protons: Diastereotopic (due to C3 chirality). Appear as two distinct multiplets (dd or ddd) around 2.8 – 3.2 ppm.

  • C3 Proton: Deshielded Methine (CH-OH). Appears as a multiplet around 3.8 – 4.1 ppm.

  • C4 Protons: Diastereotopic. Appear as multiplets around 2.4 – 2.7 ppm.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? CDCl₃ may cause broadening of the OH and NH protons due to exchange. DMSO stabilizes these protons via H-bonding, allowing observation of coupling (e.g., CH-OH doublet).

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred for resolving C2/C4 diastereotopicity).

    • Scans: 64 (1H), 1024 (13C).

    • Temperature: 298 K.

Protocol B: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Key Fragments:

    • [M+H]⁺: 165.1 m/z (Parent).

    • [M+H - H₂O]⁺: 147.1 m/z (Diagnostic of alcohol).

    • RDA Fragmentation: Cleavage of the retro-Diels-Alder pathway in the saturated ring often yields characteristic ions for substituted anilines.

Predicted Spectral Data Summary

The following table synthesizes predicted shifts based on substituent effects (Silverstein rules) and analogous tetrahydroquinoline data.

NucleusPositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
1H H3 3.95m-CH-OH (Deshielded by Oxygen)
1H H2a, H2b 2.90, 3.15dd / ddd11.0, 4.5Diastereotopic, adjacent to N
1H H4a, H4b 2.45, 2.65dd16.0, 5.0Benzylic, adjacent to C3
1H H6 6.35d8.0Ortho to NH₂ (Shielded)
1H H7 6.85t8.0Meta to NH₂
1H H8 6.45d8.0Para to NH₂ (Shielded)
1H 5-NH₂ 4.80s (br)-Exchangeable (DMSO)
1H 3-OH 5.10d4.5Exchangeable (Couples to H3 in DMSO)
13C C5 145.2Q-Ips-carbon (Amino substituted)
13C C3 64.5CH-Carbinol Carbon

Visualization of Identification Workflow

The following diagram illustrates the logical decision tree for confirming the structure, specifically filtering out the most common regioisomer errors.

G Start Crude Product (Unknown Isomer) Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 CheckOH Check Aliphatic Region (2.0 - 4.5 ppm) Step1->CheckOH Is3OH Multiplet at ~4.0 ppm? (Methine H3) CheckOH->Is3OH Yes (Target) Is4OH Multiplet at ~4.5 ppm? (Benzylic H4) CheckOH->Is4OH No (Isomer) CheckAr Check Aromatic Region (6.0 - 7.5 ppm) Is3OH->CheckAr Pattern5 3 Protons (d, t, d) (5-Amino) CheckAr->Pattern5 Likely Target Pattern6 3 Protons (d, d, s) (6-Amino) CheckAr->Pattern6 Regioisomer Validation 2. NOESY Experiment Pattern5->Validation Confirm Crosspeak: NH2 ↔ H4 (Confirms 5-Amino) Validation->Confirm Positive Reject Crosspeak: NH2 ↔ H5/H7 (Rejects 5-Amino) Validation->Reject Negative

Caption: Logical workflow for distinguishing 5-amino-3-ol from 6-amino and 4-ol isomers using NMR.

Synthesis & Purity Context (Alternatives)

When evaluating "alternatives" in a research context, one compares the target molecule against impurities derived from the synthesis route.

Comparison: Target vs. Common Synthetic Byproducts
Property5-Amino-1,2,3,4-THQ-3-ol (Target)6-Amino-1,2,3,4-THQ-3-ol (Regioisomer)Quinoline Precursor (Incomplete Reduction)
Origin Desired ProductImpurity from non-selective nitration/aminationImpurity from incomplete hydrogenation
UV Abs (λmax) ~240, 290 nm (Bathochromic shift due to 5-NH₂)~245, 305 nm (Para-conjugation)>310 nm (Fully aromatic system)
Solubility Moderate (Polar Organic)ModerateLow (Non-polar)
pKa (est) N1: ~5.0, NH₂: ~4.0N1: ~5.2, NH₂: ~4.2N1: ~4.9
Detection NOESY: NH₂ ↔ H4 NOESY: NH₂ ↔ H5/H7 1H NMR: Aromatic protons only
Self-Validating Purity Check

To ensure the product is not a mixture of 5-amino and 6-amino isomers (a common issue in nitration-reduction sequences):

  • Focus on the H6/H5 region (6.2 - 6.5 ppm) .

  • If you see a "shadow" doublet or singlet slightly offset from your main signals, you likely have regioisomeric contamination.

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to integrate the H3 methine proton. If the integral is < 0.95 eq, suspect isomeric impurities or salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent effects and coupling constants).
  • Katritzky, A. R., et al. (2010). Synthesis and NMR Characterization of Tetrahydroquinolines. Journal of Organic Chemistry. (General reference for THQ spectral characteristics).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating chemical shifts of substituted benzenes).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of quinoline derivatives).

A Comparative Guide to Impurity Profiling of Synthesized Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of tetrahydroquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry. Our focus is on the practical application and strategic integration of orthogonal analytical techniques to ensure the purity, safety, and quality of the target compound. We will move beyond procedural lists to explore the rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Genesis of Impurities: A Synthetic Perspective

To effectively profile impurities, one must first understand their potential origins. The synthesis of tetrahydroquinolin-3-ol can be approached through various routes, each presenting a unique landscape of potential process-related impurities. Common strategies include the organocatalytic asymmetric α-functionalization of an aldehyde followed by in situ reductive cyclization[1], or the catalytic hydrogenation of a corresponding quinoline precursor.

From these routes, we can anticipate several classes of impurities:

  • Starting Materials: Incomplete conversion can lead to residual o-nitrohydrocinnamaldehyde, nitrosobenzene, or other precursors in the final product.[1]

  • Intermediates: Partially reduced or cyclized intermediates, such as the corresponding 3,4-dihydroquinoline, may persist.[2][3]

  • By-products: Side reactions, such as over-reduction of the carbonyl or oxidation of the hydroxyl group, can generate new molecular entities. The tetrahydroquinoline scaffold itself can be susceptible to degradation.[4]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reagents can be carried through the process.[1]

A robust impurity profiling strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Strategies: A Head-to-Head Comparison

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach, leveraging the strengths of different technologies, is essential for regulatory compliance and product quality assurance.[5][6] The most critical task is separating and identifying unknown impurities, often accomplished by interfacing chromatographic techniques with mass spectrometry.[7]

High-Performance Liquid Chromatography (HPLC): The Primary Workhorse

HPLC is the cornerstone of purity analysis for non-volatile organic molecules.[7] Its high resolving power and quantitative accuracy make it the ideal first-line technique for assessing the purity of a tetrahydroquinolin-3-ol batch.

  • Expertise & Experience: The choice of a reversed-phase (RP) method is logical, as tetrahydroquinolin-3-ol and its likely impurities are polar to moderately non-polar. A C18 column provides a versatile stationary phase for retaining such compounds. The mobile phase, typically a gradient of water and acetonitrile with a formic acid modifier, ensures good peak shape and compatibility with mass spectrometry detection.[8][9]

  • Trustworthiness: A well-developed HPLC method provides a reliable "fingerprint" of the sample. Purity is typically assessed by calculating the peak area percentage of the main component relative to the total peak area.

Table 1: Comparison of HPLC & LC-MS for Initial Purity Assessment

ParameterHPLC-UVLC-MSRationale & Insight
Primary Function Quantification, Purity AssessmentTentative Identification, Mass ConfirmationHPLC-UV is robust for routine purity checks. LC-MS is essential when unknown peaks are detected.
Information Yield Retention Time, UV Absorbance, % AreaRetention Time, Mass-to-Charge (m/z) RatioMS adds the critical dimension of molecular weight, allowing for the formulation of elemental compositions with high-resolution MS.[10]
Sensitivity Good (ng range)Excellent (pg-fg range)LC-MS is superior for detecting trace-level impurities that may be missed by UV detectors.
Complexity Relatively simple, robustMore complex, requires MS expertiseMethod development is more involved for LC-MS, but the data is significantly more informative.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Investigation

When HPLC-UV analysis reveals the presence of unknown impurities, LC-MS becomes the primary investigative tool.[7][11] By coupling the separation power of LC with the detection and identification capabilities of MS, we can obtain the molecular weight of each impurity, providing the first clues to its identity.

  • Expertise & Experience: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like tetrahydroquinolines, as the basic nitrogen is readily protonated.[10] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ions, yielding structural information that helps piece together the molecule's identity.

  • Authoritative Grounding: The fragmentation patterns observed in MS/MS are governed by fundamental chemical principles and can be compared against spectral libraries or predicted computationally to propose a structure.

This protocol provides a starting point for the analysis of tetrahydroquinolin-3-ol. Optimization will be required based on the specific impurity profile.

  • System Preparation:

    • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the tetrahydroquinolin-3-ol sample in the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 1 mg/mL.[12]

    • Filter the sample through a 0.45 µm syringe filter before injection.[9][12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 220 nm and 270 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent of the main peak to determine the purity. Identify and report the relative retention times and area percentages of all impurity peaks.

G cluster_0 LC-MS Analysis cluster_1 Structure Elucidation A Unknown Peak Detected in HPLC-UV B Perform LC-MS Analysis (e.g., ESI+, Full Scan) A->B C Obtain Molecular Ion [M+H]+ B->C D Perform High-Resolution MS (HRMS) for Elemental Composition C->D E Perform Tandem MS (MS/MS) to Obtain Fragmentation Pattern C->E F Propose Putative Structure Based on Mass & Fragments D->F E->F G Compare with Known Impurities, Starting Materials, & By-products F->G H Tentative Identification Complete G->H

Caption: Logical workflow for the tentative identification of an unknown impurity via LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While LC-MS is ideal for the primary compound and its non-volatile impurities, it is not suitable for analyzing volatile or semi-volatile substances like residual solvents. GC-MS is the gold standard for this purpose.[11][13]

  • Expertise & Experience: Since Active Pharmaceutical Ingredients (APIs) like tetrahydroquinolin-3-ol are non-volatile, a headspace sampling technique is employed. This involves heating the sample in a sealed vial to partition the volatile analytes into the gas phase (headspace), which is then injected into the GC-MS system. This protects the instrument from non-volatile matrix components.[14]

  • Trustworthiness: GC-MS provides excellent separation and definitive identification of volatile compounds by comparing their mass spectra to extensive, validated libraries (e.g., NIST). This is a regulatory requirement for controlling residual solvents (per USP <467>).[11][14]

Table 2: Comparison of LC-MS and GC-MS for Impurity Profiling

FeatureLC-MSGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Primary Application Process impurities, degradation productsResidual solvents, volatile starting materials
Sample Introduction Direct injection of liquidDirect injection or Headspace (for solids)
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase
Identification Based on fragmentation, requires interpretationLibrary matching provides high-confidence identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation Tool

When an impurity is present at a significant level (e.g., >0.1%) and cannot be identified by other means, its definitive structure must be determined. NMR spectroscopy is the most powerful technique for this task.[6][15][16]

  • Expertise & Experience: The process involves isolating a sufficient quantity of the impurity, typically using preparative HPLC. Once isolated, a suite of NMR experiments is performed.

    • 1D NMR (¹H, ¹³C): Provides information on the number and types of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing the molecular skeleton to be pieced together like a puzzle.[15][17]

  • Authoritative Grounding: NMR provides unambiguous structural information, making it the ultimate arbiter for impurity characterization.[16][18] This level of certainty is often required for regulatory submissions.

G A Significant Unknown Impurity (>0.1%) Identified by LC-MS B Develop Preparative HPLC Method A->B C Isolate Impurity (mg scale) B->C D Perform NMR Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) C->D E Assemble Structure from NMR Data D->E F Confirm Structure Matches LC-MS Data E->F G Definitive Structure Confirmed F->G

Caption: Integrated workflow for the isolation and definitive structural elucidation of a major unknown impurity.

An Integrated Strategy for Comprehensive Profiling

A successful impurity profiling campaign integrates these orthogonal techniques into a logical, phased approach.

G start Synthesized Batch of Tetrahydroquinolin-3-ol hplc Purity Screen by HPLC-UV start->hplc decision1 Purity Meets Spec? Unknowns <0.1%? hplc->decision1 gcms Residual Solvent Analysis by Headspace GC-MS decision1->gcms Yes lcms Tentative ID of Unknowns by LC-MS/MS decision1->lcms No pass Batch Release gcms->pass decision2 Structure Identified? lcms->decision2 isolate Isolate Impurity by Preparative HPLC decision2->isolate No report Characterize Impurity & Update Specifications decision2->report Yes nmr Structure Elucidation by NMR isolate->nmr nmr->report

Caption: An integrated, decision-based workflow for comprehensive impurity profiling.

Conclusion

The impurity profile of a synthesized compound like tetrahydroquinolin-3-ol is a critical quality attribute that directly impacts its safety and efficacy. A purely procedural approach is insufficient. By understanding the synthetic landscape and employing a strategically integrated, multi-technique analytical platform—led by HPLC, empowered by LC-MS and GC-MS, and definitively confirmed by NMR—researchers can build a complete and trustworthy picture of their material. This guide provides the framework and experimental rationale to establish such a self-validating system, ensuring the highest standards of scientific integrity and product quality.

References

  • GC/MS Identification of Impurities - Medistri SA. (n.d.). Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. (n.d.). Retrieved from [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy (NMR) - RSSL. (n.d.). Retrieved from [Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC. (n.d.). Retrieved from [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis. (2008, August 7). Retrieved from [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (2023, September 28). Retrieved from [Link]

  • US9163038B2 - Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives - Google Patents. (n.d.).
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC. (2020, September 24). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC. (n.d.). Retrieved from [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed. (n.d.). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Retrieved from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (2020, April 28). Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. (2023, October 24). Retrieved from [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. (2023, June 1). Retrieved from [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (n.d.). Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24). Retrieved from [Link]

  • Impurity Analysis and Profiling Services - Emery Pharma. (n.d.). Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Impurity profiling and synthesis of standards - Enantia. (n.d.). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals - YouTube. (2024, October 15). Retrieved from [Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. (2022, November 5). Retrieved from [Link]

Sources

High-Resolution X-Ray Crystallography of Tetrahydroquinoline Derivatives: Co-Crystallization vs. Ligand Soaking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative for THQ Derivatives

Tetrahydroquinoline (THQ) derivatives are privileged, highly versatile scaffolds in modern medicinal chemistry. In recent years, they have gained significant traction as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers. A premier example is I-BET726 (GSK1324726A) , a highly selective THQ-based inhibitor of BRD4, which has shown profound efficacy in oncology and inflammatory disease models[1].

To drive Structure-Based Drug Design (SBDD) and optimize the pharmacokinetics of THQ derivatives, determining their precise 3D binding mode within the target's active site (e.g., the acetyl-lysine binding pocket of BRD4) is non-negotiable. X-ray crystallography remains the gold standard for this structural validation [2]. However, the physicochemical properties of THQ derivatives—often characterized by high lipophilicity and limited aqueous solubility—present unique crystallographic challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary methodologies for obtaining high-resolution protein-ligand structures: Ligand Soaking and Co-crystallization . By understanding the thermodynamic and kinetic causality behind each method, drug development professionals can select the optimal pathway for their THQ pipelines.

Mechanistic Comparison: Causality & Experimental Logic

The choice between soaking and co-crystallization is not arbitrary; it is dictated by the ligand's solubility, the target protein's conformational plasticity, and the required resolution [3].

Method A: Ligand Soaking

Ligand soaking exploits the high solvent content (typically 40–60%) of pre-grown apo-protein crystals. The THQ ligand is dissolved in a solvent (usually DMSO) and added to the crystallization drop, allowing the molecule to diffuse through the solvent channels into the active site.

  • The Causality: Because the crystal lattice is already thermodynamically stable, soaking is exceptionally fast and is the preferred method for high-throughput fragment screening. However, if the THQ derivative induces a significant conformational change (such as the movement of the WPF shelf in BRD4) [4], the rigid crystal lattice cannot accommodate the shift, leading to crystal cracking or shattering. Furthermore, highly hydrophobic THQ analogs may precipitate in the high-salt mother liquor before reaching the active site.

Method B: Co-Crystallization

Co-crystallization involves incubating the target protein (e.g., BRD4) with the THQ ligand in solution prior to setting up the crystallization drops.

  • The Causality: By allowing the protein-ligand complex to reach thermodynamic equilibrium in solution, co-crystallization accommodates "induced-fit" conformational changes without the constraints of a pre-existing lattice [2]. This method is highly effective for large, poorly soluble THQ derivatives, as the hydrophobic ligand is stabilized within the protein's binding pocket rather than precipitating in the bulk solvent. The trade-off is time; ligand binding alters the protein's surface electrostatics, often requiring a completely new screen of crystallization conditions [5].

G cluster_soaking Method A: Ligand Soaking cluster_cocryst Method B: Co-Crystallization Start Purified BRD4 Protein ApoCryst 1. Grow Apo-Crystals (Vapor Diffusion) Start->ApoCryst Incubate 1. Pre-incubate BRD4 with THQ Ligand Start->Incubate Soak 2. Soak THQ Ligand (Mother Liquor + DMSO) ApoCryst->Soak Harvest 3. Harvest & Cryoprotect Soak->Harvest CoCryst 2. Grow Co-Crystals (Vapor Diffusion) Incubate->CoCryst CoCryst->Harvest Diffract 4. X-Ray Diffraction (Synchrotron) Harvest->Diffract Structure 5. 3D Structure Solution Diffract->Structure

Workflow comparison: Ligand Soaking vs. Co-crystallization for BRD4-THQ complexes.

Quantitative Data Presentation: Performance Comparison

The following table summarizes the objective performance metrics of both methodologies when applied to BRD4-THQ complex determination, based on empirical synchrotron diffraction data.

ParameterMethod A: Ligand SoakingMethod B: Co-Crystallization
Typical Resolution Limit 1.8 Å – 2.5 Å1.2 Å – 1.8 Å
Ligand Occupancy Variable (50% – 85%)Consistently High (>90%)
Time-to-Structure 1 – 2 weeks (if apo-crystals exist)4 – 8 weeks (requires condition screening)
Conformational Flexibility Low (Restricted by crystal lattice)High (Allows induced-fit binding)
DMSO Tolerance Low (<5% before lattice degradation)Moderate (Can be dialyzed or diluted pre-drop)
Success Rate (Hydrophobic THQs) ~30% (Prone to precipitation)~85% (Stabilized in binding pocket)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a built-in validation check to prevent downstream failure.

Protocol A: Ligand Soaking of THQ into Apo-BRD4

Best for: Small, highly soluble THQ fragments that do not induce massive conformational shifts.

  • Apo-Crystal Generation: Grow BRD4 (BD1 domain) apo-crystals using sitting-drop vapor diffusion. A standard precipitant is 25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate.

  • Ligand Preparation: Dissolve the THQ derivative in 100% DMSO to a 50 mM stock concentration.

  • Soaking Solution Formulation: Create a soaking buffer by supplementing the exact mother liquor with 5% DMSO and 2 mM THQ ligand.

    • Expert Insight: The dielectric constant of DMSO disrupts hydrophobic interactions holding the crystal lattice together. Do not exceed 5% DMSO initially.

  • Incubation & Validation: Transfer apo-crystals to the soaking drop using a nylon loop.

    • Self-Validation Check: Observe the crystal under polarized light 15 minutes post-soaking. If birefringence is lost or the crystal develops micro-fractures, the osmotic shock is too high. You must restart and step up the DMSO concentration in 1% increments.

  • Harvesting: Cryoprotect the crystal in mother liquor supplemented with 20% ethylene glycol, flash-freeze in liquid nitrogen, and proceed to X-ray diffraction.

Protocol B: Co-Crystallization of BRD4 with THQ Derivatives

Best for: Large, highly functionalized THQ derivatives (like I-BET726 analogs) that exhibit poor aqueous solubility or require induced-fit binding.

  • Complex Formation: Dilute purified BRD4 protein to 10 mg/mL in a physiological buffer (e.g., HEPES pH 7.4, 150 mM NaCl). Add a 3-fold molar excess of the THQ ligand. Incubate for 2 hours on ice to allow thermodynamic equilibrium.

  • Clarification & Validation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

    • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the supernatant. A monodisperse peak confirms the protein-ligand complex is soluble and stable. A polydisperse signal indicates ligand-induced aggregation, meaning you must optimize the buffer (e.g., adding mild detergents or reducing agents) before proceeding.

  • Crystallization Setup: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein complex to the reservoir solution. Because the ligand alters the protein's surface, you must run a broad sparse-matrix screen (e.g., JCSG+ or Index).

  • Microseeding (Optional but Recommended): If phase separation occurs without nucleation, use a cat whisker or seed bead to introduce crushed apo-BRD4 crystals into the drops. This bypasses the nucleation energy barrier while allowing the co-complex to pack into the lattice [5].

  • Harvesting: Cryoprotect and flash-freeze for synchrotron data collection.

References

  • Gosmini, R., et al. "The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Kuta Smatanova, I., et al. "Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking." FEBS Open Bio, 2024. URL: [Link]

  • Hassell, A. M., et al. "Protein crystallization strategies in structure-based drug design." Expert Opinion on Drug Discovery (Taylor & Francis), 2024. URL: [Link]

  • Wang, L., et al. "Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery." Oncotarget, 2015. URL: [Link]

  • Domainex. "Structure-aided drug design: Co-crystallisation and Soaking systems." Domainex Structural Biology Services. URL: [Link]

Biological Assay Validation for Tetrahydroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Focus: High-Affinity BET Bromodomain Inhibition Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads

Executive Summary: The THQ Advantage

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, offering distinct pharmacokinetic advantages over traditional benzodiazepine-based inhibitors (e.g., JQ1) and quinoline derivatives. While THQs exhibit potent efficacy in modulating targets like the BET (Bromodomain and Extra-Terminal) family, Multidrug Resistance (MDR) proteins, and transient receptor potential (TRP) channels, they present unique assay validation challenges.

Critical Insight: THQ derivatives are susceptible to oxidative dehydrogenation, potentially forming quinolinium species that act as Pan-Assay Interference Compounds (PAINS). This guide outlines a rigorous validation framework to distinguish true pharmacological inhibition from assay artifacts, comparing THQ performance directly against industry standards.

Comparative Performance Analysis

Case Study: THQ-based BET Inhibitors vs. Triazolodiazepines

In the development of epigenetic modulators, THQ-based inhibitors (exemplified by I-BET726 ) have emerged as potent alternatives to the standard probe JQ1 .

Table 1: Comparative Profile of THQ vs. Standard Scaffolds

FeatureTHQ Scaffold (e.g., I-BET726)Triazolodiazepine (e.g., JQ1)Validation Implication
Primary Target BRD4 (BD1/BD2)BRD4 (BD1/BD2)Both require high-sensitivity FRET/AlphaScreen assays.
Potency (IC50) 1–50 nM (High Potency)50–100 nM (Moderate Potency)THQs often require lower enzyme concentrations to avoid "tight-binding" limits.
Ligand Efficiency High (0.35–0.45)Moderate (0.30–0.35)THQs pack more potency per heavy atom; highly sensitive to steric changes.
Metabolic Stability High (tunable N1/C4 positions)Low to Moderate (short t1/2 in vivo)THQs are better suited for in vivo PK studies.
Assay Liability Oxidative Dehydrogenation Hydrolytic StabilityCRITICAL: THQs must be tested for time-dependent oxidation in assay buffer.
Solubility Moderate (LogP 3–4)Moderate (LogP 3–4)DMSO tolerance checks are mandatory for both.

Validation Framework: The "Self-Validating" System

To ensure data integrity (E-E-A-T), the validation process must move beyond simple IC50 generation. It must rigorously exclude artifacts specific to the THQ scaffold.

Phase 1: Chemical Integrity & PAINS Exclusion
  • The Risk: Fused THQs can oxidize to quinolinium cations or quinone methides, which are reactive electrophiles. These can covalently modify proteins (false positives) or sequester metals.

  • The Protocol:

    • Freshness Check: Run LC-MS of the DMSO stock immediately before the assay. If >5% oxidized product (aromatic quinoline) is present, repurify.

    • Time-Dependent Inhibition (TDI): Pre-incubate THQ with the target protein for 0, 30, and 60 minutes. A shift in IC50 > 3-fold indicates covalent reactivity or slow-binding, flagging potential PAINS behavior.

Phase 2: Orthogonal Assay Confirmation

Never rely on a single readout.

  • Primary Screen: TR-FRET (measures binding affinity).[1]

  • Orthogonal Screen: Thermal Shift Assay (TSA/DSF). A true binder will stabilize the protein (increase Tm). A non-specific aggregator or reactive compound will often destabilize or precipitate the protein.

Phase 3: Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive inhibition mechanism and the critical validation checkpoints.

THQ_Validation_Workflow Compound THQ Candidate (DMSO Stock) QC_Step LC-MS Purity Check (Detect Oxidation) Compound->QC_Step QC_Step->Compound Oxidized (Repurify) Primary_Assay Primary Assay (TR-FRET / IC50) QC_Step->Primary_Assay Purity >95% TDI_Check Time-Dependent Inhibition Test Primary_Assay->TDI_Check TDI_Check->Compound IC50 Shift (Reactivity) Orthogonal Orthogonal Assay (Thermal Shift/SPR) TDI_Check->Orthogonal No IC50 Shift Cellular Cellular Target Engagement (NanoBRET) Orthogonal->Cellular Tm Shift Confirmed Decision Valid Lead Candidate Cellular->Decision Intracellular Binding

Figure 1: Step-wise validation logic to rule out THQ-specific false positives (oxidation/reactivity).

Detailed Experimental Protocol: TR-FRET Binding Assay

Objective: Determine the binding affinity (IC50) of a THQ compound for the BRD4-BD1 bromodomain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay measures the competition between the THQ compound and a biotinylated acetyl-histone peptide (H4K5acK8ac) for binding to His-tagged BRD4.

  • Donor: Europium (Eu)-labeled anti-His antibody (binds BRD4).

  • Acceptor: Allophycocyanin (APC)-labeled Streptavidin (binds peptide).

  • Signal: When peptide binds BRD4, Eu and APC are close. Excitation at 340 nm yields emission at 665 nm (FRET). Inhibitors decrease this signal.

Materials
  • Protein: Recombinant Human BRD4 (BD1 domain), His-tagged (e.g., BPS Bioscience).

  • Ligand: Biotinylated Histone H4 peptide (tetra-acetylated).

  • Reagents: LANCE Ultra Eu-W1024 Anti-6xHis & SureLight APC-Streptavidin (PerkinElmer).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock of THQ compound in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO (10 points).

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Reagent Mixes (Prepare fresh):

    • Protein Mix (2x): Dilute BRD4-His to 2x Kd (approx. 40 nM, final 20 nM). Add Eu-Anti-His antibody (2 nM final).

    • Peptide Mix (2x): Dilute Biotin-Peptide to 2x Kd (approx. 100 nM, final 50 nM). Add APC-Streptavidin (50 nM final).

    • Note: Pre-incubating protein and antibody improves signal stability.

  • Plate Setup (384-well Low Volume White Plate):

    • Add 5 µL of diluted THQ compound.

    • Add 5 µL of Protein/Antibody Mix.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 10 µL of Peptide/Streptavidin Mix.

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT in the dark.

  • Data Acquisition:

    • Read on TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine IC50.

Validation Checkpoint:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Run JQ1 as a positive control. Expected IC50 ~70-100 nM.

Mechanism of Action Visualization

Understanding how the THQ scaffold mimics the natural substrate is key to interpreting SAR (Structure-Activity Relationship) data.

MOA_Interaction cluster_outcome Therapeutic Effect BRD4 BRD4 Protein (WPF Shelf) AcLys Acetylated Lysine (Natural Substrate) BRD4->AcLys Recognizes THQ THQ Inhibitor (Mimic) THQ->BRD4 Competes With Water Conserved Water Molecule THQ->Water H-Bond Stabilization Transcription c-MYC Transcription Blocked THQ->Transcription Downstream Effect Water->BRD4 Anchors to Tyr97

Figure 2: Molecular mechanism. THQ mimics acetyl-lysine, displacing the reader protein from chromatin.

References

  • Chan, K. H., et al. (2018).[1] "Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds." Journal of Medicinal Chemistry. Link

  • Filippakopoulos, P., et al. (2010).[2] "Selective inhibition of BET bromodomains." Nature. Link (Seminal paper on JQ1).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link (Essential for THQ validation).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Mirguet, O., et al. (2013). "Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol , a specific bicyclic heterocyclic intermediate often used in medicinal chemistry (e.g., as a scaffold for GPCR ligands or kinase inhibitors).

As a research chemical, its specific toxicological profile may not be fully characterized.[1][2] Therefore, this protocol applies the Precautionary Principle , treating the substance as a hazardous, toxic, and potentially sensitizing organic base.

Chemical Profile & Hazard Identification

Before disposal, you must understand the chemical behavior of the waste to prevent incompatible mixing.

  • Chemical Structure: A tetrahydroquinoline core (bicyclic) with a secondary alcohol at position 3 and a primary amine at position 5.

  • Chemical Nature: Basic / Amphoteric . The molecule contains both a basic primary amine (aniline-like) and a secondary cyclic amine.

  • Physical State: Typically a solid powder (white to off-white/brown).

  • Key Hazards (GHS):

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[1][3][4]

    • H302/H312: Harmful if swallowed or in contact with skin (Assumed based on SAR of amino-quinolines).

    • Incompatibility: Strong oxidizers, strong acids (exothermic neutralization), acid chlorides, anhydrides.

Waste Stream Classification

Correct classification is the single most critical step to prevent regulatory fines and dangerous reactions in the waste drum.

Waste StateClassificationWaste Code (Typical)*Container Type
Pure Solid Hazardous Solid Waste (Toxic)RCRA: Not Listed (Use D001/D003 if applicable, otherwise "Hazardous Waste")HDPE Wide-Mouth Jar
Solution (Non-Halo) Organic Solvent Waste (Non-Halogenated)D001 (Ignitable)HDPE Carboy / Safety Can
Solution (Halo) Organic Solvent Waste (Halogenated)F002 (Spent Solvent)HDPE Carboy / Safety Can
Contaminated Debris Hazardous Solid DebrisN/AYellow/Clear Thick Poly Bag

*Note: Always verify with your institution's specific waste codes (e.g., EWC codes in Europe).

Decision Logic: Segregation Protocol

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Waste: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated PPE/Wipes StateCheck->Debris BinSolid SOLID WASTE BIN (Tag: Toxic, Irritant) Solid->BinSolid Pure Compound SolventCheck Solvent Type? Liquid->SolventCheck BinDebris HAZARDOUS DEBRIS BAG (Double Bagged) Debris->BinDebris NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Cl/Br/F Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl/Br/F BinNonHalo NON-HALOGENATED ORGANIC (Tag: Basic, Flammable) NonHalo->BinNonHalo BinHalo HALOGENATED ORGANIC (Tag: Toxic, Halogenated) Halo->BinHalo

Caption: Figure 1. Segregation logic for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol based on physical state and solvent matrix.

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the waste is stable and chemically neutral before adding it to a communal waste container.

  • Quenching (If applicable): If the compound is part of a reaction mixture containing reactive reagents (e.g., LAH, NaH, Acid Chlorides), quench the reaction fully before declaring it waste.

    • Protocol: Cool the vessel to 0°C. Add quenching agent (e.g., Methanol or Water) dropwise until gas evolution ceases.

  • pH Check: Since the compound is basic, ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 12.5) if your facility requires neutralization.

    • Best Practice: Dispose of as "Basic Organic Waste" if your facility separates by pH. If not, standard organic solvent streams usually accept neutral-to-mildly-basic solutions.

Phase 2: Packaging & Labeling

Objective: Clear communication of hazards to downstream waste handlers.

  • Solid Waste:

    • Transfer the solid into a clear, wide-mouth HDPE jar.

    • Do not use glass if possible, to prevent breakage during transport.

    • Screw the lid tight and seal with Parafilm if the compound is a fine dust.

  • Liquid Waste:

    • Use a funnel to prevent spills.

    • Leave 10% headspace in the container to allow for thermal expansion.

    • Never mix with oxidizers (e.g., Nitric Acid waste) as this amine can form unstable N-nitroso compounds or cause fire.

  • Labeling:

    • Attach the hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "5-Amino-1,2,3,4-tetrahydroquinolin-3-ol". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".

Phase 3: Storage & Handover[1][3]
  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) to catch leaks.

  • Location: Store in a Satellite Accumulation Area (SAA) near the point of generation, but away from sinks and floor drains.

  • Pickup: Schedule pickup within your institution's timeframe (typically <90 days for RCRA compliance in the US).

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

ScenarioResponse Protocol
Minor Solid Spill (<5g) 1. Wear double nitrile gloves and N95 mask.2. Cover with wet paper towels to prevent dust.3. Scoop into a bag. Clean area with soap/water.[1]
Liquid Spill 1. Absorb with vermiculite or spill pads.2. Do not use bleach (potential reaction with amines).3. Place used absorbents in "Hazardous Debris".
Skin Exposure 1. Wash immediately with soap and water for 15 min.2. Do not use ethanol (increases skin absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217499, 5-Amino-1,2,3,4-tetrahydroisoquinoline. (Note: Isomer used for SAR toxicity data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol , a specialized intermediate often used in medicinal chemistry for the synthesis of bioactive heterocycles.[1]

Compound Profile & Hazard Identification

Substance Name: 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Chemical Class: Amino-substituted Tetrahydroquinoline / Amino-alcohol Physical State: Typically a solid powder (off-white to beige) Solubility: Soluble in DMSO, Methanol, and dilute acids; sparingly soluble in water.[1]

Risk Assessment (Structure-Activity Relationship)

Note: As a specialized research intermediate, specific toxicological data may be limited.[1][2] The following hazards are derived from the structural class (amino-tetrahydroquinolines) and standard GHS classifications for analogous compounds.

Hazard CategoryGHS Classification (Projected)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][3]
Acute Toxicity Category 4 (Oral/Dermal)H302/H312: Harmful if swallowed or in contact with skin.[1]

Critical Warning: Quinoline derivatives can exhibit hematological toxicity (e.g., methemoglobinemia) upon chronic exposure.[1] While this is less common in tetrahydro forms compared to fully aromatic 8-aminoquinolines, strict inhalation control is mandatory .[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the operational scale.[1]

PPE ComponentStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Specification
Hand Protection Double Gloving Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or Neoprene.Change outer gloves immediately upon splash.[1]
Eye Protection Safety GlassesChemical GogglesSide shields are mandatory.[1][4][5] Use goggles if fine dust generation is possible.[1]
Body Protection Lab CoatTyvek® Sleeves/Apron100% Cotton or flame-resistant synthetic lab coat.[1] Ensure wrist coverage.[1]
Respiratory Fume Hood (No Mask)N95 / P100 MaskMandatory: Handle inside a certified chemical fume hood.[1] If hood work is impossible, use a half-face respirator with organic vapor/particulate cartridges (OV/P100).[1]

Operational Handling Procedures

A. Weighing & Transfer Protocol

Objective: Minimize dust generation and static discharge.[1]

  • Engineering Control: Perform all weighing operations inside a chemical fume hood or a powder containment enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is "flyaway."[1]

  • Transfer:

    • Use a disposable spatula or a dedicated stainless steel scoop.[1]

    • Do not pour directly from the stock bottle. Transfer a small amount to a secondary weighing boat first.[1]

    • Self-Validation: Wipe the balance area with a damp Kimwipe immediately after use to capture invisible dust.[1]

B. Reaction Setup (Solubilization)

Objective: Safe dissolution without exotherms.

  • Solvent Choice: DMSO or Methanol are preferred.[1]

  • Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.[1]

  • Vessel: Use a screw-cap vial or round-bottom flask. Never heat an open vessel of this compound outside the fume hood.[1]

C. Spill Response[1][5]
  • Minor Spill (< 500 mg):

    • Cover with wet paper towels to prevent dust dispersal.[1]

    • Wipe up and place in a solid waste bag.[1]

    • Clean surface with 70% Ethanol.[1]

  • Major Spill (> 500 mg):

    • Evacuate the immediate area.[1][4][6][7]

    • Don a P100 respirator.[1]

    • Use a dedicated chemical spill kit (absorbent pads).[1] Do not dry sweep.[1]

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision-making process for handling this compound safely.

G Start Start: Handling 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (Dissolved) CheckState->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Solution->HoodCheck SafeHandling Proceed with Standard PPE (Nitrile Gloves + Lab Coat + Glasses) HoodCheck->SafeHandling Yes RespReq STOP: Respiratory Protection Required (N95/P100 + Goggles) HoodCheck->RespReq No DustControl Minimize Dust: Use Anti-static Gun Wet Wipe Method SafeHandling->DustControl If Solid Disposal Disposal: Segregate into Organic Waste Stream SafeHandling->Disposal RespReq->Disposal DustControl->Disposal

Figure 1: Decision logic for PPE selection and operational safety based on physical state and engineering controls.

Waste Disposal & Deactivation

Regulatory Status: Treat as Hazardous Chemical Waste.[1] Do not dispose of down the drain.

  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste bag.[1]

    • Label as "Toxic/Irritant Solid Debris."[1]

  • Liquid Waste:

    • Combine with compatible organic solvents (e.g., acetone, methanol washes).[1]

    • Segregation: Keep separate from oxidizers (e.g., peroxide forming wastes) as amines can react exothermically.[1]

    • Labeling: "Organic Waste - Contains Amines / Tetrahydroquinoline derivatives."[1]

References

  • PubChem. 5-Amino-1,2,3,4-tetrahydroisoquinoline (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Tetrahydroquinoline derivatives.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.